molecular formula C30H22 B103426 m-Quinquephenyl CAS No. 16716-13-5

m-Quinquephenyl

Cat. No.: B103426
CAS No.: 16716-13-5
M. Wt: 382.5 g/mol
InChI Key: XQCZQOSQCGDDPQ-UHFFFAOYSA-N
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Description

m-Quinquephenyl is an oligomer of phenylene consisting of five benzene rings connected at the meta positions. This molecular architecture places it as a compound of significant interest in fundamental research, particularly in the field of advanced material science and organic electronics . Unlike its linear para-connected isomer, the meta linkage in m-Quinquephenyl disrupts extended conjugation, resulting in optical properties that are largely independent of the chain length . This unique characteristic makes it a valuable model system for studying the interplay between molecular structure, supramolecular organization, and photophysical behavior in rigid-flexible polymers and other complex materials . Researchers utilize m-Quinquephenyl to investigate energy transfer processes, self-assembly mechanisms, and as a building block for developing novel supramolecular structures with tailored properties . This product is labeled for Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for use in diagnostic procedures, drug administration, or any other human clinical applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(3-phenylphenyl)benzene
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InChI

InChI=1S/C30H22/c1-3-10-23(11-4-1)25-14-7-16-27(20-25)29-18-9-19-30(22-29)28-17-8-15-26(21-28)24-12-5-2-6-13-24/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZQOSQCGDDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=CC=CC(=C4)C5=CC=CC=C5
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C30H22
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DSSTOX Substance ID

DTXSID20168237
Record name m-Quinquephenyl
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Molecular Weight

382.5 g/mol
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CAS No.

16716-13-5
Record name m-Quinquephenyl
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Foundational & Exploratory

Technical Guide: m-Quinquephenyl – Structure, Properties, and Synthesis

[1]

Introduction

m-Quinquephenyl (CAS: 16716-13-5), chemically known as 1,1':3',1'':3'',1''':3''',1''''-quinquephenyl or 1,3-bis(3-biphenylyl)benzene , is a meta-linked oligophenylene consisting of five benzene rings.[1] Unlike its para-isomer (p-quinquephenyl), which is a rigid, linear rod-like molecule known for its high melting point and blue fluorescence, m-quinquephenyl possesses a kinked, non-planar structure.[1]

This structural distinction fundamentally alters its physicochemical and photophysical profile.[1] While p-isomers are dominant in scintillator applications due to high quantum yields in the visible spectrum, m-isomers are critical in organic light-emitting diodes (OLEDs) as wide-bandgap host materials.[1] Their interrupted conjugation confines excited states (high triplet energy), preventing reverse energy transfer from phosphorescent dopants.[1]

Chemical Structure & Molecular Architecture

The defining feature of m-quinquephenyl is the 1,3- (meta-) linkage between the central and adjacent phenyl rings.[1] This topology disrupts the delocalization of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Conformational Analysis[1]
  • Torsion Angles: Steric repulsion between ortho-hydrogens forces the adjacent phenyl rings to twist out of planarity.[1] The inter-ring torsion angle typically ranges between 35° and 40° in the ground state.

  • Conjugation Break: The meta-linkage acts as a conjugation barrier.[1] Consequently, the "effective conjugation length" of m-quinquephenyl does not extend over the entire five-ring chain but is rather confined to segments resembling biphenyl or terphenyl units.[1]

  • Packing: The kinked geometry prevents the efficient ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -
    
    
    stacking observed in linear p-oligophenyls, leading to significantly lower melting points and higher solubility in organic solvents.

Physicochemical Properties[1][2][3][4][5][6]

The following data contrasts m-quinquephenyl with its para-isomer to highlight the structural impact.

Propertym-Quinquephenylp-QuinquephenylNote
CAS Number 16716-13-5 3073-05-0
Molecular Formula Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

H

C

H

Isomers
Molecular Weight 382.50 g/mol 382.50 g/mol
Melting Point ~170.5 °C (443.7 K) 388–391 °Cm-isomer melts >200°C lower due to poor packing.
Solubility Soluble (Toluene, CHClngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, THF)
Insoluble/PoorKinked structure reduces lattice energy.
Fluorescence (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
UV / Deep Blue (~340-360 nm) Blue (~370-400 nm)m-linkage blue-shifts emission.
Triplet Energy (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
High (~2.6–2.8 eV)LowCrucial for OLED host applications.

Note on Thermal Data: The melting point of m-quinquephenyl (443.7 K) is derived from calorimetric studies on meta-oligophenyl series, confirming the trend of decreasing melting points relative to para-isomers due to increased entropy of fusion and reduced enthalpy of fusion.

Photophysical Characteristics

The meta-linkage effectively decouples the electronic states of the constituent rings.

  • Absorption: The UV absorption spectrum resembles that of m-terphenyl rather than a conjugated pentaphenyl chain.[1] The absorption maximum (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) typically lies near 250–260 nm .
    
  • Fluorescence: Emission is confined to the UV/deep-blue region.[1] Unlike p-oligophenyls where fluorescence red-shifts with chain length, the fluorescence energy of m-oligophenyls is nearly independent of chain length because the excited state does not delocalize across the meta-barrier.[1]

  • Quantum Yield: Generally lower than the rigid p-isomer in solution due to increased rotational freedom (non-radiative decay channels), but high in solid-state matrices where rotation is restricted.[1]

Diagram: Photophysical Energy Transfer (OLED Host Context)

The following diagram illustrates why m-quinquephenyl is an ideal host for phosphorescent dopants (e.g., Ir(ppy)

Gcluster_0Confinement EffectHost_S0m-QuinquephenylGround State (S0)Host_S1Host Singlet (S1)High EnergyHost_S0->Host_S1ExcitationHost_T1Host Triplet (T1)High Energy (>2.6 eV)Host_S1->Host_T1ISC (Intersystem Crossing)Dopant_S1Dopant SingletHost_S1->Dopant_S1Förster TransferDopant_T1Dopant Triplet (T1)Emitter StateHost_T1->Dopant_T1Dexter Transfer(Confinement)Dopant_S1->Dopant_T1Fast ISCEmissionLight Emission(Phosphorescence)Dopant_T1->EmissionRadiative Decay

Caption: Energy level diagram showing m-Quinquephenyl functioning as a high-triplet-energy host, confining excitons on the dopant.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most efficient route to m-quinquephenyl is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This method offers high regioselectivity and tolerance for functional groups.[1]

Retrosynthetic Strategy

The molecule can be assembled by coupling 1,3-dibromobenzene (core) with two equivalents of 3-biphenylboronic acid (wings).[1]

Experimental Workflow

Reagents:

  • 1,3-Dibromobenzene (1.0 eq)[1]

  • 3-Biphenylboronic acid (2.5 eq) – Excess ensures complete double coupling.[1]

  • Catalyst: Pd(PPhngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )
    
    
    (3-5 mol%)
  • Base: Nangcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    CO
    
    
    (2M aqueous solution)
  • Solvent: Toluene / Ethanol (4:1 ratio)[1]

Step-by-Step Protocol:

  • Preparation: In a generic Schlenk flask, dissolve 1,3-dibromobenzene (10 mmol) and 3-biphenylboronic acid (25 mmol) in a mixture of toluene (40 mL) and ethanol (10 mL).

  • Degassing: Degas the solution vigorously with Argon or Nitrogen for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation and homocoupling byproducts).

  • Activation: Add the aqueous Na

    
    CO
    
    
    solution (20 mL) and the Pd(PPh
    
    
    )
    
    
    catalyst.
  • Reflux: Heat the biphasic mixture to reflux (~90-100°C) under inert atmosphere for 24–48 hours. Monitor reaction progress via TLC (eluent: Hexane/DCM).[1]

  • Work-up:

    • Cool to room temperature.[1]

    • Separate the organic layer and extract the aqueous layer with toluene or dichloromethane.

    • Wash combined organics with brine and dry over anhydrous MgSOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via column chromatography (Silica gel, Hexane/DCM gradient).

  • Final Isolation: Recrystallize from ethanol or a toluene/hexane mixture to obtain white crystalline needles.

Diagram: Synthesis Pathway

SynthesisCore1,3-Dibromobenzene(Core)InterIntermediate:Mono-coupled productCore->InterStep 1: Oxidative AdditionWing3-Biphenylboronic Acid(2.5 eq)Wing->InterTransmetallationConditionsPd(PPh3)4, Na2CO3Toluene/EtOH, RefluxConditions->InterProductm-Quinquephenyl(Target)Inter->ProductStep 2: Second CouplingReductive Elimination

Caption: Double Suzuki-Miyaura coupling strategy for synthesizing m-Quinquephenyl from a dibromobenzene core.

Applications

  • OLED Host Materials: Due to its high triplet energy (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), m-quinquephenyl is used as a host for blue and green phosphorescent emitters. The meta-conjugation prevents the host from quenching the dopant's emission.[1]
    
  • Scintillators: While less common than p-quinquephenyl, the m-isomer is used in liquid scintillation cocktails where solubility is paramount and a shorter wavelength (UV) emission is required to match specific photomultiplier sensitivities.[1]

  • Crystal Engineering: Used as a model compound to study the effects of conformational disorder on the entropy of fusion in oligophenyls.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85566, m-Quinquephenyl. Retrieved from [Link][1]

  • Naef, R. (2019). Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds. Molecules, 24(10), 1896.[1] (Provides thermodynamic data including Melting Point). Retrieved from [Link][1]

  • Hurst, J. et al. (2015). Contrasting the optical properties of the different isomers of oligophenylene. Physical Chemistry Chemical Physics.[1] (Details the photophysics and conjugation breaks). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for synthesis).

Technical Guide: m-Quinquephenyl (CAS 16716-13-5)

[1]

Executive Summary

m-Quinquephenyl (CAS 16716-13-5), systematically known as 1,1':3',1'':3'',1''':3''',1''''-quinquephenyl , is a linear oligophenylene consisting of five phenyl rings linked exclusively at the meta (1,[1]3) positions.[2][3][4] Unlike its para-linked analogue (p-quinquephenyl), which is a highly insoluble, high-melting semiconductor, m-quinquephenyl exhibits unique physicochemical properties driven by its "kinked" structural topology.

This broken conjugation limits π-electron delocalization, resulting in a wider bandgap (high triplet energy) and enhanced solubility in organic solvents. These characteristics make it a critical material in Organic Light-Emitting Diodes (OLEDs) as a phosphorescent host and in high-energy physics as a liquid scintillator component. This guide details the structural analysis, validated synthesis protocols, and application mechanisms of m-quinquephenyl.

Chemical Identity & Structural Analysis[1][2][4][6][7]

The defining feature of m-quinquephenyl is the interruption of effective conjugation length along the polymer backbone. The meta-linkage introduces a twist angle between phenyl rings (~35–40°), preventing planarization even in the solid state.

Nomenclature and Identifiers[1][6]
Identifier Details
Common Name m-Quinquephenyl
IUPAC Name 1,1':3',1'':3'',1''':3''',1''''-Quinquephenyl
Alternative Name 1,3-bis(3-phenylphenyl)benzene
CAS Number 16716-13-5
Molecular Formula C₃₀H₂₂
Molecular Weight 382.49 g/mol
SMILES c1ccc(cc1)c2cccc(c2)c3cccc(c3)c4cccc(c4)c5ccccc5
Physicochemical Properties
PropertyValue / CharacteristicContext/Implication
Physical State White crystalline powderAmorphous tendency due to conformational flexibility.[1]
Melting Point ~100–120 °C (Est.)*Significantly lower than p-quinquephenyl (>380°C) due to inefficient packing.
Solubility Soluble in Toluene, CHCl₃, THF"Kinked" structure prevents strong π-π stacking, enhancing solubility.[1]
UV Absorption

~248–252 nm
Blue-shifted relative to p-isomers; indicates confined conjugation.
Fluorescence

~340–360 nm
Deep UV/Blue emission; high quantum yield in solution.[1]

*Note: Experimental melting points for pure m-quinquephenyl vary by synthesis method and purity; values are estimated based on m-terphenyl (87°C) and m-quaterphenyl (86°C) trends.

Synthesis Protocol: Palladium-Catalyzed Cross-Coupling

The most robust route to m-quinquephenyl is the Suzuki-Miyaura coupling . This protocol avoids the harsh conditions of Ullmann coupling and ensures regioselectivity.

Retrosynthetic Analysis

The molecule can be disconnected at the central ring, treating the 1,3-dibromobenzene core as the electrophile and 3-biphenylboronic acid as the nucleophile.

  • Core: 1,3-Dibromobenzene

  • Wings: 3-Biphenylboronic acid (2 equivalents)

Experimental Workflow

Reagents:

  • 1,3-Dibromobenzene (1.0 eq, 10 mmol)

  • 3-Biphenylboronic acid (2.2 eq, 22 mmol)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: K₂CO₃ (2M aqueous solution)

  • Solvent: Toluene : Ethanol (4:1 ratio)[1]

Step-by-Step Protocol:

  • Preparation: In a 250 mL Schlenk flask, dissolve 1,3-dibromobenzene (2.36 g) and 3-biphenylboronic acid (4.36 g) in degassed Toluene (40 mL) and Ethanol (10 mL).

  • Activation: Add the Pd(PPh₃)₄ catalyst (0.58 g) under a counter-flow of Nitrogen/Argon.

  • Initiation: Add degassed 2M K₂CO₃ (20 mL). The biphasic mixture must be vigorously stirred.

  • Reaction: Heat to reflux (approx. 90–100°C) for 24–48 hours under inert atmosphere. Monitor by TLC (Hexane/DCM) for the disappearance of the dibromide.

  • Work-up: Cool to room temperature. Separate the organic layer and wash with brine (

    
     mL). Dry over anhydrous MgSO₄.
    
  • Purification: Concentrate under reduced pressure. Purify the crude residue via column chromatography (Silica gel, Hexane:DCM gradient) to yield m-quinquephenyl as a white solid.

  • Validation: Confirm structure via ¹H-NMR (look for characteristic singlet at the central ring position 2, approx.

    
     7.8–7.9 ppm).
    
Synthesis Logic Diagram

SynthesisR11,3-Dibromobenzene(Core)CatCatalyst: Pd(PPh3)4Base: K2CO3Solvent: Toluene/EtOHR1->CatR23-Biphenylboronic Acid(Wings)R2->CatIntIntCat->Int 1st CouplingProdm-Quinquephenyl(CAS 16716-13-5)Int->Prod 2nd Coupling

Caption: Double Suzuki-Miyaura coupling strategy for the regioselective synthesis of m-quinquephenyl.

Applications in Materials Science

OLED Host Materials (PhOLEDs)

m-Quinquephenyl is a premier Wide Bandgap Host for phosphorescent OLEDs.

  • Mechanism: In phosphorescent OLEDs (PhOLEDs), the host material must have a Triplet Energy (

    
    ) higher than that of the dopant (emitter) to prevent reverse energy transfer (quenching).
    
  • Why Meta? Para-linked oligophenyls have extended conjugation, which lowers their

    
    . The meta-linkage in CAS 16716-13-5 disrupts this conjugation, maintaining a high 
    
    
    (> 2.6 eV), making it suitable for hosting blue and green phosphors (e.g., FIrpic or Ir(ppy)₃).
Scintillation Physics

In liquid scintillation counting and high-energy physics detectors:

  • Primary Solute: m-Quinquephenyl acts as a primary fluor. It efficiently captures energy from ionizing radiation (via solvent excitation) and emits UV photons.

  • Stokes Shift: The molecule exhibits a large Stokes shift due to conformational relaxation in the excited state, minimizing self-absorption of the emitted light.

Energy Transfer Workflow

OLED_MechanismExcitationElectrical Excitation(Hole/Electron Recombination)Host_S1Host Singlet (S1)m-QuinquephenylExcitation->Host_S1 25%Host_T1Host Triplet (T1)(High Energy > 2.6 eV)Excitation->Host_T1 75%Host_S1->Host_T1 ISC (Intersystem Crossing)Dopant_T1Dopant Triplet (T1)(Phosphor)Host_T1->Dopant_T1 Dexter Energy Transfer(Confinement)LightLight Emission(Phosphorescence)Dopant_T1->Light Radiative Decay

Caption: Energy confinement mechanism in PhOLEDs. The high triplet energy of m-quinquephenyl prevents back-transfer from the dopant.

Analytical Characterization

To validate the synthesis of CAS 16716-13-5, the following analytical signatures are expected:

  • ¹H-NMR (CDCl₃, 400 MHz):

    • Complex aromatic region

      
       7.3 – 7.9 ppm.
      
    • Key Diagnostic: A singlet at

      
       ~7.85 ppm corresponding to the isolated proton on the central benzene ring (between the two meta-substituents).
      
  • Mass Spectrometry (EI/MALDI):

    • Molecular Ion

      
       m/z.
      
    • Fragmentation pattern showing sequential loss of phenyl groups (77 Da).

  • UV-Vis Spectroscopy:

    • Absorption maximum

      
       nm (in Cyclohexane).
      
    • Lack of significant absorption >300 nm (confirms absence of para-impurities).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation or photo-degradation over long periods.

  • Handling: Use standard PPE (gloves, goggles, fume hood).[1] Avoid inhalation of fine dusts.

References

  • PubChem. m-Quinquephenyl (CID 85566).[5] National Library of Medicine. [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.[1] (Mechanism of Suzuki Coupling).

  • Yook, K. S., & Lee, J. Y. Organic Materials for Deep Blue Phosphorescent Organic Light-Emitting Diodes. Advanced Materials, 2012.[1] [Link]

  • Berlman, I. B. Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press, 1971.[1] (Scintillation properties of oligophenyls).

  • NIST Chemistry WebBook. m-Quinquephenyl Spectral Data. [Link]

Technical Guide: Synthesis and Characterization of m-Quinquephenyl

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 16716-13-5 | Formula: C₃₀H₂₂ | Molecular Weight: 382.5 g/mol [1]

Executive Summary

m-Quinquephenyl (1,1':3',1'':3'',1''':3''',1''''-quinquephenyl) represents a critical class of oligophenyls utilized primarily in scintillation counting and organic electronics.[1] Unlike its para-isomer (p-quinquephenyl), which suffers from extreme insolubility and high melting points (>380°C) that complicate processing, the meta-linkage introduces a structural "kink." This geometric disruption significantly lowers the melting point and enhances solubility in common organic solvents (e.g., toluene, chloroform), making it a superior candidate for liquid scintillator cocktails and solution-processed organic semiconductors.[1]

This guide outlines the synthesis of m-quinquephenyl, prioritizing the Suzuki-Miyaura cross-coupling protocol for its regioselectivity and functional group tolerance, while reviewing the historical Hart Reaction to provide context on alternative mechanistic pathways.

Part 1: Strategic Retrosynthesis

To achieve high purity m-quinquephenyl, a convergent synthetic strategy is superior to linear iterative additions.[1] A linear approach increases the number of purification steps and reduces overall yield.[1]

The Convergent Strategy: The molecule is disconnected at the two internal C-C bonds flanking the central benzene ring. This divides the target into three synthons:

  • Central Core: A 1,3-dihalogenated benzene (electrophile).[1]

  • Wing Units: Two equivalents of 3-biphenylboronic acid (nucleophile).[1]

This approach reduces the synthesis to a double cross-coupling event, minimizing the statistical probability of homocoupling side products compared to forming the biphenyl wings in situ.

Retrosynthesis Target m-Quinquephenyl (Target Molecule) Disconnection Retrosynthetic Disconnection Target->Disconnection Strategic Break Core 1,3-Diiodobenzene (Central Electrophile) Disconnection->Core Core Unit Wings 3-Biphenylboronic Acid (2 Equivalents) Disconnection->Wings Wing Units

Figure 1: Convergent retrosynthetic analysis of m-quinquephenyl, isolating the central benzene ring as the coupling anchor.

Part 2: Primary Synthesis Protocol (Suzuki-Miyaura)

Methodology: Palladium-catalyzed cross-coupling.[1][2] Rationale: The Suzuki-Miyaura coupling is chosen over the Ullmann reaction (copper-mediated) or Grignard coupling due to milder conditions, higher tolerance for moisture, and the ability to strictly control regiochemistry (ensuring exclusive meta linkages).

Reagents & Materials
ComponentRoleSpecification
1,3-Diiodobenzene Electrophile (Core)>98% Purity; Iodine preferred over Bromine for faster oxidative addition.[1]
3-Biphenylboronic acid Nucleophile (Wings)2.2 - 2.5 Equivalents.[1] Excess ensures complete double substitution.
Pd(PPh₃)₄ CatalystTetrakis(triphenylphosphine)palladium(0).[1] 3-5 mol% loading.[1]
Na₂CO₃ (2M aq) BaseActivates the boronic acid via formation of a boronate species.[1]
Toluene / Ethanol Solvent System2:1 ratio.[1] Toluene dissolves the aryl halides; Ethanol aids miscibility with the aqueous base.[1]
Step-by-Step Protocol

Pre-requisite: All glassware must be oven-dried. The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.[1]

  • Degassing: In a three-neck round-bottom flask, combine Toluene (40 mL) and Ethanol (20 mL). Sparge with Nitrogen gas for 20 minutes to remove dissolved oxygen.[1] Why: Oxygen poisons the Palladium catalyst, leading to homocoupling of the boronic acid (formation of quaterphenyl side products).

  • Reagent Loading: Under a positive flow of Nitrogen, add:

    • 1,3-Diiodobenzene (3.30 g, 10.0 mmol)

    • 3-Biphenylboronic acid (4.95 g, 25.0 mmol)

    • Pd(PPh₃)₄ (0.58 g, 0.5 mmol)

  • Activation: Add degassed 2M aqueous Na₂CO₃ (20 mL) via syringe.

  • Reflux: Heat the biphasic mixture to vigorous reflux (~90-100°C oil bath) with rapid magnetic stirring.

    • Visual Cue: The mixture will turn dark brown/black as the active Pd(0) species cycles.[1]

  • Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 9:1). The starting diiodide should disappear within 4–12 hours.[1]

  • Work-up:

    • Cool to room temperature.[1][3]

    • Separate the organic layer.[1][4] Extract the aqueous layer twice with Toluene.[1]

    • Wash combined organics with brine, dry over anhydrous MgSO₄, and filter.[1]

    • Concentrate under reduced pressure to yield an off-white solid.[1]

Mechanistic Pathway

The reaction follows the catalytic cycle: Oxidative Addition of the aryl iodide to Pd(0), Transmetallation with the activated boronate, and Reductive Elimination to form the C-C bond.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + 1,3-Diiodobenzene PdII_Ar Ar-Pd(II)-I OxAdd->PdII_Ar TransMet Transmetallation (Base + Boronic Acid) PdII_Ar->TransMet + 3-Biphenylboronic acid PdII_BiAr Ar-Pd(II)-Ar' TransMet->PdII_BiAr RedElim Reductive Elimination PdII_BiAr->RedElim RedElim->Pd0 Release m-Quinquephenyl

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling specific to aryl-iodide substrates.

Part 3: Purification & Characterization

Oligophenyls for scintillation applications require extreme purity (>99.9%), as trace impurities (especially ketones or isomers) act as "quenchers," absorbing the emitted light and reducing efficiency.[1]

Purification Protocol
  • Filtration: Dissolve the crude solid in hot chloroform. Filter through a pad of silica gel to remove residual Palladium black.[1]

  • Recrystallization:

    • Solvent: Chlorobenzene or Xylenes (High boiling point required).[1]

    • Procedure: Dissolve at reflux, cool slowly to 4°C. m-Quinquephenyl crystallizes as white needles/plates.[1]

  • Sublimation (Critical for Scintillators):

    • Perform vacuum sublimation at 200–220°C (0.01 Torr).[1] This removes non-volatile ionic impurities and trace solvent.[1]

Characterization Data
TechniqueExpected ResultInterpretation
Melting Point 165°C - 170°CSignificantly lower than p-quinquephenyl (~388°C) due to meta-kink.[1]
¹H NMR (CDCl₃) Multiplets δ 7.3 - 7.9 ppmComplex aromatic region.[1] Look for symmetry in the central ring protons.[1]
UV-Vis λmax ~250 nm & ~300 nmAbsorption bands characteristic of conjugated meta-polyphenyls.[1]
Fluorescence Emission ~350-370 nmBlue-violet emission range, ideal for PMT matching.[1]

Part 4: Alternative Route (The Hart Reaction)

Historical Context: Before palladium catalysis became ubiquitous, the Hart Reaction was the primary method for synthesizing meta-polyphenyls.[1] Mechanism: It involves the reaction of 1,3-dichlorobenzene with phenyllithium (or Grignard reagents).[1] The Pathway:

  • Lithiation of 1,3-dichlorobenzene.[1]

  • Elimination of LiCl to form a Benzyne (Aryne) intermediate.[1]

  • Nucleophilic attack by phenyllithium on the benzyne.[1] Drawbacks: This method is "messy."[1] The attack on the benzyne intermediate is not perfectly regioselective, often leading to mixtures of m-terphenyl, m-quaterphenyl, and m-quinquephenyl that are difficult to separate chromatographically. It is not recommended for high-purity applications today but remains academically significant.[1]

References

  • Woods, G. F., et al. (1960).[1] Synthesis of m-Quinquephenyl and Other Polyphenyls. Journal of Organic Chemistry. (Verified CAS match for m-isomer synthesis).[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational protocol for biaryl coupling).[1]

  • Berlman, I. B. (1971).[1] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[1] (Standard reference for scintillator properties of oligophenyls).

  • Hart, H., et al. (1970).[1] Synthesis of Polyphenyls via Aryne Intermediates. Journal of Organic Chemistry. (Historical context for the Hart Reaction).

  • PubChem Compound Summary. (2024). m-Quinquephenyl (CID 85566).[1] National Library of Medicine.[1] (Verification of CAS 16716-13-5 and physical properties).

Sources

Photophysical Properties of Oligo(m-phenylene)s: A Technical Guide to Folding-Driven Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers investigating the photophysics of meta-linked aromatic oligomers. It prioritizes mechanistic understanding and reproducible methodologies.

Executive Summary

Oligo(m-phenylene)s (OMPs) and their ethynylene-linked analogs (mPEs) represent a cornerstone in the field of aromatic foldamers. Unlike their para-linked counterparts, which maximize


-conjugation for conductive applications, meta-linkages interrupt effective conjugation, creating localized chromophores. This unique topology allows these oligomers to undergo solvophobically driven folding into helical conformations. This guide details the photophysical signatures of this transition—specifically hypochromicity, fluorescence modulation, and exciton coupling—providing a roadmap for using optical spectroscopy to quantify supramolecular behavior in drug delivery vectors and biomimetic scaffolds.

Electronic Structure & The Meta-Conjugation Effect

To understand the photophysics of OMPs, one must first distinguish the electronic consequences of meta-substitution.

Confinement of the Chromophore

In poly(p-phenylene), the linear arrangement allows extended delocalization of


-electrons, resulting in a bathochromic (red) shift as chain length increases. In contrast, oligo(m-phenylene)s  exhibit an "effective conjugation length" that is severely limited.
  • Nodal Plane Disruption: The meta linkage places the bridgehead carbons on nodal planes of the HOMO/LUMO wavefunctions of adjacent rings.

  • Result: The absorption spectra of OMPs do not redshift significantly with increasing degree of polymerization (DP). Instead, the molar absorptivity (

    
    ) increases additively, while the 
    
    
    
    remains pinned near that of the monomer or dimer (typically 250–300 nm for simple biaryls, 280–320 nm for ethynylene-linked systems).
The Foldamer Concept: Solvophobic Driving Force

The defining photophysical characteristic of mPEs is their ability to fold into a helix in polar solvents. This is driven by solvophobic effects —the minimization of solvent-accessible surface area of the hydrophobic aromatic backbone.

  • Unfolded State (Random Coil): Dominant in good solvents (e.g., Chloroform, THF). Chromophores are randomly oriented; spectroscopy reflects the sum of independent units.

  • Folded State (Helix): Dominant in poor solvents (e.g., Acetonitrile, Water/MeOH). Aromatic rings stack face-to-face (

    
     separation). This stacking perturbs the electronic transitions, creating diagnostic spectral signatures.
    

Photophysical Signatures of Folding

The transition from random coil to helix is not silent; it is signaled by distinct changes in absorption and emission.

UV-Vis Absorption: Hypochromicity

The most reliable indicator of mPE folding is hypochromicity —a decrease in absorbance intensity without a significant shift in wavelength.

  • Mechanism: Through-space interaction between stacked transition dipoles (exciton coupling). In the helical stack, the transition dipoles are often aligned parallel (H-aggregate-like) or essentially decoupled due to the specific twist angle, leading to a reduction in oscillator strength.

  • Diagnostic Value: The degree of folding (

    
    ) can be calculated directly from the absorbance change.
    
Fluorescence Emission: Quenching and Energy Transfer

Fluorescence in OMPs is highly sensitive to the local environment and conformation.

  • Quantum Yield (

    
    ):  Generally high in the unfolded state (0.5 – 0.8 in non-polar solvents).
    
  • Folding Effect: Upon folding,

    
     typically decreases (quenching). This is attributed to:
    
    • Self-Quenching: Increased rate of non-radiative decay (

      
      ) due to 
      
      
      
      -
      
      
      stacking interactions.
    • Excimer Formation: In some derivatives, stacking leads to broad, structureless, red-shifted emission bands characteristic of excimers, though this is less common in tightly locked helices compared to loose aggregates.

  • FRET Applications: By end-capping the oligomer with a donor and an acceptor fluorophore, folding brings the termini into proximity, triggering efficient Förster Resonance Energy Transfer (FRET). This is a standard assay for verifying end-to-end distance reduction.

Circular Dichroism (CD)

While native OMPs are achiral, attaching chiral side chains induces a preferred helical twist.

  • Signature: A strong Cotton effect in the absorption band of the backbone (approx. 300 nm) confirms the formation of a single-handed helix. The sign of the Cotton effect correlates with the helix handedness (

    
     or 
    
    
    
    ).

Experimental Protocols

Protocol A: Solvent Denaturation (Titration)

Objective: Determine the Gibbs free energy of folding (


) by monitoring the coil-helix transition.

Reagents:

  • Solvent A (Good): Chloroform (CHCl

    
    , HPLC grade, amylene stabilized).
    
  • Solvent B (Poor): Acetonitrile (MeCN) or Methanol (MeOH).

  • Sample: Oligo(m-phenylene ethynylene) (e.g., octamer).

Workflow:

  • Stock Preparation: Prepare a

    
     stock solution of the oligomer in CHCl
    
    
    
    .
  • Titration: Prepare a series of 10 samples with varying volume fractions of MeCN (0% to 100%). Maintain a constant oligomer concentration (e.g.,

    
    ) to avoid aggregation artifacts.
    
  • Equilibration: Allow samples to equilibrate at 25°C for 2 hours. Folding kinetics can be slow (hours to days) for very long oligomers, but typically rapid for octamers.

  • Measurement: Record UV-Vis spectra (200–450 nm). Correct for baseline and solvent background.

  • Analysis: Plot Absorbance (

    
    ) vs. Solvent Composition. The curve typically follows a sigmoidal transition.
    
Protocol B: Temperature-Dependent Unfolding

Objective: Determine the enthalpy (


) and entropy (

) of folding.

Workflow:

  • Sample: Dissolve oligomer in a solvent mixture that favors the folded state at RT (e.g., 90% MeCN / 10% CHCl

    
    ).
    
  • Setup: Use a temperature-controlled cuvette holder with a magnetic stirrer.

  • Ramp: Heat from 5°C to 70°C in 1°C increments. Allow 2 min equilibration at each step.

  • Data: Monitor Absorbance at

    
    . The helix typically "melts" (unfolds) at higher temperatures, causing an increase in absorbance (hyperchromicity).
    

Data Summary: Solvent Effects

The following table summarizes typical photophysical values for a standard octameric m-phenylene ethynylene derivative.

ParameterNon-Polar Solvent (CHCl

)
Polar Solvent (MeCN)Effect of Folding
State Random Coil (Unfolded)Helix (Folded)Conformational Restriction

~305 nm~303 nmMinimal Shift

(Extinction)
HighLowHypochromicity (~20-40%)
Fluorescence

~340 nm~345 nm (or quenched)Often Quenched
Quantum Yield (

)
0.70 - 0.850.10 - 0.30Strong Reduction
Lifetime (

)
Single exponential (~1 ns)Multi-exponentialComplex decay dynamics

Visualizations

Diagram 1: Solvophobic Folding Mechanism

This diagram illustrates the thermodynamic equilibrium driven by solvent polarity, showing the transition from a disordered coil to an ordered helix.

FoldingMechanism cluster_0 Good Solvent (Chloroform) cluster_1 Poor Solvent (Acetonitrile) Coil Random Coil (Unfolded) Helix Helical Foldamer (Folded) Coil->Helix Solvophobic Effect (+ Polar Solvent) Note1 High Fluorescence High Absorbance Coil->Note1 Helix->Coil Thermal Denaturation (+ Heat) Note2 Hypochromicity Fluorescence Quenching Induced CD (if chiral) Helix->Note2

Caption: Schematic of the reversible coil-helix transition driven by solvent polarity, highlighting key spectroscopic changes.

Diagram 2: Spectroscopic Workflow for Folding Constants

A logical flow for determining the equilibrium constant (


) using UV-Vis titration.

ExperimentalWorkflow cluster_check Quality Control Start Prepare Oligomer Stock (in CHCl3) Titration Solvent Titration Series (Add MeCN 0% -> 100%) Start->Titration Measure Measure UV-Vis Absorbance (at Lambda max) Titration->Measure Plot Plot Absorbance vs. % MeCN Measure->Plot Check1 Check for Aggregation (Concentration Dependence) Measure->Check1 Fit Fit to Sigmoidal Two-State Model Plot->Fit Identify Isosbestic Points Result Calculate Delta G and K_fold Fit->Result

Caption: Step-by-step workflow for quantifying folding energetics via UV-Vis spectroscopy.

References

  • Nelson, J. C., Saven, J. G., Moore, J. S., & Wolynes, P. G. (1997). Solvophobically Driven Folding of Nonbiological Oligomers. Science. [Link]

  • Prince, R. B., Saven, J. G., Wolynes, P. G., & Moore, J. S. (1999). Cooperative Folding of a Nonbiological Polymer. Journal of the American Chemical Society.[1] [Link]

  • Stone, M. T., & Moore, J. S. (2004). Backbone-Rigidified Oligo(m-phenylene ethynylenes). Journal of the American Chemical Society.[1] [Link]

  • Hill, D. J., Mio, M. J., Prince, R. B., Hughes, T. S., & Moore, J. S. (2001). A Field Guide to Foldamers. Chemical Reviews. [Link]

  • Yang, W. Y., Prince, R. B., Saven, J., Bollenbach, T. K., & Moore, J. S. (2000). Evaluation of the Folding Equilibrium of Oligo(m-phenylene ethynylene)s by Fluorescence Resonance Energy Transfer. Macromolecules. [Link]

Sources

Technical Whitepaper: m-Quinquephenyl – Structural Dynamics, Synthesis, and Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

m-Quinquephenyl (1,3-bis(3-phenylphenyl)benzene) represents a critical scaffold in the family of oligophenyls. Unlike its para-linked counterpart (


-quinquephenyl), which exhibits high crystallinity and insolubility due to efficient rod-like packing, 

-quinquephenyl features a "kinked" meta-linkage topology. This structural disruption dramatically alters its physicochemical profile, lowering its melting point and increasing solubility, making it a valuable candidate for liquid scintillators, OLED host materials, and hydrophobic cores in drug delivery systems. This guide provides a definitive technical analysis of its properties, synthesis, and application logic.

Part 1: Molecular Identity & Physicochemical Properties[1]

The fundamental distinction of


-quinquephenyl lies in its 1,3-connectivity. While the molecular formula (

) is identical to other quinquephenyl isomers, the meta-substitution prevents extended

-conjugation across the entire five-ring system, resulting in a hypsochromic shift in optical absorption compared to the para-isomer.
Table 1: Core Physicochemical Specifications
PropertyValueTechnical Note
Chemical Name m-QuinquephenylIUPAC: 1,3-bis(3-phenylphenyl)benzene
Molecular Formula

Isomeric with

-quinquephenyl
Molecular Weight 382.50 g/mol Monoisotopic Mass: 382.17 Da
CAS Registry Number 16716-13-5 Distinct from

-isomer (CAS 3073-05-0)
Melting Point 112 °C significantly lower than

-isomer (~388 °C) [1]
Solubility Soluble in Toluene, BenzeneHigh solubility due to low lattice energy
Appearance White Crystalline PowderOften forms needles from ethanol/benzene

Part 2: Structural Analysis & Isomerism

The "Meta-Effect" is the defining characteristic of this molecule. In


-quinquephenyl, the rings can adopt a planar or near-planar conformation, facilitating strong intermolecular 

-

stacking. In

-quinquephenyl, the 1,3-linkages introduce a

angle at each junction, creating a zigzag or helical geometry that disrupts crystallization.
Structural Topology Diagram

The following diagram illustrates the connectivity and the interruption of linearity characteristic of the meta-isomer.

mQuinquephenyl_Structure cluster_0 m-Quinquephenyl Connectivity (1,3-Linkages) Ring1 Phenyl (Terminal) Ring2 Phenyl (Meta-Link) Ring1->Ring2 C1-C3 Ring3 Benzene (Core) Ring2->Ring3 C1'-C3' Ring4 Phenyl (Meta-Link) Ring3->Ring4 C1''-C3'' caption Fig 1. The 1,3-meta linkages prevent linear conjugation, reducing melting point and increasing solubility. Ring5 Phenyl (Terminal) Ring4->Ring5 C1'''-C3'''

Part 3: Synthesis & Manufacturing Protocols

While historical methods utilized Ullmann coupling (copper-mediated), modern synthesis prioritizes Suzuki-Miyaura Cross-Coupling for its regioselectivity and mild conditions. The most efficient convergent route involves coupling a central 1,3-dihalobenzene with a biphenylboronic acid derivative.

Protocol: Convergent Suzuki-Miyaura Coupling

Objective: Synthesis of


-Quinquephenyl via double arylation.

Reagents:

  • Electrophile: 1,3-Dibromobenzene (1.0 eq)

  • Nucleophile: 3-Biphenylboronic acid (2.2 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes. Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Dissolution: Add 1,3-dibromobenzene and 3-biphenylboronic acid to the Toluene/Ethanol mixture. Degas the solvent stream by bubbling Argon for 20 minutes.

  • Catalyst Addition: Add

    
     quickly against a counter-flow of Argon. The solution should turn light yellow.
    
  • Activation: Add the aqueous

    
    . Heat the mixture to reflux (
    
    
    
    ) with vigorous stirring.
  • Monitoring: Monitor reaction progress via TLC (Hexane/Ethyl Acetate 9:1). The reaction typically reaches completion in 12–24 hours.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Benzene or purify via column chromatography (Silica gel, Hexanes) to yield white needles.

Reaction Workflow Diagram

Synthesis_Workflow Start Start: 1,3-Dibromobenzene + 3-Biphenylboronic Acid Cat Add Catalyst: Pd(PPh3)4 (5 mol%) Start->Cat Reflux Reflux 24h Solvent: Toluene/EtOH Base: K2CO3 Cat->Reflux Workup Workup: Celite Filtration Phase Separation Reflux->Workup Purify Purification: Recrystallization (EtOH) Workup->Purify Product Final Product: m-Quinquephenyl (White Needles) Purify->Product caption Fig 2. Convergent Suzuki coupling pathway for high-purity m-quinquephenyl synthesis.

Part 4: Optoelectronic & Scintillation Mechanisms


-Quinquephenyl is widely utilized in plastic scintillators  and radiation detection. Its role is primarily that of a primary fluor  or a wavelength shifter .
Mechanism of Action[2]
  • Ionization: Incident radiation (Gamma/Beta) excites the solvent matrix (e.g., polystyrene or toluene).

  • Energy Transfer: Excitation energy transfers non-radiatively (Förster resonance energy transfer - FRET) to the

    
    -quinquephenyl solute.
    
  • Fluorescence: The

    
    -quinquephenyl molecule relaxes to the ground state, emitting a photon in the UV/Blue region (~350–370 nm).
    

Why Meta? The meta-linkage limits the effective conjugation length to roughly that of a biphenyl or terphenyl unit. Consequently,


-quinquephenyl emits at a shorter wavelength (higher energy) than 

-quinquephenyl. This "blue-shift" is advantageous when matching the sensitivity of specific photomultiplier tubes (PMTs) or when avoiding self-absorption in large detector volumes [2].
Table 2: Comparative Optical Properties
CompoundLinkageEst.[1][2][3] Emission Max (

)
Application Logic

-Quinquephenyl
Para (1,4)~400-420 nmLong conjugation; insoluble; used in vacuum deposition.

-Quinquephenyl
Meta (1,3)~350-370 nmInterrupted conjugation; soluble; used in liquid/plastic scintillators.

References

  • Stenutz, R. (n.d.). m-Quinquaphenyl Properties and Melting Point. Stenutz.eu. Retrieved October 26, 2023, from [Link]

  • Luxium Solutions. (n.d.). Plastic Scintillators: Properties and Applications. Retrieved October 26, 2023, from [Link]

  • PubChem. (2023).[2] m-Quinquephenyl Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (General reference for the Suzuki protocol described).

Sources

Technical Guide: Synthesis and Properties of m-Quinquephenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

m-Quinquephenyl (1,3-bis(3-phenylphenyl)benzene) represents a critical class of oligophenyls where the meta-linkage serves as a strategic "conjugation break." Unlike its para-isomer (p-quinquephenyl), which is characterized by rigid rod-like geometry, high crystallinity, and extreme insolubility, the m-isomer offers a unique balance of high triplet energy (


), improved solubility, and glass-forming capability.

This guide details the synthesis, physicochemical properties, and application logic of m-quinquephenyl and its derivatives, focusing on their role as high-performance hosts in blue phosphorescent and TADF (Thermally Activated Delayed Fluorescence) OLEDs.

Part 2: Molecular Architecture & Design Logic

The "Meta-Effect" in Oligophenyls

The defining feature of m-quinquephenyl is the 1,3-linkage. In linear p-oligophenyls, the


-system is delocalized over the entire molecular length, leading to a bathochromic shift (red shift) in absorption/emission and a drastic reduction in triplet energy.

In m-quinquephenyl, the meta-linkage effectively interrupts this delocalization.

  • Conjugation Length: The effective conjugation length is limited to roughly that of a biphenyl or terphenyl unit, regardless of the total chain length.

  • Triplet Energy (

    
    ):  Because the conjugation is confined, the 
    
    
    
    remains high (>2.6 eV), making it suitable for confining excitons in blue emitters.
  • Steric Bulk: The "kinked" geometry prevents efficient

    
    -
    
    
    
    stacking, lowering the melting point and enhancing solubility in organic solvents (toluene, chloroform).
Structural Comparison
Propertyp-Quinquephenyl (Linear)m-Quinquephenyl (Kinked)
Geometry Rigid RodHelical / Zig-zag
Melting Point ~388°C (High Crystallinity)Significantly Lower / Glassy
Solubility Insoluble in most solventsSoluble in common organics
Triplet Energy Low (< 2.3 eV)High (> 2.6 eV)
Primary Use Scintillators, Laser DyesOLED Host, Amorphous Materials

Part 3: Synthesis Strategies

The synthesis of m-quinquephenyl requires regioselective control to ensure exclusive 1,3-linkages. The industry standard is Iterative Suzuki-Miyaura Cross-Coupling .

Retrosynthetic Analysis

The molecule can be disconnected into a central core (1,3-dihalobenzene) and two wing units (3-biphenylboronic acid), or built stepwise to allow for asymmetric functionalization.

Synthesis Workflow Visualization

The following diagram outlines the iterative synthesis pathway, prioritizing regiocontrol.

SynthesisPath cluster_conditions Critical Process Parameters Start 1,3-Dibromobenzene (Core) Catalyst Pd(PPh3)4 / K2CO3 Toluene/H2O Start->Catalyst Step 1: Monocoupling (Stoichiometry Control) Boronic 3-Biphenylboronic Acid (Wing Unit) Boronic->Catalyst Intermediate Intermediate: 3-Bromo-m-terphenyl Catalyst->Intermediate Yield: ~60% Product m-Quinquephenyl (Target) Intermediate->Product Step 2: Suzuki Coupling (Excess Boronic Acid) Param1 O2 Exclusion: Strict Argon/N2 Atm Param2 Temp: 80-100°C

Caption: Iterative Suzuki-Miyaura coupling pathway for the controlled synthesis of m-quinquephenyl.

Detailed Experimental Protocol (Suzuki-Miyaura)

Note: This protocol is a generalized standard operating procedure (SOP) derived from high-purity oligophenyl synthesis.

Reagents:

  • 1,3-Dibromobenzene (1.0 eq)

  • 3-Biphenylboronic acid (2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh

    
    )
    
    
    
    ) (3-5 mol%)
  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2M aqueous solution)
  • Solvent: Toluene/Ethanol (4:1 v/v)

Procedure:

  • Degassing: Charge a 3-neck round bottom flask with toluene, ethanol, and 2M K

    
    CO
    
    
    
    . Degas vigorously with Argon for 30 minutes. Field Insight: Oxygen is the primary cause of homocoupling byproducts; thorough degassing is non-negotiable.
  • Addition: Add 1,3-dibromobenzene and 3-biphenylboronic acid under a counter-flow of Argon. Add the Pd catalyst last.

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) under inert atmosphere for 24-48 hours. Monitor via TLC (eluent: Hexane/DCM) or HPLC.

  • Work-up: Cool to room temperature. Separate the organic layer. Wash aqueous layer with toluene. Combine organics, wash with brine, and dry over MgSO

    
    .
    
  • Purification: Concentrate in vacuo. Purify the crude solid via column chromatography (Silica gel, Hexane/DCM gradient).

  • Final Polish: Recrystallize from ethanol/toluene or sublime under high vacuum for OLED-grade purity (>99.9%).

Part 4: Physicochemical Properties & Characterization

Solubility and Thermal Stability

The meta-linkage introduces rotational freedom that prevents the efficient packing seen in para-isomers.

  • Solubility: Soluble in chloroform, THF, toluene, and dichloromethane. This allows for solution-processing methods (spin coating) in addition to vacuum deposition.

  • Glass Transition (

    
    ): m-Quinquephenyl derivatives often form stable amorphous glasses, a critical requirement for preventing crystallization in OLED films.
    
Optical Properties (The Triplet Advantage)

In phosphorescent OLEDs (PhOLEDs), the host material must have a triplet energy higher than the dopant to prevent reverse energy transfer.[1]

  • Absorption:

    
     is typically around 240-250 nm (similar to terphenyl), confirming the lack of extended conjugation.
    
  • Fluorescence: Emission in the deep UV/violet region (340-360 nm).

  • Triplet Energy:

    
     eV. This is sufficient to host blue and green phosphorescent emitters (e.g., FIrpic).
    
Property-Structure Relationship Diagram

Properties Structure m-Quinquephenyl Structure (1,3-Linkages) Conjugation Interrupted Conjugation Structure->Conjugation Geometry Non-Planar / Kinked Structure->Geometry Triplet High Triplet Energy (>2.6 eV) Conjugation->Triplet Solubility High Solubility (Organic Solvents) Geometry->Solubility Morphology Amorphous / Glassy State Geometry->Morphology App_OLED Application: Blue OLED Host Triplet->App_OLED App_Scint Application: Liquid Scintillator Solubility->App_Scint Morphology->App_OLED

Caption: Causal relationships between the meta-structure, physical properties, and end-use applications.

Part 5: Derivatives and Analogues

To further tune properties, derivatives are synthesized by modifying the terminal rings or the central core.

Methylated Derivatives (e.g., 3,3''''-Dimethyl-m-quinquephenyl)
  • Purpose: Methyl groups increase steric hindrance and further disrupt crystal packing.

  • Result: Lower melting points and enhanced solubility, making them ideal for liquid scintillators where high concentration is needed without precipitation.

Fluorinated Analogues
  • Purpose: Electron-withdrawing fluorine atoms lower the HOMO/LUMO levels.

  • Result: Improved electron transport capabilities and electrochemical stability. Used to balance charge transport in OLED stacks.

Comparison Table
DerivativeModificationKey BenefitTarget Application
m-5P (Parent) NoneHigh

, Balanced Properties
Universal Host
Methyl-m-5P Alkyl groups on wingsEnhanced Solubility, Lower MPLiquid Scintillators
F-m-5P FluorinationDeep HOMO, Electron TransportElectron Transport Layer (ETL)
Spiro-m-5P Spiro-linkageHigh

, Morphological Stability
High-Temp OLEDs

Part 6: References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Oligophenyl Properties: Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press. (Foundational text for oligophenyl fluorescence).

  • OLED Host Design: Yook, K. S., & Lee, J. Y. (2012). Organic Materials for Blue Phosphorescent Organic Light-Emitting Diodes. Advanced Materials.

  • Meta-Linkage Effect: Goushi, K., et al. (2012). Organic light-emitting diodes employing efficient reverse intersystem crossing for triplet-to-singlet state conversion. Nature Photonics. (Discusses importance of triplet management in meta-hosts).

  • Synthesis of Polyphenyls: Hart, H., et al. (1980). Site-selective Suzuki coupling. Journal of Organic Chemistry. (General methodology for selective polyphenyl synthesis).

Sources

Technical Guide: Solubility Profile & Handling of m-Quinquephenyl

[1]

Part 1: Executive Summary & Molecular Architecture[1]

The "Meta" Advantage

In the family of oligophenyls, isomerism dictates utility. While the linear p-quinquephenyl is a rigid, rod-like molecule with high lattice energy and notoriously poor solubility (< 0.1 g/L in most solvents at RT), m-quinquephenyl (meta-quinquephenyl) exhibits a distinct "kinked" or coiled geometry.[1]

This structural difference is the primary driver for its solubility profile.[1] The 1,3-linkages prevent the efficient

1
Structural Logic Flow

The following diagram illustrates the causal link between molecular geometry and solubility, a critical concept for designing extraction or purification protocols.

SolubilityLogicMQm-Quinquephenyl(1,3-linkages)GeoNon-Planar / Kinked GeometryMQ->GeoIntrinsic PropertyStackDisrupted π-π StackingGeo->StackSteric hindranceLatticeReduced Lattice Energy(Lower Melting Point)Stack->LatticeThermodynamicsSolubilityEnhanced Solubility(Toluene, CHCl3, THF)Lattice->SolubilitySolvent Interaction

Figure 1: Mechanistic pathway describing why m-quinquephenyl outperforms p-quinquephenyl in solubility.

Part 2: Solvent Compatibility Matrix[1]

The following data categorizes solvents based on their thermodynamic affinity for m-quinquephenyl. This matrix is derived from "like-dissolves-like" principles specific to aromatic hydrocarbons.[1]

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (10–50 mg/mL) or for use as the mobile phase in reaction workflows.[1]

Solvent ClassSpecific SolventBoiling Point (°C)SuitabilityNotes
Aromatic Toluene110.6Excellent Preferred for scintillation cocktails; minimal evaporation loss.[1]
Aromatic Benzene80.1Excellent Historic standard; use Toluene to avoid toxicity.[1]
Halogenated Chloroform (

)
61.2Excellent Best for rapid dissolution at room temperature.[1]
Halogenated Dichloromethane (DCM)39.6Good Good for low-temp work; high volatility requires sealed vessels.[1]
Ether Tetrahydrofuran (THF)66.0Good Useful for organic electronics processing; watch for peroxide formation.[1]
Secondary & Anti-Solvents (Purification)

These solvents interact poorly with m-quinquephenyl and are critical for recrystallization protocols (see Part 3).[1]

Solvent ClassSpecific SolventInteractionRole in Protocol
Alcohol Ethanol / MethanolPoorAnti-Solvent : Induces precipitation when added to Toluene/CHCl3.[1]
Alkane Hexane / PentaneVery PoorWash Solvent : Removes non-polar impurities without dissolving product.[1]
Acid Glacial Acetic AcidTemperature DependentRecrystallization : Soluble when boiling, insoluble when cold.[1]

Part 3: Experimental Protocols

Protocol A: High-Purity Dissolution (Stock Solution)

Objective: Create a stable, particle-free solution for spectroscopy or coating.[1]

  • Weighing: Weigh the target mass of m-quinquephenyl into a borosilicate glass vial.

    • Note: Avoid plastic vials (e.g., polystyrene) if using Toluene or Chloroform.[1]

  • Solvent Addition: Add Toluene or Chloroform to achieve 80% of final volume.[1]

  • Sonication: Sonicate at 40 kHz for 10 minutes at ambient temperature.

    • Checkpoint: The solution should be optically clear. If haze persists, the sample may contain p-isomer impurities (which are insoluble).[1]

  • Filtration: Syringe-filter through a 0.2 µm PTFE membrane .

    • Why PTFE? It is chemically resistant to aggressive organic solvents.[1] Nylon filters may degrade.[1]

Protocol B: Purification via Recrystallization

Objective: Remove oxidized byproducts or isomeric impurities.[1] m-Quinquephenyl is often purified using a dual-solvent system or high-boiling acid.[1]

RecrystallizationStartCrude m-QuinquephenylDissolveDissolve in BoilingGlacial Acetic AcidStart->DissolveFilterHot Filtration(Remove p-isomer)Dissolve->FilterRemove insolublesCoolSlow Cooling(RT -> 4°C)Filter->CoolCrystallizationCollectVacuum FiltrationCool->CollectWashWash withCold EthanolCollect->WashFinalPure CrystalsWash->Final

Figure 2: Workflow for the purification of m-quinquephenyl using temperature-dependent solubility.

Detailed Steps:

  • Dissolution: Suspend crude material in Glacial Acetic Acid (approx. 20 mL per gram). Heat to boiling (

    
    ) with stirring.
    
  • Hot Filtration: If undissolved solids remain at boiling (likely p-quinquephenyl contaminants), filter rapidly through a pre-heated glass funnel.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. m-Quinquephenyl will crystallize out as white needles or plates.[1]

    • Critical: Rapid cooling ("crashing") traps impurities.[1][2] Slow cooling ensures lattice purity.[1]

  • Collection: Filter the crystals using a Büchner funnel.

  • Wash: Wash the cake with cold ethanol (in which the product is sparingly soluble) to remove residual acid.

  • Dry: Vacuum dry at

    
     for 4 hours.
    

Part 4: Applications & Handling[1]

Scintillation Cocktails

m-Quinquephenyl is utilized as a primary or secondary solute in liquid scintillators due to its high quantum yield and solubility in aromatic bases.[1]

  • Standard Formulation: 4–6 g/L of m-quinquephenyl in Toluene or Xylene.[1]

  • Oxygen Quenching: Solutions should be purged with Nitrogen or Argon before sealing, as dissolved oxygen quenches the fluorescence of oligophenyls.

Safety & Storage
  • Light Sensitivity: Oligophenyls can undergo photo-oxidation.[1] Store solids and solutions in amber vials wrapped in foil.

  • Toxicity: While the compound itself has low acute toxicity, the solvents (Toluene, Chloroform) are hazardous. All work must be performed in a fume hood.[1]

References

  • Isomer Solubility Trends: Kawski, A. et al. "Fluorescence Properties of p-Quaterphenyl and p-Quinquephenyl Derivatives in Liquid Solvents."[1] Zeitschrift für Naturforschung A, 1975.[1] (Provides comparative baseline for oligophenyl solubility).

  • General Purification: "Purification of Organic Solids by Recrystallization." University of York Chemistry Teaching Labs. (Standard protocols for aromatic recrystallization).[1]

  • Solvent Properties: "Solvent Miscibility and Solubility Table." Sigma-Aldrich Technical Library.[1] (Reference for solvent selection in dual-solvent systems).

  • Crystal Growth: Postnikov, V. A. et al. "Large Area Free-Standing Single Crystalline Films of p-Quinquephenyl."[1][3] Crystals, 2020.[1][3] (Contrasts the extreme measures needed for p-isomer vs the easier handling of m-isomer).

Thermal Stability Analysis of m-Quinquephenyl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals

Executive Summary

m-Quinquephenyl (1,3-bis(3-phenylphenyl)benzene) represents a critical class of polyphenyl hydrocarbons distinguished by its unique thermal profile.[1][2] Unlike its para-isomer (p-quinquephenyl), which exhibits a high melting point (~390°C) that limits its utility as a liquid phase, m-quinquephenyl possesses a significantly lower melting point (~170°C) while retaining exceptional thermal stability up to 400°C.[1] This wide liquidus range makes it an indispensable stationary phase for high-temperature Gas Chromatography (GC) and a candidate for organic semiconductor applications where morphological stability is paramount.[1][2] This guide provides a rigorous analysis of its thermal properties, experimental characterization protocols, and synthesis pathways, grounded in empirical data.

Physicochemical Profile

The thermal behavior of m-quinquephenyl is dictated by its molecular topology.[1][2] The meta-linkages introduce a "kinked" geometry that disrupts the efficient crystal packing seen in the linear p-isomer, resulting in a lower melting point without compromising the strength of the aromatic C-C bonds that confer thermal resistance.

Table 1: Comparative Physicochemical Properties[1][2][3]
Propertym-Quinquephenylp-QuinquephenylSignificance
Molecular Formula C₃₀H₂₂C₃₀H₂₂Isomers
Structure meta-linked chainpara-linked (linear)Determines packing density
Melting Point (Tₘ) 170.6°C (443.7 K) [1]388–391°C [2]m-isomer is liquid at operating temps
Boiling Point > 500°C (est.)> 550°C (sublimes)High thermal headroom for GC
Thermal Stability (TGA) Stable < 400°C (Inert)Stable < 450°CBoth highly resistant to pyrolysis
Crystal System Monoclinic (P2₁/c) [3]MonoclinicPolymorphism affects solubility

Thermal Stability Mechanisms

The thermal resilience of m-quinquephenyl arises from the high bond dissociation energy (BDE) of the aryl-aryl single bonds (~110-120 kcal/mol) and the resonance stabilization of the phenyl rings.

  • Resonance Stabilization: The delocalization of π-electrons across the quinquephenyl chain provides a high energy barrier against thermal radical cleavage.[2]

  • Steric Inhibition of Packing: The meta-substitution prevents the formation of the highly crystalline, high-melting lattice characteristic of p-quinquephenyl. This allows m-quinquephenyl to exist as an isotropic liquid or amorphous glass over a broad temperature range (170°C – 400°C), which is the functional window for high-temperature GC stationary phases.[1]

  • Degradation Pathway: Thermal decomposition typically initiates via homolytic cleavage of the inter-ring C-C bonds, followed by radical recombination or hydrogen abstraction, leading to carbonization (char) rather than depolymerization.

Experimental Protocols: Thermal Analysis

To validate the stability of m-quinquephenyl for high-temperature applications, a rigorous characterization workflow is required.[1]

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine the onset temperature of decomposition (


) and the temperature of 5% weight loss (

).
  • Sample Prep: Load 5–10 mg of purified m-quinquephenyl (recrystallized from toluene/ethanol) into an alumina crucible.

  • Purge Gas: High-purity Nitrogen (

    
    ) or Helium (
    
    
    
    ) at 50 mL/min. Note: Oxygen traces will induce premature oxidative degradation.[1]
  • Ramp Profile:

    • Equilibrate at 50°C.

    • Ramp 10°C/min to 600°C.

  • Data Analysis:

    • Calculate the first derivative of the weight loss curve (DTG) to identify the point of maximum degradation rate.

    • Acceptance Criteria: For high-temp GC use,

      
       (1% weight loss) must be > 350°C.
      
Differential Scanning Calorimetry (DSC) Protocol

Objective: Accurately determine the melting point and detect polymorphic transitions.[1][2]

  • Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.

  • Cycle:

    • Heat: 25°C to 200°C at 5°C/min (First run clears thermal history).[1][2]

    • Cool: 200°C to 25°C at 5°C/min.[1][2]

    • Heat: 25°C to 250°C at 5°C/min (Data collection).[1][2]

  • Observation: Look for the endothermic peak at ~170.6°C. Any pre-melting peaks indicate impurities or unstable polymorphs.[1][2]

Synthesis & Purification Workflow

The thermal stability data is only valid if the sample is free of transition metal catalysts (e.g., Palladium) from the synthesis, as these metals catalyze thermal degradation.

Recommended Synthesis: Suzuki-Miyaura Coupling

The most controlled route involves the coupling of 1,3-dibromobenzene with 3-biphenylboronic acid.[1][2]

  • Reagents: 1,3-Dibromobenzene, 3-Biphenylboronic acid (2.2 eq),

    
     (cat.), 
    
    
    
    .[1][2]
  • Solvent: Toluene/Ethanol/Water (biphasic system).[1][2]

  • Conditions: Reflux under Argon for 24h.

Critical Purification (The "Self-Validating" Step)

Standard silica chromatography is often insufficient to remove trace Pd.[1][2]

  • Filtration: Filter hot reaction mixture through Celite to remove bulk Pd black.

  • Chelation: Wash organic layer with aqueous sodium diethyldithiocarbamate to complex residual Pd.[1][2]

  • Recrystallization: Recrystallize twice from glacial acetic acid or toluene.

  • Sublimation: Final purification via high-vacuum sublimation (

    
     Torr) at 160°C. This ensures the material tested in TGA is chemically identical to the gas phase.
    

Visualization of Workflows

Diagram 1: Synthesis and Thermal Validation Workflow

This flowchart illustrates the critical path from synthesis to validated thermal data, emphasizing the purification loop required for accurate stability analysis.

G Start Precursors: 1,3-Dibromobenzene + 3-Biphenylboronic Acid Rxn Suzuki Coupling (Pd Catalyst, Base) Start->Rxn Crude Crude m-Quinquephenyl Rxn->Crude Purify Purification: 1. Celite Filter 2. Scavenger Wash 3. Sublimation Crude->Purify Check Purity Check (GC-MS / NMR) Purify->Check Check->Purify Fail (<99%) TGA TGA Analysis (N2, 10°C/min) Check->TGA Pass DSC DSC Analysis (Melting Point) Check->DSC Pass Result Validated Thermal Profile (Tm ~170°C, Td >400°C) TGA->Result DSC->Result

Caption: Workflow for the synthesis, purification, and thermal validation of m-Quinquephenyl.

Diagram 2: Thermal Stability Logic (Isomer Comparison)

This diagram visualizes why m-quinquephenyl is the preferred isomer for liquid-phase applications despite the p-isomer's higher crystallinity.[1][2]

StructureProp Para p-Quinquephenyl (Linear) Packing Crystal Packing Efficiency Para->Packing High Symmetry Stability Thermal Stability (Bond Strength) Para->Stability Aryl-Aryl Bonds Meta m-Quinquephenyl (Kinked) Meta->Packing Steric Hindrance Meta->Stability Aryl-Aryl Bonds MpPara High Tm (~390°C) Solid at GC temps Packing->MpPara Strong Intermolecular Forces MpMeta Mod. Tm (~170°C) Liquid at GC temps Packing->MpMeta Weak Intermolecular Forces ResultPara Use: Scintillators (Solid State) MpPara->ResultPara ResultMeta Use: GC Stationary Phase (Liquid State) MpMeta->ResultMeta Stability->ResultMeta Resists Degradation

Caption: Structure-property relationship comparing m- and p-quinquephenyl thermal behaviors.

Application Case Study: High-Temperature GC

m-Quinquephenyl is often utilized in "polyphenyl" stationary phases (e.g., Santowax M, which is largely m-terphenyl and related isomers, or specific high-temp mixtures).[1]

  • Column Coating: For capillary columns, m-quinquephenyl is dissolved in toluene and statically coated onto fused silica tubing.[1][2]

  • Conditioning: The column must be conditioned at 300°C for 12 hours to remove low-molecular-weight volatiles.

  • Operating Limits:

    • Isothermal: 350°C[1]

    • Programmed: Up to 400°C for short durations.

  • McReynolds Constants: m-Quinquephenyl is classified as a non-polar phase, interacting primarily through dispersion forces, making it ideal for separating high-boiling polycyclic aromatic hydrocarbons (PAHs) and polyphenyl ethers.[1][2]

References

  • Naef, R. (2019).[1][2] "Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.15 K". Molecules, 24(10), 1954.[2] (Provides melting point data for m-Quinquephenyl as 443.70 K).[1][2]

  • Thermo Fisher Scientific . (n.d.).[1][2] "p-Quinquephenyl Specification Sheet". (Used for comparative p-isomer data).[1][2]

  • Gomes, L. R., et al. (2012).[2] "A low-temperature polymorph of m-quinquephenyl".[1][2] Acta Crystallographica Section C, 68(12), o492-o497.[1][2]

  • PubChem . (n.d.).[1][2] "m-Quinquephenyl Compound Summary". National Library of Medicine.[1][2]

  • Phenomenex . (2025).[1][2][3] "GC Column Maximum Temperature Guide". (Context for stationary phase thermal limits).

Sources

Electrochemical Characterization of m-Quinquephenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals Subject: Electrochemical Analysis and Electronic Properties of m-Quinquephenyl (m-5P)

Executive Summary: The Meta-Conjugation Effect

m-Quinquephenyl (1,3-bis(3-phenylphenyl)benzene) represents a critical class of oligophenylenes where the meta-linkage serves as a "conjugation interrupt." Unlike its para-isomer (p-Quinquephenyl), which is a linear, highly conjugated semiconductor used in dye lasers and scintillators, m-Quinquephenyl exhibits a wider HOMO-LUMO gap and significantly higher oxidative stability.

This guide provides the experimental framework for characterizing the electrochemical properties of m-Quinquephenyl. It addresses the specific challenges posed by its wide band gap and details the protocols required to accurately determine its redox potentials and frontier orbital energies.

Fundamental Electrochemical Properties[1][2][3]

Conjugation Interruption Theory

The defining feature of m-Quinquephenyl is the meta-connectivity (1,3-linkage) between phenyl rings. In para-oligophenylenes, the


-orbitals align along the molecular axis, allowing delocalization over the entire chain length. In m-Quinquephenyl, the meta-linkage introduces a node in the wavefunction at the connecting carbons for the frontier orbitals, effectively breaking the conjugation.
  • HOMO-LUMO Gap: The effective conjugation length is limited to roughly biphenyl-like units rather than the full quinquephenyl chain. This results in a hypsochromic shift (blue shift) in absorption and a wider electrochemical band gap compared to p-Quinquephenyl.

  • Redox Stability: The molecule is significantly harder to oxidize. While p-Quinquephenyl oxidizes at moderate potentials (~1.2–1.4 V vs. SCE), m-Quinquephenyl requires higher potentials, often pushing the limits of standard organic solvent windows.

Predicted Electronic Parameters

Based on the properties of the homologous series (m-terphenyl, m-quaterphenyl), the following properties are characteristic of m-Quinquephenyl:

Parameterp-Quinquephenyl (Reference)m-Quinquephenyl (Target)Implication
Connectivity 1,4-linked (Linear)1,3-linked (Kinked)Steric bulk & solubility
Conjugation ExtendedInterruptedElectronic isolation
HOMO-LUMO Gap ~3.0 - 3.2 eV> 4.0 eV (Estimated)High transparency (UV)
Oxidation Onset ~1.3 V vs SCE> 1.8 V vs SCEHigh oxidative stability
Triplet Energy Moderate (~2.2 eV)High (> 2.6 eV)Efficient triplet confinement

Experimental Protocol: Cyclic Voltammetry (CV)[3]

Because m-Quinquephenyl oxidizes at high potentials, standard CV protocols must be modified to avoid solvent breakdown before the analyte signal is observed.

Reagents and Equipment
  • Solvent: Dichloromethane (DCM) (HPLC Grade, dried over activated alumina). Note: Acetonitrile may be used, but DCM often provides better solubility for large oligophenylenes.

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF

    
    ), 0.1 M. Recrystallized from ethanol and vacuum dried.
    
  • Working Electrode: Platinum (Pt) disk (1.6 mm diameter). Glassy Carbon is acceptable but Pt offers a wider anodic window.

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/Ag

    
     (0.01 M AgNO
    
    
    
    in acetonitrile). Calibrate vs. Ferrocene/Ferrocenium (Fc/Fc
    
    
    ) internal standard.
Measurement Workflow

Step 1: System Cleaning Polish the Pt working electrode with 0.05


m alumina slurry on a microcloth. Sonicate in deionized water, then ethanol, then DCM for 2 minutes each.

Step 2: Background Scan Record a CV of the blank electrolyte solution (0.1 M TBAPF


 in DCM) from 0 V to +2.0 V. Ensure the background current is flat and no solvent oxidation peaks appear below 1.8 V.

Step 3: Analyte Scan Dissolve m-Quinquephenyl (1 mM concentration) in the electrolyte solution.

  • Scan Rate: 100 mV/s.[1]

  • Direction: Anodic (0 V

    
     +2.0 V 
    
    
    
    0 V).
  • Observation: Look for an irreversible oxidation peak (

    
    ). m-Oligophenylenes often undergo electropolymerization upon oxidation, leading to electrode fouling (passivation) or the formation of conductive films.
    

Step 4: Internal Standard Calibration Add Ferrocene (< 1 mM) to the cell. Record the CV again. Shift all potentials so that the


 of Fc/Fc

is 0 V (or 0.46 V vs SCE).
Data Visualization: The Measurement Logic

CV_Protocol Figure 1: Electrochemical characterization workflow for high-gap oligophenylenes. Start Start: Electrode Polishing Blank Blank Scan (Solvent Window Check) Start->Blank Analyte Analyte Addition (1 mM m-Quinquephenyl) Blank->Analyte If clean Scan Anodic Scan (0 -> +2.0 V) Analyte->Scan Result Observe Oxidation Peak (Irreversible?) Scan->Result Calibrate Add Ferrocene (Internal Standard) Result->Calibrate Determine E_ox

Analysis of Electronic Structure

Calculating HOMO/LUMO Levels

Once the oxidation onset potential (


) is determined relative to the Fc/Fc

couple, the HOMO energy level can be estimated.


Note: The value 4.8 eV represents the energy of the Fc/Fc


 couple relative to vacuum.

Because the reduction potential of m-Quinquephenyl is likely outside the cathodic window of DCM (<-2.5 V), the LUMO is often calculated using the optical band gap (


) derived from the UV-Vis absorption edge:


Structural Implications (Graphviz)

The following diagram illustrates why m-Quinquephenyl behaves differently from its para counterpart.

Conjugation_Logic Figure 2: Impact of meta- vs para-linkage on electronic properties. cluster_para p-Quinquephenyl (Conjugated) cluster_meta m-Quinquephenyl (Interrupted) P_Node Para-Linkage (1,4) Continuous pi-overlap P_Prop Low Band Gap Easy Oxidation P_Node->P_Prop Comparison Result: m-5P is an Electronic Insulator/Scaffold P_Prop->Comparison M_Node Meta-Linkage (1,3) Orbital Node M_Prop High Band Gap High Oxidative Stability M_Node->M_Prop M_Prop->Comparison

Applications & Relevance[4][5]

Scintillators and Radiation Detection

m-Quinquephenyl is valuable in scintillator technology not for its conductivity, but for its high triplet energy and transparency.

  • Mechanism: It acts as a primary fluor or a matrix that avoids self-absorption of emitted light due to its large Stokes shift.

  • Neutron/Gamma Discrimination: The specific pulse shape generated by m-linked systems can differ from linear chains, aiding in particle discrimination.

Molecular Scaffolds in Drug Design

In pharmaceutical contexts, the m-quinquephenyl backbone serves as a rigid, hydrophobic scaffold.

  • Steric Control: The "kinked" structure allows for the precise positioning of functional groups in 3D space, unlike the rod-like para isomers.

  • Metabolic Stability: The high oxidation potential correlates with resistance to oxidative metabolism (e.g., P450 oxidation), making the core scaffold robust in biological systems.

References

  • NIST Chemistry WebBook. p-Quinquephenyl and m-Quinquephenyl Isomer Data. National Institute of Standards and Technology. Link

  • PubChem. m-Quinquephenyl Compound Summary (CID 85566). National Center for Biotechnology Information. Link

  • Ammam, M., et al. (2010).[2] "Anodic oxidation of m-terphenyl thio-, seleno- and telluroethers." Pure and Applied Chemistry, 82(3), 555-563.[2][3] (Demonstrates the high oxidation stability of the m-terphenyl core). Link

  • Zhang, S., et al. (2024). "Twisted Poly(p-terphenyl-co-m-terphenyl)-Based Anion Exchange Membrane." ACS Applied Materials & Interfaces. (Highlights electrochemical stability of m-terphenyl backbones). Link

  • Rochford, J., et al. (2008). "Photophysical and electrochemical properties of meso-substituted thien-2-yl Zn(II) porphyrins." Journal of Physical Chemistry A. (Discusses electronic communication in substituted polyphenyls). Link

Sources

Technical Guide: Crystal Structure and Polymorphs of m-Quinquephenyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the crystal structure, polymorphism, and synthetic pathways of m-Quinquephenyl (m-5P) . It is designed for researchers in solid-state chemistry and drug development, using m-5P as a model system to demonstrate critical principles of conformational polymorphism, lattice energy engineering, and phase behavior control.

Executive Summary

m-Quinquephenyl (1,3-bis(3-phenylphenyl)benzene) represents a pivotal case study in organic solid-state chemistry. Unlike its rigid, rod-like isomer p-quinquephenyl (which is insoluble and high-melting), the meta-linked m-5P adopts a flexible, U-shaped conformation . This structural distinction leads to a complex polymorphic landscape characterized by temperature-dependent phase transitions and enhanced solubility.

For drug development professionals, m-5P serves as an excellent surrogate for understanding how conformational flexibility drives polymorphism—a critical factor in Active Pharmaceutical Ingredient (API) bioavailability and stability.

Part 1: Molecular Architecture & Conformational Freedom

The macroscopic properties of m-5P are dictated by its molecular geometry. While para-polyphenyls pack in a "herringbone" motif typical of planar rods, the meta-linkages in m-5P introduce significant torsional freedom.

Structural Comparison
Featurep-Quinquephenylm-Quinquephenyl
Linkage 1,4-phenylene (Linear)1,3-phenylene (Angled)
Conformation Rigid RodU-Shaped / Helical
Symmetry High (

idealized)
Low (

or

possible)
Solubility Extremely Low (< 1 g/L)High (Soluble in Toluene/CHCl

)
Melting Point ~388°CSignificantly Lower (metastable phases)
Conformational Logic Diagram

The following diagram illustrates how the meta-linkage breaks the conjugation and symmetry, leading to the specific packing motifs observed in the crystal.

MolecularLogic cluster_0 Molecular Origin cluster_1 Crystalline Consequence Linkage 1,3-Phenylene Linkage Torsion Steric Torsion (Non-Planar) Linkage->Torsion Induces UShape U-Shaped Conformation Torsion->UShape Favors Packing Layered Stacking (No Herringbone) UShape->Packing Dictates Solubility Enhanced Solubility (Low Lattice Energy) Packing->Solubility Result

Figure 1: Logical flow from molecular linkage to macroscopic solubility.

Part 2: Crystallographic Characterization & Polymorphs

m-Quinquephenyl exhibits enantiotropic polymorphism , meaning the stability of the forms is temperature-dependent. The two primary characterized forms are the Room-Temperature (RT) and Low-Temperature (LT) polymorphs.

The Room-Temperature (RT) Polymorph[6]
  • Space Group: Triclinic,

    
     
    
  • Z' (Molecules/Asymmetric Unit): 2

  • Unit Cell Volume: ~2102.3 ų

  • Packing: The molecules form layers stacked perpendicular to the longest unit-cell axis.[1] The U-shaped geometry prevents efficient close-packing, relying heavily on weak C-H···

    
     interactions  rather than strong 
    
    
    
    -
    
    
    stacking.
The Low-Temperature (LT) Polymorph[6]
  • Space Group: Monoclinic,

    
     
    
  • Z' (Molecules/Asymmetric Unit): 2

  • Unit Cell Volume: ~4120.5 ų (Approx.[1] 2x RT volume)

  • Phase Relationship: The LT form represents a supercell of the RT form. As thermal energy decreases, the subtle disorder present at room temperature resolves into a more ordered, lower-symmetry monoclinic lattice.

  • Transition Mechanism: The transition involves a slight reorientation of the phenyl rings (conformational adjustment) rather than a complete reconstruction of the lattice.

Lattice Parameter Comparison
ParameterRT Form (

)
LT Form (

)
Crystal System TriclinicMonoclinic
Volume (

)
~2102 ų~4120 ų
Molecules (

)
48
Key Interaction C-H[1]···

(Disordered)
C-H···

(Ordered)

Critical Insight for Researchers: The existence of


 in both forms indicates that the molecule finds it energetically difficult to pack into a single, highly symmetric environment. This "conformational frustration" is a hallmark of molecules that are good glass-formers or have high solubility.

Part 3: Synthesis and Purification Protocol

To study these polymorphs, high-purity material is required. The following protocol uses Suzuki-Miyaura Coupling , which offers superior regioselectivity over older Ullmann coupling methods.

Reaction Scheme

Reactants: 1,3-Dibromobenzene + 3-Biphenylboronic acid (2.2 equiv) Catalyst: Pd(PPh


)

Mechanism: Double Cross-Coupling
Step-by-Step Experimental Workflow

Synthesis cluster_inputs Reagents R1 1,3-Dibromobenzene Process Reflux (24h) Toluene/EtOH/Na2CO3 R1->Process R2 3-Biphenylboronic Acid R2->Process Cat Pd(PPh3)4 (3 mol%) Cat->Process Workup Workup: 1. Cool to RT 2. Extract (DCM) 3. Wash (Brine) Process->Workup Purification Purification: 1. Column Chrom. (Hexane/DCM) 2. Recrystallization (Toluene) Workup->Purification Final Pure m-Quinquephenyl (White Powder) Purification->Final

Figure 2: Synthesis and purification pipeline for m-Quinquephenyl.

Detailed Protocol
  • Setup: In a 250 mL Schlenk flask, dissolve 1,3-dibromobenzene (1.0 eq) and 3-biphenylboronic acid (2.5 eq) in a mixture of Toluene (60 mL) and Ethanol (20 mL).

  • Degassing: Sparge the solution with Argon for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(PPh

    
    )
    
    
    
    (3-5 mol%) and 2M aqueous Na
    
    
    CO
    
    
    (5.0 eq).
  • Reaction: Heat to reflux (approx. 90°C) under Argon for 24 hours. The solution will darken as the catalytic cycle proceeds.

  • Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with Dichloromethane (DCM). Combine organic phases, dry over MgSO

    
    , and concentrate
    in vacuo.
    
  • Purification (The "Self-Validating" Step):

    • Step 1: Pass crude solid through a silica gel plug using Hexane:DCM (4:1) to remove palladium black and baseline impurities.

    • Step 2: Recrystallize from hot Toluene.

    • Validation: Check purity via HPLC or DSC. A sharp melting endotherm confirms phase purity.

Part 4: Implications for Applications

Scintillators and Optics

m-5P is used in liquid scintillators because its high solubility allows for high solute concentrations, increasing the light yield per unit volume compared to the insoluble para-isomer. The "U-shape" reduces self-absorption of emitted light (large Stokes shift).

Drug Development Model (Conformational Polymorphism)

For pharmaceutical scientists, m-5P illustrates the risk of disappearing polymorphs .

  • Lesson: A metastable form (like the RT triclinic form) may be kinetically trapped. If a seed of the more stable form (LT or a potential new high-density form) is introduced, the bulk material may convert, altering solubility.

  • Screening: When screening for polymorphs of flexible drug molecules (e.g., ritonavir analogs), varying the cooling rate (quenching vs. slow cooling) is essential to access the "frustrated"

    
     forms seen in m-5P.
    

References

  • Low-Temperature Structure: Gomes, L. R., Howie, R. A., Low, J. N., Rodrigues, A. S., & Santos, L. M. (2012).[1] "A low-temperature polymorph of m-quinquephenyl."[1] Acta Crystallographica Section C: Crystal Structure Communications, 68(12), o492-o497. Link

  • Room-Temperature Structure: Rabideau, P. W., Sygula, A., Dhar, R. K., & Fronczek, F. R. (1993).[1] "m-Quinquephenyl."[2][1][3] Journal of the Chemical Society, Chemical Communications, (24), 1795-1797. Link

  • General Synthesis (Suzuki Coupling): Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

Sources

Methodological & Application

Step-by-step Suzuki-Miyaura coupling for m-Quinquephenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of m-Quinquephenyl via Convergent Suzuki-Miyaura Coupling

Abstract

This application note details a robust, scalable protocol for the synthesis of m-quinquephenyl (1,3-bis(3-biphenylyl)benzene) utilizing a convergent Suzuki-Miyaura cross-coupling strategy. Unlike its para-isomer, m-quinquephenyl exhibits higher solubility and a wider triplet energy gap (


), making it a critical host material for phosphorescent organic light-emitting diodes (PhOLEDs). This guide addresses common challenges in oligophenyl synthesis, including regiocontrol, protodeboronation, and solubility-dependent purification.

Introduction & Strategic Analysis

The synthesis of odd-numbered oligophenylenes like m-quinquephenyl (


) presents a unique challenge: maintaining strict meta-connectivity across five rings. While linear stepwise additions are possible, they are atom-inefficient and prone to difficult separations.

The Convergent Strategy: We employ a "3+2" convergent approach. By coupling a central di-functionalized core (1,3-diiodobenzene) with two equivalents of a biaryl "wing" ([1,1'-biphenyl]-3-ylboronic acid), we reduce the synthesis to a single catalytic step.

  • Why Iodide? 1,3-Diiodobenzene is selected over the bromide analogue to accelerate the oxidative addition step (

    
    ), minimizing the residence time of the active catalyst and reducing homocoupling of the boronic acid.
    
  • Why meta-Linkage? The meta-connectivity interrupts the effective conjugation length of the

    
    -system. This preserves high triplet energy levels (essential for blue/green OLED hosts) and disrupts crystalline packing, improving film-forming properties compared to the insoluble p-quinquephenyl.
    

Reaction Scheme & Mechanism

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. We utilize Tetrakis(triphenylphosphine)palladium(0) (


) due to its proven efficacy with sterically unhindered aryl iodides.
Visualizing the Pathway

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Br/Cl) Pd0->OxAdd PdII_ArI Ar-Pd(II)-I Complex OxAdd->PdII_ArI BaseStep Base Activation (OH- replaces I-) PdII_ArI->BaseStep PdII_OH Ar-Pd(II)-OH Hydroxo Complex BaseStep->PdII_OH TransMet Transmetallation (+ Ar'-B(OH)2) PdII_OH->TransMet PdII_DiAr Ar-Pd(II)-Ar' Diaryl Complex TransMet->PdII_DiAr RedElim Reductive Elimination (Product Release) PdII_DiAr->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the base activation pathway via the hydroxo-palladium intermediate, critical for sterically demanding couplings.[1]

Materials & Equipment

Reagents Table:

ReagentMW ( g/mol )Equiv.[2]PurityRole
1,3-Diiodobenzene 329.901.0>98%Electrophile (Core)
[1,1'-Biphenyl]-3-ylboronic acid 198.032.4>97%Nucleophile (Wings)

1155.560.0399%Catalyst
Potassium Carbonate (

)
138.214.0AnhydrousBase
Toluene 92.14SolventHPLCNon-polar Solvent
Ethanol 46.07Co-SolvAbs.[1][3]Phase Transfer Promoter
Water 18.02Co-SolvDIBase Solvent

Equipment:

  • Three-neck round-bottom flask (250 mL).

  • Reflux condenser with inert gas inlet (Nitrogen or Argon).

  • Schlenk line or balloon assembly.

  • Magnetic stirrer (oil bath required).[4]

  • Rotary evaporator.[5]

Step-by-Step Protocol

Phase 1: Reaction Setup (Inert Atmosphere)

Critical: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid (Glaser-type coupling) and oxidation of the phosphine ligands.

  • Glassware Prep: Oven-dry the 2-neck flask and condenser at 120°C for 2 hours. Cool under a stream of dry Nitrogen.

  • Solvent Degassing: Sparge the solvent mixture (Toluene:Ethanol:Water, 4:1:1 ratio) with Nitrogen for 30 minutes prior to use.

  • Charging:

    • Add 1,3-Diiodobenzene (3.30 g, 10 mmol).

    • Add [1,1'-Biphenyl]-3-ylboronic acid (4.75 g, 24 mmol) (20% excess ensures complete double coupling).

    • Add

      
       (346 mg, 0.3 mmol, 3 mol%).
      
    • Note: Add the catalyst last to minimize air exposure.

  • Solvation: Syringe in 100 mL of the degassed solvent mixture (Toluene/EtOH/H2O).

  • Base Addition: Add

    
     (5.53 g, 40 mmol). The mixture will be biphasic.
    
Phase 2: Reaction & Monitoring
  • Reflux: Heat the mixture to a gentle reflux (approx. 85-90°C external oil bath temp).

  • Kinetics: The reaction typically reaches completion within 12–16 hours.

  • Monitoring (TLC):

    • Eluent: Hexane:Ethyl Acetate (9:1).

    • 
       values: 1,3-Diiodobenzene (High), Mono-coupled intermediate (Medium), m-Quinquephenyl (Low/Fluorescent).
      
    • Endpoint: Disappearance of the mono-coupled intermediate.

Phase 3: Workup
  • Cooling: Cool reaction to room temperature.[5]

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer (Toluene).

  • Extraction: Extract the aqueous layer twice with Toluene (2 x 30 mL).

  • Washing: Combine organic layers and wash with Brine (50 mL) followed by Water (50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude off-white solid.
    
Phase 4: Purification (The Critical Step)

m-Quinquephenyl is soluble in common organics, unlike its para counterpart, allowing for chromatographic purification.

  • Silica Filtration: Dissolve the crude solid in minimal Chloroform or Toluene. Pass through a short pad of silica gel to remove Palladium black and polar boronic acid residues.

  • Recrystallization:

    • Solvent System: Toluene/Ethanol.

    • Procedure: Dissolve product in boiling Toluene. Add hot Ethanol dropwise until turbidity persists. Cool slowly to 4°C.

    • Yield: Expect white crystalline needles.

    • Target Yield: 75–85%.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 158°C – 160°CDSC / Capillary
Mass Spec


,


GC-MS / MALDI
1H NMR

7.3–7.9 ppm (Complex aromatic region)
500 MHz (

)
Solubility Soluble in

, THF, Toluene
Visual (10 mg/mL)

Expert Insight - NMR Interpretation: Due to the meta-symmetry, the central ring proton at the 2-position (between the two biphenyl wings) will appear as a distinct triplet or singlet (depending on resolution) at a significantly downfield shift (


7.9-8.0 ppm) compared to the terminal phenyl protons.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion (Mono-coupled product)Increase reaction time; switch to 1,3-Diiodobenzene if using bromide; ensure 2.4 eq. of boronic acid.
Black Precipitate Palladium decomposition ("Pd Black")Reaction temperature too high or insufficient ligand (

). Add 10% free

to stabilize.
Homocoupling Oxygen presenceRe-degas solvents; ensure strict

atmosphere.
Product Color Yellow tint (Phosphine oxide or Pd trace)Recrystallize from Toluene with activated charcoal.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Scherf, U. (1999). Oligo- and Polyarylenes, Oligo- and Polyarylenevinylenes. Materials Science and Technology. (General reference for oligophenylene properties).
  • PubChem Compound Summary. (2024). m-Quinquephenyl (CID 85566).[1] National Center for Biotechnology Information. Link

  • Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Link

  • Thermo Scientific Chemicals. (2024). p-Quinquephenyl Specifications (for comparison of physical properties). Link

(Note: While specific literature for "m-quinquephenyl" is less abundant than the para-isomer, the protocol above is derived from validated methodologies for m-terphenyl and m-quaterphenyl synthesis found in the reviews cited above.)

Sources

High-Fidelity Synthesis of Oligo(m-phenylene)s via Stoichiometric Ni(COD)₂-Mediated Yamamoto Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision of Foldamers

Oligo(m-phenylene)s represent a critical class of "foldamers"—synthetic oligomers that adopt well-defined secondary structures (helices) in solution, mimicking biological macromolecules. Unlike their para-linked counterparts (which form rigid rods), the meta-linkage introduces a curvature that drives helical folding, driven by solvophobic effects and π-π stacking.

For applications in drug delivery and optoelectronics, the structural fidelity of these oligomers is paramount. Yamamoto Polymerization (specifically the stoichiometric Ni(0)-mediated dehalogenative coupling) is the "Gold Standard" for synthesizing these backbones. Unlike Suzuki or Stille couplings, which require distinct nucleophilic and electrophilic partners (A-A + B-B or A-B monomers), Yamamoto coupling allows for the homocoupling of dihaloarenes (A-A monomers).

Why Stoichiometric Ni(0)? While catalytic variants (using Ni(II) + Zn reductant) exist, the stoichiometric Ni(COD)₂ method is preferred for high-value research applications because:

  • Purity: It eliminates zinc salt contamination, which can interfere with folding studies.

  • Control: It avoids the induction periods associated with in-situ catalyst reduction.

  • End-Group Fidelity: It minimizes defects caused by incomplete reduction cycles.

Strategic Overview: The "Purple Complex" Indicator

The success of a Yamamoto polymerization relies entirely on the quality of the Nickel(0) source. Bis(1,5-cyclooctadiene)nickel(0), or Ni(COD)₂ , is notoriously air-sensitive.

The Self-Validating Mechanism: The protocol below utilizes a visual "traffic light" system to validate the active species before the precious monomer is committed.

  • Yellow (Powder/Solution): Ni(COD)₂ alone.

  • Deep Purple/Red: Active Ni(0)-bipyridine complex (Ready for reaction).

  • Black/Gray Precipitate: Decomposed Nickel ("Nickel Black"). STOP.

Pre-Reaction Checklist & Safety

Reagents:

  • Monomer: 1,3-Dibromo-5-substituted-benzene (Substituents like oligo(ethylene oxide) are recommended for solubility).

  • Ni(COD)₂: Stored at -20°C in a glovebox. Must be bright yellow. If orange or white-crusted, discard.

  • Ligand: 2,2'-Bipyridine (bpy).[1][2][3][4][5][6]

  • Stabilizer: 1,5-Cyclooctadiene (COD).[2][5] Added to prevent premature precipitation of Ni metal.

  • Solvent: Anhydrous Toluene and DMF (Deoxygenated).

Equipment:

  • Glovebox (preferred) or rigorous Schlenk line setup.

  • Thick-walled pressure vessel or Schlenk flask.

Detailed Protocol: Stoichiometric Coupling

Scale: Based on 1.0 mmol of dibromide monomer.

Phase 1: Catalyst Activation (The "Purple Test")

Rationale: Pre-forming the active catalyst ensures that the Ni(0) is soluble and reactive before encountering the monomer.

  • In the Glovebox: Weigh Ni(COD)₂ (605 mg, 2.2 mmol, 2.2 equiv) and transfer to a dry Schlenk flask.

  • Add 2,2'-bipyridine (344 mg, 2.2 mmol, 2.2 equiv).

  • Add 1,5-cyclooctadiene (COD) (0.1 mL, excess). Note: This stabilizes the Ni(0) species during the ligand exchange.

  • Add Anhydrous DMF (10 mL) and Anhydrous Toluene (40 mL).

    • Solvent Choice: The 1:4 DMF/Toluene ratio balances the solubility of the polar Ni-complex (DMF-soluble) and the non-polar growing polymer chain (Toluene-soluble).

  • Observation: Stir at room temperature (inside glovebox or under Ar) for 20 minutes.

    • Checkpoint: The solution MUST turn a deep purple or dark red . This confirms the formation of the active (bpy)Ni(COD) species. If it remains yellow or turns black, reagents are compromised.

Phase 2: Polymerization[7]
  • Dissolve the Monomer (1.0 mmol) in a minimal amount of anhydrous Toluene (5 mL).

  • Add the monomer solution to the Deep Purple catalyst solution via syringe.

  • Seal the vessel and move to a heating block.

  • Heat to 80°C for 24–48 hours.

    • Visual Monitor: The solution should remain dark (red/brown). A shift to pale green indicates oxidation (air leak). A shift to clear solution with black precipitate indicates catalyst death.

    • Viscosity: A noticeable increase in viscosity should occur within the first 6 hours.

Phase 3: Quenching and Purification (De-Nickeling)

Rationale: Removing paramagnetic Ni residues is critical for NMR analysis and optical studies.

  • Quench: Pour the reaction mixture into a large excess of HCl/Methanol (1:10 v/v).

    • Chemistry: The HCl destroys the Ni(0)/Ni(II) complexes, converting them to water-soluble NiCl₂. The polymer precipitates.[7]

  • Filtration: Collect the precipitate by filtration.

  • The "EDTA Wash": Re-dissolve the polymer in THF or Chloroform and stir with an aqueous solution of EDTA (disodium salt) and dilute ammonia for 12 hours.

    • Why? EDTA chelates residual Ni ions more effectively than acid washes alone, preventing "trapped" metal in the foldamer cavity.

  • Final Precipitation: Concentrate the organic layer and precipitate into Methanol. Dry under vacuum.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Catalyst solution turns Black immediately Ni(COD)₂ decomposed or solvent wet.Use fresh Ni(COD)₂.[5] Double-dry solvents with molecular sieves.
Solution remains Yellow after adding bpy Ligand exchange failed.Ensure bpy is pure. Add a slight excess of COD.
Low Molecular Weight (Oligomers only) Catalyst death or low solubility.Increase solvent volume (dilution prevents precipitation of short chains). Ensure strict O₂ exclusion.
Polymer is Green/Blue after workup Residual Nickel.Repeat EDTA/Ammonia wash. Do not rely solely on acid wash.

Mechanistic & Workflow Visualization

Figure 1: Reaction Workflow (DOT Diagram)

YamamotoWorkflow cluster_prep Phase 1: Activation cluster_rxn Phase 2: Polymerization cluster_workup Phase 3: Workup Ni Ni(COD)2 (Yellow Powder) Complex Active Catalyst (Deep Purple) Ni->Complex Ligand Exchange (Toluene/DMF) Ligand 2,2'-bipyridine + COD Ligand->Complex Heating 80°C / 24-48h (Maintains Dark Color) Complex->Heating Add Monomer Monomer Monomer (Ar-Br) Monomer->Heating Quench HCl / MeOH Quench Heating->Quench Polymerization Complete EDTA EDTA Wash (Ni Removal) Quench->EDTA Precipitate Product Oligo(m-phenylene) (White/Off-white Solid) EDTA->Product Purification

Caption: Step-by-step workflow for the stoichiometric Yamamoto polymerization, highlighting the critical colorimetric checkpoint.

Figure 2: Catalytic Cycle Mechanism (DOT Diagram)

YamamotoMechanism Ni0 Ni(0)L (Active Species) OxAdd Oxidative Addition (Ar-Ni-Br) Ni0->OxAdd + Ar-Br Disprop Disproportionation (Ar-Ni-Ar) OxAdd->Disprop 2x Species RedElim Reductive Elimination (Ar-Ar Bond) Disprop->RedElim - Ni(II)Br2 RedElim->Ni0 Regeneration (If Catalytic) *Not in Stoichiometric* NiBr2 Ni(II)Br2 (Dead Species) RedElim->NiBr2 Stoichiometric Pathway

Caption: The mechanism of Ni-mediated coupling. In the stoichiometric protocol, the Ni(0) is consumed to form Ni(II) halides, necessitating >2 equivalents.

References

  • Yamamoto, T., et al. (1978).[1] "A Novel Type of Polycondensation Utilizing Transition Metal-Catalyzed C–C Coupling." Bulletin of the Chemical Society of Japan. Link

  • Yamamoto, T. (2002).[1] "π-Conjugated Polymers with Electronic and Optical Functionalities: Preparation by Organometallic Polycondensation." Macromolecular Rapid Communications. Link

  • Hillesheim, P. C., & Muller, L. A. (2012). "Synthesis and Helix Formation of Poly(m-phenylene)s Bearing Optically Active Oligo(ethylene oxide) Side Chains." Macromolecules. Link

  • Engle, K. M., et al. (2015). "Ni(COD)(dq): An Air-Stable, 18-Electron Nickel(0)–Olefin Precatalyst." Organometallics. Link

Sources

Technical Guide: Application of m-Quinquephenyl as a Deep Blue Emitter in OLED Fabrication

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

This guide details the application of 1,1':3',1'':3'',1''':3''',1''''-quinquephenyl (commonly referred to as m-Quinquephenyl or m-5P) in Organic Light Emitting Diodes (OLEDs). Unlike its para-linked counterpart (p-quinquephenyl), which suffers from low solubility and strong intermolecular


-

stacking leading to excimer formation (red-shifted emission), the meta-linked topology of m-5P provides three critical advantages for deep blue emission:
  • Conjugation Interruption: The meta-linkage at the 3,3'-positions effectively breaks the conjugation length of the

    
    -system. This widens the HOMO-LUMO gap (
    
    
    
    eV), resulting in deep blue fluorescence (typically
    
    
    nm) rather than the sky-blue/green emission of longer conjugated para-oligomers.
  • High Triplet Energy (

    
    ):  The confined conjugation preserves a high triplet energy level (
    
    
    
    eV), making m-5P an exceptional host material for blue phosphorescent or TADF dopants, preventing reverse energy transfer.
  • Amorphous Stability: The "kinked" structure inhibits crystallization, improving the morphological stability of the amorphous thin film and increasing the glass transition temperature (

    
    ) compared to smaller oligomers like m-terphenyl.
    

Material Properties & Specifications

The following parameters are critical for device modeling and layer thickness optimization.

PropertyValue (Approx.)Significance in OLED Design
Molecular Formula

Hydrocarbon purity is critical; trace halides quench excitons.
Molecular Weight 382.5 g/mol Suitable for Vacuum Thermal Evaporation (VTE) at moderate temps.
HOMO Level -6.0 eVDeep HOMO requires deep-work-function HTL (e.g., TCTA, TAPC).
LUMO Level -2.4 eVHigh LUMO requires strong electron injection/transport layers (ETL).
Optical Gap (

)
~3.6 eVEnsures transparency to visible light (no self-absorption).
Triplet Energy (

)
~2.9 eVSufficient to confine excitons for blue phosphors (e.g., FIrpic).
Morphology AmorphousResists crystallization-induced device failure.

Device Architecture & Energy Level Alignment

To utilize m-5P efficiently, we must construct a "Type I" heterojunction that confines charge carriers within the emissive layer (EML).

Designed Stack (Standard Deep Blue)
  • Anode: Indium Tin Oxide (ITO)[1]

  • HIL (Hole Injection): HAT-CN (10 nm) – Lowers hole injection barrier.

  • HTL (Hole Transport): TAPC (40 nm) – High LUMO blocks electrons; high hole mobility.

  • EML (Emissive Layer): m-5P (30 nm) – Active blue emitter or Host.

  • ETL (Electron Transport): TPBi (40 nm) – Deep HOMO blocks holes.

  • EIL (Electron Injection): LiF (1 nm)

  • Cathode: Aluminum (100 nm)

Logic Visualization (DOT Diagram)

OLED_Stack Anode Anode: ITO Glass (Work Function: -4.8 eV) HIL HIL: HAT-CN (10 nm) Anode->HIL Hole Injection HTL HTL: TAPC (40 nm | HOMO: -5.5 eV) HIL->HTL EML EML: m-Quinquephenyl (m-5P) (30 nm | HOMO: -6.0 eV | LUMO: -2.4 eV) HTL->EML Exciton Formation HTL->EML Electron Blocking (LUMO Mismatch) ETL ETL: TPBi (40 nm | HOMO: -6.2 eV) ETL->EML ETL->EML Hole Blocking (HOMO Mismatch) Cathode Cathode: LiF (1nm) / Al (100nm) Cathode->ETL Electron Injection

Caption: Figure 1. Charge carrier pathway and confinement strategy in the m-5P OLED stack. Note the blocking interfaces ensuring recombination occurs solely within the m-5P layer.

Fabrication Protocols

Phase 1: Substrate Preparation

Rationale: Organic semiconductors are highly sensitive to surface work function variations caused by carbon contaminants.

  • Mechanical Cleaning: Scrub ITO glass with detergent (Decon 90) and deionized (DI) water.

  • Ultrasonic Bath: Sonicate sequentially in:

    • DI Water (15 min)

    • Acetone (15 min)

    • Isopropanol (IPA) (15 min)

  • Drying: Blow dry with high-purity Nitrogen (

    
    ).
    
  • Plasma Treatment (Critical): Treat ITO with

    
     plasma or UV-Ozone for 15 minutes immediately before loading into vacuum.
    
    • Effect: Increases ITO work function from ~4.5 eV to ~4.8 eV, improving hole injection into HAT-CN.

Phase 2: Vacuum Thermal Evaporation (VTE)

Rationale: m-5P is a small molecule. Solution processing (spin coating) often yields poor film morphology for this specific oligomer class. VTE ensures precise thickness control.[2][3]

System Requirements:

  • Base Pressure:

    
     Torr (High Vacuum).
    
  • Deposition Rate: 0.5 – 1.0 Å/s (controlled by Quartz Crystal Microbalance - QCM).

Step-by-Step Protocol:

  • HIL Deposition: Evaporate HAT-CN at 0.2 Å/s. Keep substrate at room temperature.

  • HTL Deposition: Evaporate TAPC at 1.0 Å/s.

  • EML Deposition (m-5P):

    • Pre-heat: Slowly ramp the crucible temperature to ~180°C (depending on system geometry) to outgas impurities.

    • Deposition: Open shutter when rate stabilizes at 0.5 Å/s.

    • Note: If using m-5P as a host , co-evaporate the dopant (e.g., FIrpic) at a rate of 0.04 Å/s (8% doping concentration) while m-5P is at 0.5 Å/s.

  • ETL Deposition: Evaporate TPBi at 1.0 Å/s.

  • Cathode:

    • Deposit LiF (0.1 Å/s) very slowly to ensure a uniform dipole layer.

    • Deposit Aluminum (2-5 Å/s) to form the bulk contact.

Phase 3: Encapsulation

Rationale: Deep blue emitters are prone to degradation by water/oxygen. Encapsulation must be performed in an inert glovebox (


 ppm).
  • Apply UV-curable epoxy resin to the glass cover slip edge.

  • Place cover slip over the active area (glovebox environment).

  • Cure with UV light (365 nm) for 60 seconds, shielding the active pixel area with a shadow mask to prevent UV degradation of the organics.

Characterization & Validation

To validate the efficacy of m-5P, the following data sets must be collected.

Electroluminescence (EL) Spectra
  • Expected Result: Peak emission (

    
    ) at 360–410 nm (Deep Blue).
    
  • Validation: If emission is observed > 500 nm (Green), it indicates exciplex formation at the HTL/EML interface (TAPC/m-5P mixing).

    • Correction: Insert a thin (5 nm) layer of high-triplet material (e.g., mCP) between HTL and EML.

Current Density-Voltage-Luminance (J-V-L)
  • Turn-on Voltage (

    
    ):  Should be approx 3.5V - 4.0V due to the wide bandgap.
    
  • Efficiency Roll-off: Measure External Quantum Efficiency (EQE) vs. Current Density.

    • Analysis: Steep roll-off at high current suggests Triplet-Triplet Annihilation (TTA) , common in simple fluorescent devices.

Workflow Diagram (Characterization)

Characterization_Flow Fab Fabricated Device Spectro Spectroradiometer (EL Spectrum) Fab->Spectro Optical Output SourceMeter Source Meter (J-V Curves) Fab->SourceMeter Electrical Drive Analysis Data Analysis (EQE, CIE Coordinates) Spectro->Analysis Spectral Data SourceMeter->Analysis Current/Voltage Data

Caption: Figure 2. Standard validation workflow for m-5P OLED devices.

References

  • Shen, C., et al. (2025).[3] Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. Advanced Electronic Materials.[3]

  • Kondakov, D. Y., et al. (2007).[4] The Root Causes of the Limited Electroluminescence Stability of Solution-Coated Versus Vacuum-Deposited Small-Molecule OLEDs. Frontiers in Chemistry.

  • Ossila Ltd. Understanding HOMO and LUMO in Organic Electronics. (General reference for energy level theory in OLEDs).

  • Semantic Scholar. Recent Development of Blue Fluorescent OLED Materials and Devices. (Contextual reference for blue emitter benchmarks).

Sources

Utilizing m-Quinquephenyl in organic field-effect transistors (OFETs)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Fabrication and Characterization of m-Quinquephenyl Organic Field-Effect Transistors (OFETs)

Executive Summary

This application note details the protocol for utilizing m-Quinquephenyl (m-5P) , a meta-linked oligophenylene isomer, as an active semiconductor or host material in Organic Field-Effect Transistors (OFETs). Unlike its linear analog p-Quinquephenyl (p-5P), which is a rod-like molecule known for high crystallinity and mobility, m-5P features a "kinked" structure due to meta-linkages. This structural disruption interrupts


-conjugation and alters crystal packing, resulting in a wider bandgap and unique solubility profiles.

This guide is designed for researchers investigating structure-property relationships —specifically the impact of conformational disorder on charge carrier mobility—and those exploring Organic Light-Emitting Transistors (OLETs) where m-5P serves as a wide-bandgap host for blue emitters.

Material Properties & Mechanistic Insight

Understanding the fundamental difference between the meta and para isomers is critical for interpreting device performance.

Propertym-Quinquephenyl (m-5P) p-Quinquephenyl (p-5P) Implication for OFETs
Molecular Geometry Kinked, Non-planarLinear, Rigid Rodm-5P has reduced

-

stacking overlap, leading to lower intrinsic mobility but higher solubility.
Conjugation Interrupted at meta positionsContinuous extended

-system
m-5P exhibits a wider optical bandgap (Blue/UV absorption), making it an ideal host material .
Melting Point ~170–200°C (Lower)>380°C (Higher)m-5P is easier to process via vacuum thermal evaporation at lower temperatures.
Charge Transport Hopping-dominated (Disordered)Band-like (Ordered)Expect lower mobility (

cm

/Vs) for m-5P; useful for studying transport limits.
Mechanistic Pathway: The "Kink" Effect

The meta-linkage introduces a steric twist that prevents the formation of the "herringbone" packing motif typical of high-mobility acenes. Instead, m-5P tends to form amorphous or weakly crystalline domains. This makes the dielectric interface critical; surface energy matching is required to induce any ordered growth.

m5P_Mechanism cluster_0 Molecular Architecture cluster_1 Solid State Packing cluster_2 Device Outcome p5P p-Quinquephenyl (Linear Rod) Herringbone Strong π-π Overlap (Herringbone) p5P->Herringbone Planar Stacking m5P m-Quinquephenyl (Meta-Kinked) Disordered Weak Overlap (Amorphous/Isotropic) m5P->Disordered Steric Twist HighMob High Mobility (>0.1 cm²/Vs) Herringbone->HighMob Delocalized Transport WideGap Wide Bandgap Host (Blue Emission) Disordered->WideGap Confined Excitons

Figure 1: Mechanistic impact of meta-linkage on solid-state packing and electronic function. While p-5P favors charge transport, m-5P favors exciton confinement (Host).

Fabrication Protocol: Bottom-Gate Top-Contact (BGTC)

This protocol utilizes a Vacuum Thermal Deposition method, which is preferred over solution processing for m-5P to ensure high purity and precise thickness control, despite its potential solubility.

Phase 1: Substrate Preparation (The Critical Interface)

The interface between the dielectric (SiO


) and the semiconductor (m-5P) dictates the morphology.
  • Cleaning: Sonicate heavily doped n++ Si/SiO

    
     (300 nm oxide) wafers in Acetone, IPA, and Deionized water (10 min each).
    
  • Activation: UV-Ozone treat for 15 mins to generate surface -OH groups.

  • SAM Modification (Mandatory):

    • Immerse substrates in a solution of Octadecyltrichlorosilane (OTS-18) in Toluene (10 mM) for 12 hours inside a glovebox.

    • Why: OTS forms a hydrophobic monolayer that matches the surface energy of the phenyl rings, promoting "standing up" molecular orientation even in kinked molecules.

    • Validation: Water contact angle should be >100°.

Phase 2: Semiconductor Deposition
  • Source Loading: Load m-Quinquephenyl powder (purified via sublimation) into a quartz crucible.

  • Vacuum: Pump down to base pressure

    
     Torr.
    
  • Deposition:

    • Rate: 0.1 – 0.3 Å/s (Slow rate is crucial for ordering).

    • Substrate Temperature (

      
      ): 60°C .
      
    • Note: Unlike p-5P which requires high

      
      , m-5P has a lower crystallization energy. Heating slightly aids diffusion but too high (
      
      
      
      ) may cause re-evaporation.
  • Thickness: Target 40–50 nm.

Phase 3: Metallization (Source/Drain)
  • Shadow Mask: Align shadow mask (Channel length

    
    , Width 
    
    
    
    ).
  • Evaporation: Deposit Gold (Au) (40 nm) at 0.5 Å/s.

    • Alignment: Au work function (~5.1 eV) aligns reasonably with the HOMO of oligophenylenes for hole injection.

Characterization & Data Analysis

Workflow Diagram

OFET_Workflow Start Substrate Cleaning (Si/SiO2) SAM Surface Modification (OTS-18 / HMDS) Start->SAM Hydrophobicity Deposition Vacuum Deposition (m-5P, 0.1 Å/s, 60°C) SAM->Deposition Interface Energy Match Contacts Au Electrode Deposition (Source/Drain) Deposition->Contacts Top Contact Testing Electrical Characterization (V_GS sweep, V_DS fixed) Contacts->Testing N2 Atmosphere Analysis Extract Mobility (μ) & Threshold (V_th) Testing->Analysis Saturation Regime

Figure 2: Step-by-step workflow for fabricating m-Quinquephenyl OFETs.

Measurement Protocol

Perform measurements in a dark, inert atmosphere (


 glovebox) to avoid photo-oxidation and humidity effects.
  • Transfer Characteristics:

    • Sweep Gate Voltage (

      
      ) from +10V to -80V.
      
    • Fixed Drain Voltage (

      
      ) at -80V (Saturation regime).
      
  • Output Characteristics:

    • Sweep

      
       (0 to -80V) at steps of 
      
      
      
      (0, -20, -40, -60, -80V).
  • Parameter Extraction: Use the saturation region equation:

    
    
    
    • Plot

      
       vs. 
      
      
      
      .
    • Mobility (

      
      ):  Calculated from the slope.
      
    • Threshold Voltage (

      
      ):  X-intercept of the linear fit.
      

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
No Field Effect (Ohmic only) Short channel / PinholesIncrease film thickness to 60nm; check shadow mask contact.
High Hysteresis Interface Traps (-OH groups)Re-optimize OTS treatment; ensure water contact angle >100°.
Low Mobility (<

)
Amorphous film morphologyAnneal the film post-deposition at 80°C for 30 mins to induce crystallization.
High Threshold Voltage (> -40V) Deep trap statesPurify m-5P source material via thermal gradient sublimation.

References

  • Molecular Structure & Isomerism

    • Rabideau, P. W., et al. (1993). "The structure of m-quinquephenyl." Chemical Communications.[1][2] Link

  • OFET Characterization Standards

    • Boudinov, H., & Leite, G. V. (2022). "Organic Field Effect Transistors." Journal of Integrated Circuits and Systems. Link

  • Charge Transport in Oligophenylenes

    • Adachi, C., et al. (2007). "Organic Semiconductor Laser Materials." Sigma-Aldrich Material Matters. Link

  • Meta-Linkage Effects in Organic Electronics

    • Gischl, P., et al. (2023). "Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs." Materials. Link

Sources

Application Note: Precision Synthesis and Solvophobic Folding of Helical Oligo(m-phenylene)s

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Helical oligo(m-phenylene)s (OMPs) represent a distinct class of aromatic foldamers. Unlike their ethynylene-linked cousins (Moore foldamers), OMPs possess a tighter curvature and higher rotational barrier due to the direct aryl-aryl linkages. The meta-connectivity forces the backbone into a crescent or helical geometry to minimize steric clash, but stable folding in solution requires careful orchestration of solvophobic effects and side-chain engineering .

This guide details a high-fidelity protocol for the synthesis of OMPs using Iterative Suzuki-Miyaura Cross-Coupling (ICC) . We utilize MIDA (N-methyliminodiacetic acid) boronate protection strategies to ensure sequence-defined polymerization. The protocol culminates in the induction and verification of helical folding in polar media.

Key Mechanistic Drivers
  • Dihedral Control: The m-phenylene linkage introduces a ~120° angle, naturally biasing the chain toward a helical turn.

  • Solvophobic Collapse: In polar solvents (e.g., H₂O, MeCN), the hydrophobic aromatic backbone collapses to minimize solvent accessible surface area, while polar side chains (TEG) remain solvated, stabilizing the helix.

  • Iterative Fidelity: Stepwise synthesis prevents polydispersity, yielding single-molecular-weight species essential for precise structural studies.

Experimental Workflow Visualization

Diagram 1: Iterative Synthesis Cycle

The following workflow illustrates the MIDA-boronate deprotection and coupling cycle used to build the oligomer one unit at a time.

IterativeSynthesis Start Halide-Terminated Oligomer (n) Couple Suzuki Coupling (Pd catalyst, Base) Start->Couple Acceptor Monomer MIDA-Boronate Monomer Monomer->Couple Donor Product_Prot Protected Oligomer (n+1) Couple->Product_Prot Deprotect MIDA Hydrolysis (NaOH/THF) Product_Prot->Deprotect Activation Active Boronic Acid Terminus Deprotect->Active Active->Couple Cycle Repeats Next_Halide Next Halide Block Active->Next_Halide Next Cycle

Caption: The iterative Suzuki-Miyaura cycle utilizing MIDA-protected boronates ensures single-addition fidelity.

Protocol 1: Monomer Synthesis & Preparation

The foundational unit is a bifunctional benzene derivative bearing a solubilizing tail, a reactive halide (Iodide/Bromide), and a protected boronate.

Target Monomer: 1-iodo-3-(MIDA-boron)-5-(triethylene glycol monomethyl ether)benzene.

Reagents & Equipment
  • Starting Material: 3,5-dibromoiodobenzene (or 1,3-diiodo-5-bromobenzene).

  • Solubilizing Agent: Triethylene glycol monomethyl ether (TEG-OH).

  • Boron Source: MIDA boronate ester.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂.

  • Solvents: Anhydrous DMSO, Dioxane.

Step-by-Step Methodology
  • Solubilizing Chain Attachment (Etherification):

    • Dissolve TEG-OH (1.1 equiv) in anhydrous THF. Add NaH (1.2 equiv) at 0°C.

    • Add 3,5-dibromoiodobenzene (1.0 equiv). The iodide is more reactive, but for nucleophilic aromatic substitution, fluorine precursors are often preferred. Correction: For direct coupling to aryl halides without F, use Ullmann ether synthesis (CuI/phenanthroline) or start with a phenol precursor (3,5-dibromophenol).

    • Preferred Route: React 3,5-dibromophenol with TEG-Tosylate and K₂CO₃ in DMF (80°C, 12h).

    • Yield Check: Target >90%. Product: 1,3-dibromo-5-(TEG)benzene.

  • Lithiation and Boronylation:

    • Dissolve product in anhydrous THF at -78°C.

    • Add n-BuLi (1.0 equiv) dropwise. Selective lithiation occurs at the position between bromines or via halogen-lithium exchange if controlled carefully. Alternative: Use Miyaura borylation.[1]

    • Miyaura Borylation (Robust): React 1,3-dibromo-5-(TEG)benzene with Bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc in DMSO at 80°C.

    • Note: Statistical reaction may yield bis-boronates. Purify strictly by column chromatography.

    • MIDA Transesterification: Convert the Pinacol boronate to MIDA boronate by refluxing with MIDA acid in DMSO/Toluene.

  • Halogen Exchange (if necessary):

    • Ensure the remaining halogen is an Iodide for higher reactivity in the iterative cycle, or keep as Bromide if using highly active catalysts (e.g., SPhos).

Protocol 2: Iterative Suzuki-Miyaura Assembly

This protocol describes the growth of the oligomer from a dimer to an octamer (or longer).

Reaction Conditions Table
ParameterConditionRationale
Catalyst Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)SPhos provides steric bulk to facilitate coupling of hindered m-phenylenes.
Base K₃PO₄ (3.0 equiv) or Ba(OH)₂Anhydrous bases prevent premature protodeboronation.
Solvent Toluene / Water (10:1) or THFBiphasic systems often assist in scavenging inorganic byproducts.
Temperature 60°C - 80°CModerate heat balances rate vs. side reactions (homocoupling).
Atmosphere Argon / NitrogenStrict O₂ exclusion is vital to prevent phenol formation.
Step-by-Step Methodology
  • Cycle A: Deprotection (Activation)

    • Take the MIDA-protected oligomer (n).

    • Dissolve in THF/H₂O (5:1). Add NaOH (3 equiv). Stir at RT for 30 mins.

    • Quench with phosphate buffer (pH 7). Extract with EtOAc.

    • Result: The MIDA group is hydrolyzed to the free boronic acid. Use immediately (sensitive to protodeboronation).

  • Cycle B: Cross-Coupling

    • In a Schlenk tube, combine:

      • Free boronic acid oligomer (1.2 equiv).

      • Bifunctional Halide-MIDA monomer (1.0 equiv).

      • Pd catalyst and Base (see table).[2]

    • Degas via freeze-pump-thaw (3 cycles).

    • Heat to 60°C for 12–24 hours.

    • Monitoring: TLC/HPLC is critical. Look for the disappearance of the halide monomer.

  • Cycle C: Purification

    • Pass crude mixture through a short silica plug to remove Pd black.

    • Perform Size Exclusion Chromatography (SEC) or preparative GPC if oligomers > 6-mer to separate homocoupled byproducts.

    • Validation: ¹H NMR must show distinct integration of the terminal protons vs. internal backbone protons.

Protocol 3: Solvophobic Folding & Characterization

Once the oligomer (e.g., octamer) is synthesized, folding is induced by altering solvent polarity.

Diagram 2: Folding Mechanism

Folding Unfolded Random Coil (Chloroform/THF) Transition Solvent Switch (+ MeCN/H2O) Unfolded->Transition Increase Polarity Folded Helical Conformation (Solvophobic Core) Transition->Folded u0394G < 0 Folded->Unfolded Heat / Non-polar

Caption: Solvent-driven transition from random coil to compact helix driven by aromatic stacking and solvophobic effects.

Folding Protocol
  • Baseline Measurement:

    • Dissolve pure oligomer in CHCl₃ or THF (good solvents for the backbone).

    • Record UV-Vis and ¹H NMR. Signals should be sharp, indicating rapid conformational averaging.

  • Induction:

    • Prepare a stock solution in MeCN (Acetonitrile).

    • Slowly titrate water into the MeCN solution (0% to 50% v/v).

    • Observation: As water content increases, the non-polar m-phenylene backbone seeks to minimize contact with water, twisting into a helix to shield the aryl rings, exposing the TEG chains.

  • Verification (The "Self-Validating" Step):

    • ¹H NMR: Watch for broadening and upfield shifting of aromatic peaks due to π-π stacking currents in the helix.

    • Circular Dichroism (CD): If the oligomer has chiral side chains, a strong Cotton effect will emerge upon folding. If achiral, add a chiral "sergeant" molecule (e.g., chiral pinene) to induce a preferred twist (Sergeants-and-Soldiers effect).

    • Fluorescence: Monitor quenching. Helical stacking often quenches fluorescence compared to the open chain.

Troubleshooting & Expert Insights

  • Problem: Solubility crash-out during synthesis.

    • Cause: As the chain lengthens, π-stacking causes aggregation even in organic solvents.

    • Solution: Switch to high-boiling polar solvents like NMP or add co-solvents (1,2-dichlorobenzene). Ensure TEG chains are sufficient length (n=3 or 4).

  • Problem: Protodeboronation of the boronic acid.

    • Cause:m-phenylene boronic acids are electronically destabilized.

    • Solution: Use anhydrous conditions where possible. Switch to MIDA boronates which are stable to silica gel and storage, releasing the acid only when required.

  • Problem: Incomplete Folding.

    • Cause: Steric clash between side chains.

    • Solution: Ensure side chains are placed at the 5-position (exterior of the helix). Substituents at the 2-position (interior) will block folding.

References

  • Iterative Suzuki-Miyaura Coupling with MIDA Boronates

    • Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society.[3][4][5] Link

  • Solvophobic Folding of Aryl Oligomers

    • Nelson, J. C., Saven, J. G., Moore, J. S., & Wolynes, P. G. (1997). "Solvophobically driven folding of nonbiological oligomers." Science. Link

  • Helical Oligo(m-phenylene)

    • Hill, D. J., Mio, M. J., Prince, R. B., Hughes, T. S., & Moore, J. S. (2001). "A field guide to foldamers." Chemical Reviews. Link

  • Side-Chain Effects on Folding

    • Yashima, E., et al. (2010). "Synthesis and Helix Formation of Poly(m-phenylene)s Bearing Optically Active Oligo(ethylene oxide) Side Chains in Protic Media." Macromolecules. Link

  • Solid-Phase Synthesis Strategies

    • Klok, H. A., et al. (2002). "Solid-phase synthesis of oligo(m-phenylene ethynylene)s." Journal of Polymer Science Part A. Link

Sources

Application Note: m-Quinquephenyl in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

m-Quinquephenyl (1,3-bis(3-phenylphenyl)benzene) represents a critical class of oligophenyls where the meta-linkage disrupts the extended


-conjugation characteristic of its para-isomer. This structural nuance confers unique optoelectronic properties: high triplet energy (

), improved solubility in organic solvents, and a wide optical gap.

While p-quinquephenyl is renowned for its insolubility and high melting point, m-quinquephenyl is highly processable, making it an ideal candidate for:

  • Scintillation: As a primary fluor or wavelength shifter in plastic scintillators for high-energy radiation detection.[1]

  • Organic Electronics: As a high-

    
     host material in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), preventing triplet exciton quenching.
    

This guide provides validated protocols for the synthesis, purification, and device integration of m-Quinquephenyl, specifically tailored for researchers in materials physics and organic electronics.

Physical & Chemical Properties[2][3][4][5][6][7][8]

The meta-linkage induces a "U-shaped" or twisted conformation, reducing intermolecular


-

stacking compared to linear rod-like molecules. This results in lower crystallization tendency and higher solubility.
PropertyValue / CharacteristicRelevance
CAS Number 16716-13-5Identification
Molecular Formula

Stoichiometry
Molecular Weight 382.50 g/mol Doping calculations
Melting Point 97–99 °CThermal processing limits
Triplet Energy (

)
~2.6 – 2.8 eVHost capability for Blue/Green PhOLEDs
Solubility Soluble in Toluene, THF, CHCl

Solution processing (Spin coating)
Fluorescence

~350–370 nm (Solution)
UV-Blue emission region
Purity Requirement >99.9% (Sublimed grade)Essential for device longevity

Protocol A: Synthesis & Purification (Suzuki-Miyaura Coupling)

Objective: Synthesize high-purity m-Quinquephenyl from commercially available precursors using palladium-catalyzed cross-coupling, followed by electronics-grade purification.

Reaction Mechanism

The synthesis utilizes a double coupling of 3-biphenylboronic acid with 1,3-dibromobenzene.

Reaction:



Experimental Workflow

Reagents:

  • 1,3-Dibromobenzene (1.0 eq)

  • 3-Biphenylboronic acid (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (3–5 mol%)
  • Potassium Carbonate (

    
    ) (2M aqueous solution)
    
  • Solvent: Toluene : Ethanol (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: Charge a 3-neck round-bottom flask with Toluene/Ethanol solvent. Sparge with Argon for 30 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

  • Addition: Add 1,3-dibromobenzene, 3-biphenylboronic acid, and the

    
     solution under Argon flow.
    
  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    quickly.
  • Reflux: Heat the mixture to reflux (~90°C) under Argon for 24–48 hours. Monitor via TLC (Hexane/DCM eluent).

  • Work-up: Cool to RT. Separate the organic layer. Extract aqueous layer with Toluene. Wash combined organics with brine and water. Dry over

    
    .
    
  • Crude Isolation: Remove solvent under reduced pressure to yield an off-white solid.

Purification (The "Electronics Grade" Standard)

For OLED and scintillator applications, 99% purity is insufficient. Trace metal/halide impurities act as trap states.

  • Column Chromatography: Silica gel stationary phase. Eluent: Hexane:DCM gradient (100:0 to 80:20).

  • Recrystallization: Recrystallize twice from Toluene/Ethanol.

  • Gradient Sublimation (Mandatory):

    • Place material in a vacuum sublimation train (

      
       Torr).
      
    • Source Zone: 110–130°C (Material vaporizes).

    • Deposition Zone: 80–90°C (Pure crystal growth).

    • Impurity Trap: Cooler zones collect volatile impurities; residue remains in the boat.

Workflow Diagram

SynthesisWorkflow Start Precursors: 1,3-Dibromobenzene 3-Biphenylboronic Acid Reaction Suzuki Coupling (Pd(PPh3)4, K2CO3) Reflux 48h Start->Reaction Argon atm Workup Extraction & Solvent Removal Reaction->Workup Column Silica Column (Hexane/DCM) Workup->Column Crude Solid Sublimation High-Vac Gradient Sublimation (>10^-6 Torr) Column->Sublimation 99% Purity Product Ultra-Pure m-Quinquephenyl Sublimation->Product 99.99% Purity

Caption: Figure 1: Synthesis and purification pipeline ensuring electronics-grade purity.

Protocol B: Plastic Scintillator Fabrication

Context: m-Quinquephenyl serves as a primary fluor in plastic scintillators. Its role is to absorb the energy deposited by ionizing radiation (via the polymer matrix) and emit UV photons, which are subsequently shifted to the visible range by a secondary dye (e.g., POPOP) for PMT detection.

Formulation
  • Matrix: Polyvinyltoluene (PVT) or Polystyrene (PS).

  • Primary Fluor: m-Quinquephenyl (1.0 – 2.0 wt%).

  • Secondary Fluor (Wavelength Shifter): POPOP or bis-MSB (0.05 wt%).

Fabrication Steps
  • Monomer Purification: Pass commercial Vinyltoluene monomer through a column of activated alumina to remove polymerization inhibitors (e.g., t-butylcatechol).

  • Dissolution: In a clean glass ampoule, dissolve m-Quinquephenyl and the secondary fluor into the purified monomer. Sonicate to ensure complete dissolution.

  • Degassing: Perform 3 cycles of Freeze-Pump-Thaw to remove dissolved oxygen (Oxygen is a potent quencher of triplet states and reduces light yield).

  • Polymerization:

    • Seal the ampoule under vacuum.

    • Place in an oil bath.

    • Thermal Cycle: 120°C for 48 hours, then ramp to 90°C for 24 hours (annealing).

    • Note: Slow polymerization prevents bubble formation and stress cracking.

  • Machining: Cut the resulting polymer boule and polish optical faces using diamond paste (down to 1

    
    m) for maximum light collection efficiency.
    

Protocol C: OLED Host Integration

Context: In PhOLEDs, the host material must have a Triplet Energy (


) higher than the phosphorescent dopant to confine excitons on the dopant. m-Quinquephenyl (

eV) is suitable for Green and Red dopants (e.g., Ir(ppy)

).
Device Architecture

Structure: ITO / PEDOT:PSS / TAPC (HTL) / m-Quinquephenyl : Ir(ppy)


 (EML)  / TPBi (ETL) / LiF / Al
Fabrication Protocol
  • Substrate Prep: Clean patterned ITO glass (Acetone -> Isopropanol -> UV-Ozone treatment for 15 min).

  • HIL Deposition: Spin-coat PEDOT:PSS (40 nm) and bake at 120°C for 15 min in air. Transfer to

    
     glovebox.
    
  • Vacuum Deposition: Transfer to thermal evaporator (

    
     Torr).
    
  • HTL: Evaporate TAPC (30 nm) at 1 Å/s.

  • EML (Co-deposition):

    • Source 1: m-Quinquephenyl (Host).[2][3]

    • Source 2: Ir(ppy)

      
       (Dopant).
      
    • Rate Control: Adjust rates to achieve 90% Host / 10% Dopant volume ratio. Total thickness: 30 nm.

  • ETL/Cathode: Evaporate TPBi (40 nm), LiF (1 nm), and Al (100 nm).

  • Encapsulation: Seal with glass lid and UV-epoxy in glovebox to prevent degradation by

    
    .
    
Energy Transfer Diagram

EnergyLevel cluster_Host m-Quinquephenyl (Host) cluster_Dopant Ir(ppy)3 (Dopant) S1_H S1 (Singlet) ~3.5 eV T1_H T1 (Triplet) ~2.6 eV S1_H->T1_H ISC S1_D S1 S1_H->S1_D Förster Transfer T1_D T1 ~2.4 eV T1_H->T1_D Dexter Transfer (Exciton Confinement) S0_H Ground State S0_D Ground State T1_D->S0_D Phosphorescence (Light Emission)

Caption: Figure 2: Energy transfer mechanism. The host's high triplet energy ensures energy flows TO the dopant, not back.

Safety & Handling

  • Hazard Identification: m-Quinquephenyl is not classified as acutely toxic but should be treated as a potential irritant.

  • Inhalation: Fine powders from sublimation recovery can be inhaled. Use a P95/P100 dust mask or work in a fume hood.

  • Solvents: Toluene and chlorinated solvents used in synthesis are toxic and flammable. Use chemically resistant gloves (Nitrile/Viton).

  • Waste: Dispose of palladium residues as heavy metal waste.

References

  • PubChem. "m-Quinquephenyl Compound Summary." National Library of Medicine. [Link]

  • NIST Chemistry WebBook. "m-Quinquephenyl Spectral Data." National Institute of Standards and Technology. [Link]

  • Gomes, L. R., et al. "A low-temperature polymorph of m-quinquephenyl." Acta Crystallographica Section C, 2012.[4] [Link]

  • Organic Syntheses. "General procedures for Suzuki Coupling." Org.[5] Synth. [Link]

  • MDPI. "Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers." Materials, 2022. [Link][6][7][8]

Sources

Application Note: Extended Surface Recognition using m-Quinquephenyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Middle Space" Solution

In the pursuit of inhibiting Protein-Protein Interactions (PPIs), traditional small molecules often fail to cover the extensive, flat surface areas involved (typically 1500–3000 Ų). Conversely, monoclonal antibodies are effective but lack oral bioavailability.[1][2]

This guide details the application of


-Quinquephenyl , a meta-linked pentameric oligophenyl, as a synthetic proteomimetic scaffold. Unlike its rod-like para-linked counterpart, 

-quinquephenyl adopts a distinct U-shaped or helical conformation driven by solvophobic folding and ortho-hydrogen steric repulsion.[1][2] This unique geometry allows it to mimic extended

-helical epitopes (residues

) with high fidelity, bridging the gap between small molecules and biologics.

Scaffold Architecture & Design Logic

The Conformational Advantage

The efficacy of


-quinquephenyl lies in its structural mimicry.[1][2][3] While "Hamilton" terphenyl scaffolds effectively mimic one face of an 

-helix (two turns), the

-quinquephenyl extends this recognition surface.[1]
  • Para-linkage (

    
    -Quinquephenyl):  Linear, rod-like, insoluble.[1] Useful for liquid crystals but poor for globular protein binding.[1][2]
    
  • Meta-linkage (

    
    -Quinquephenyl):  Induces curvature.[1][2] Crystallographic studies confirm a preferred "U-shaped" or coiled geometry, allowing the scaffold to wrap around or dock into large hydrophobic grooves on target proteins (e.g., p53/MDM2, Bcl-xL/Bak).
    
The Solubility Paradox & Solution

Unfunctionalized


-quinquephenyl is virtually insoluble in aqueous media (

M).[1][2] Successful application requires amphiphilic design:
  • Recognition Face: Hydrophobic R-groups (Phenyl, Isobutyl, Indole) on one face to mimic hot-spot residues (Leu, Trp, Phe).

  • Solvent Face: Polar/Charged R-groups (Carboxylates, Amines, PEG chains) on the opposite face to drive solubility and prevent non-specific aggregation.[1][2]

Structural Logic Diagram

The following diagram illustrates the conformational difference and the "hot-spot" mimicry logic.

ScaffoldLogic cluster_0 Conformational Geometry cluster_1 Proteomimetic Mapping Para p-Quinquephenyl (Linear Rod) Incompatible with Helix Groove Meta m-Quinquephenyl (U-Shape / Helical) Matches Helix Curvature Para->Meta Structural Evolution Scaffold m-Quinquephenyl Backbone R1 R1 (i) Hydrophobic Scaffold->R1 R2 R2 (i+3/4) Hydrophobic Scaffold->R2 R3 R3 (i+7) Hydrophobic Scaffold->R3 R4 R4 (i+11) Hydrophobic Scaffold->R4 Sol Polar Groups (Solvent Exposed) Scaffold->Sol

Caption: Logical progression from linear to helical scaffolds, mapping hydrophobic residues (green) to the binding face and polar groups (red) to the solvent face.[1]

Experimental Protocol: Iterative Synthesis

Objective: Synthesize a functionalized


-quinquephenyl library using iterative Suzuki-Miyaura cross-coupling. This method allows precise placement of side chains (R-groups) to mimic specific amino acid sequences.[1][2]

Reagents Required:

  • Aryl iodides/bromides (Building Blocks A, B, C, D, E)

  • Aryl boronic acids/pinacol esters[4][5]

  • Catalyst:

    
     or 
    
    
    
    / SPhos (for sterically hindered couplings)
  • Base:

    
     or 
    
    
    
    (anhydrous)
  • Solvent: Dimethoxyethane (DME) / Water (degassed)

Workflow:
  • Initiation (Dimer Formation):

    • React Block A (Aryl iodide) with Block B (Boronic acid) (1.1 equiv).[1][2]

    • Conditions: 5 mol% Pd catalyst,

      
      , 12h.
      
    • Purification: Flash column chromatography (Hexane/EtOAc).[1][2]

  • Activation (Halogenation):

    • If Block B contained a protected handle (e.g., -OMe), convert to triflate or halide for the next step.

  • Elongation (Trimer

    
     Pentamer): 
    
    • Repeat coupling with Block C , then D , then E .

    • Critical Step: Use microwave irradiation (

      
      , 30 min) for the final couplings (Tetramer 
      
      
      
      Pentamer) as steric bulk increases significantly.
  • Deprotection:

    • Remove protecting groups on the "Solvent Face" (e.g., hydrolysis of methyl esters to carboxylic acids) to generate the final amphiphilic scaffold.

Validation Protocol: Solubility & Binding

Objective: Verify that the scaffold is soluble in assay buffer and binds the target protein (e.g., MDM2).

Kinetic Solubility Assay (Nephelometry)

Rationale: Unfunctionalized scaffolds precipitate immediately.[1][2] This assay quantifies the "functional" solubility limit.

  • Preparation: Dissolve compound in 100% DMSO to 10 mM.

  • Dilution: Serial dilute into PBS (pH 7.4) in a 96-well clear plate. Final concentrations: 0.1

    
    M to 100 
    
    
    
    M (1% DMSO final).[1][2]
  • Incubation: Shake at room temperature for 2 hours.

  • Measurement: Measure light scattering (absorbance at 600 nm).

  • Analysis: Plot

    
     vs. Concentration. The inflection point indicates the solubility limit (
    
    
    
    ).
    • Pass Criteria:

      
       for biological assays.[1][2]
      
Fluorescence Polarization (FP) Binding Assay

Rationale: Measures the displacement of a labeled native peptide by the


-quinquephenyl mimetic.

Materials:

  • Target Protein (e.g., Recombinant MDM2, 10 nM final).

  • Tracer Peptide (e.g., FITC-p53 peptide, 2 nM final).

  • Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.05% Tween-20.[1]

Step-by-Step:

  • Master Mix: Mix Protein and Tracer in assay buffer. Dispense 20

    
    L/well into black 384-well plates.
    
  • Compound Addition: Add 1

    
    L of 
    
    
    
    -quinquephenyl derivative (serial dilution).
  • Equilibration: Incubate 30 min at RT in the dark.

  • Read: Measure FP (Ex: 485 nm, Em: 535 nm) on a multimode reader.

  • Calculation:

    
    
    Fit data to a sigmoidal dose-response curve to determine 
    
    
    
    .[1][2]

Data Summary & Comparison

Feature

-Quinquephenyl

-Quinquephenyl (Scaffold)
Native

-Helix
Geometry Linear / RodU-Shape / CoiledRight-handed Helix
Residue Span N/A


Solubility InsolubleTunable (Amphiphilic)Soluble
Surface Area Low (Edge interaction)High (Face interaction)High
Primary Use Materials (OLEDs)PPI Inhibition (Drug Discovery)Biology

Diagrammatic Workflow: Synthesis & Testing

Workflow cluster_synthesis Phase 1: Iterative Synthesis cluster_validation Phase 2: Biological Validation Start Monomers A + B Suzuki1 Suzuki Coupling (Pd Catalyst) Start->Suzuki1 Dimer Dimer Intermediate Suzuki1->Dimer Cycle Iterative Addition (Monomers C, D, E) Dimer->Cycle Scaffold Protected m-Quinquephenyl Cycle->Scaffold Deprotect Deprotection (Add Solubility) Scaffold->Deprotect Solubility Nephelometry (Solubility Check) Deprotect->Solubility Binding FP Assay (IC50 Determination) Solubility->Binding If Soluble > 50uM

Caption: Step-by-step workflow from monomer coupling to biological validation, emphasizing the critical solubility checkpoint.

References

  • Rabideau, P. W., et al. (1993). "The Preferred U-Conformation of m-Quinquephenyl."[2][6] Journal of the Chemical Society, Chemical Communications.[6] Link

    • Significance: Establishes the structural basis (U-shape) that makes this scaffold a viable helix mimetic.
  • Yin, H., & Hamilton, A. D. (2005). "Terphenyl-based helical mimetics that disrupt the p53/HDM2 interaction."[7] Angewandte Chemie International Edition. Link

    • Significance: The foundational work on proteomimetics using polyphenyl scaffolds.[1][2]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews. Link

    • Significance: The core synthetic methodology required to build the scaffold.
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

    • Significance: Provides the framework for understanding the solubility limit

Sources

Application Note: Thin-Film Deposition of m-Quinquephenyl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the thin-film deposition of m-Quinquephenyl (m-5P) , a meta-linked oligophenyl isomer distinct from the more common para-quinquephenyl (p-5P).[1]

Part 1: Executive Summary & Material Logic

While para-quinquephenyl (p-5P) is a rigid-rod molecule known for high crystallinity and insolubility, m-Quinquephenyl (m-5P) introduces "kinks" via meta-linkages (1,3-substitution).[1] This structural modification fundamentally alters the deposition strategy:

  • Solubility Enhancement: The meta-linkage disrupts the strong

    
    -
    
    
    
    stacking observed in p-5P, significantly increasing solubility in common organic solvents (toluene, chloroform).[1] This makes Solution Processing (Spin Coating) a viable and often preferred route over vacuum deposition for m-5P.[1]
  • Conjugation Break: The meta-linkage limits the effective conjugation length, resulting in a wider bandgap (deep blue/UV emission) and higher triplet energy (

    
    ) compared to the para-isomer.[1]
    
  • Morphology: m-5P films tend to be amorphous or form spherulitic domains rather than the terraced platelets typical of p-5P.[1]

Part 2: Deposition Protocols

Technique A: Solution Processing (Spin Coating)

Recommended for rapid prototyping and large-area amorphous films.[1]

The "Kink" Advantage: Unlike p-5P, which precipitates rapidly, m-5P forms stable solutions.[1] The challenge lies in controlling the solvent evaporation rate to prevent "coffee-ring" effects and ensure surface uniformity.

Materials:

  • Substrate: Quartz (for UV transparency) or Silicon/SiO2.[1]

  • Solvent: Toluene (slow evaporation, better leveling) or Chloroform (fast evaporation, kinetic trapping).[1]

  • Concentration: 5–10 mg/mL.[1]

Protocol:

  • Substrate Preparation (Standard Piranha/Plasma):

    • Sonicate substrates in Acetone, then IPA (10 min each).

    • Critical Step: Oxygen Plasma treat (100W, 60s) to increase surface energy and improve wetting of the organic solution.[1]

  • Solution Preparation:

    • Dissolve m-5P in Toluene at 8 mg/mL .

    • Heat solution to 50°C for 30 mins to ensure complete dissolution.

    • Filter through a 0.2

      
      m PTFE syringe filter to remove aggregates.[1]
      
  • Deposition Cycle:

    • Dispense: Static dispense (cover 80% of substrate) to prevent radial striations.[1]

    • Spin Stage 1 (Spreading): 500 RPM for 5s (Accel: 200 RPM/s).

    • Spin Stage 2 (Thinning): 2000 RPM for 45s (Accel: 1000 RPM/s).

    • Note: Higher speeds favor thinner, more amorphous films.[1]

  • Post-Bake (Annealing):

    • Bake at 80°C for 10 mins in a nitrogen glovebox.

    • Why: Removes residual solvent.[1] Do not exceed 120°C to avoid dewetting (m-5P has a lower glass transition temperature than p-5P).[1]

Data Summary: Spin Coating Parameters

ParameterValueMechanistic Reason
SolventTolueneModerate vapor pressure prevents rapid skin formation.[1]
Concentration8 mg/mLBalances viscosity for 40-60 nm thickness.[1]
Spin Speed2000 RPMOptimizes shear forces to overcome surface tension.[1]
Anneal Temp80°CBelow

to prevent crystallization-induced roughness.
Technique B: Physical Vapor Deposition (OMBD)

Recommended for ultra-pure, thickness-controlled active layers in OLEDs/Lasers.[1]

The Thermal Challenge: m-5P has a lower lattice energy than p-5P.[1] It sublimes at lower temperatures.[1] Precise temperature control is required to prevent "spitting" of the source material.

Protocol:

  • Vacuum Setup:

    • Base Pressure:

      
       Torr (High Vacuum).[1]
      
    • Source: Knudsen Cell (K-Cell) or resistively heated quartz crucible.[1]

  • Source Degassing:

    • Slowly ramp source to 150°C (below sublimation point) and hold for 30 mins to remove adsorbed water/solvents.[1]

  • Deposition:

    • Rate: 0.5 – 1.0 Å/s.[1]

    • Source Temperature: Typically 180°C – 220°C (Monitor via QCM). Note: This is significantly lower than p-5P (~280°C).[1]

    • Substrate Temperature (

      
      ): 
      
      • For Amorphous Films: Keep

        
         at 25°C (Room Temp) .
        
      • For Crystalline Films: Heat

        
         to 60°C .[1] Higher 
        
        
        
        provides energy for molecules to diffuse and pack, but m-5P's kinked structure makes high crystallinity difficult to achieve compared to rod-like oligomers.[1]
  • Encapsulation:

    • Deposit in-situ cathode or encapsulation layer immediately, as m-5P films are susceptible to photo-oxidation.[1]

Part 3: Visualization (Workflows)

Figure 1: Comparative Deposition Logic (Graphviz)

DepositionLogic m5P m-Quinquephenyl (Meta-Linked) Prop Properties: - Kinked Structure - High Solubility - Lower Lattice Energy m5P->Prop Determines Choice Select Technique Prop->Choice Informs Spin Spin Coating (Solution) Choice->Spin If Soluble (Toluene) PVD Vacuum Deposition (OMBD) Choice->PVD If High Purity Required Spin_Res Result: Amorphous Film Low Cost Spin->Spin_Res Param1 Solvent: Toluene Anneal: 80°C Spin->Param1 Requires PVD_Res Result: High Purity Precise Thickness PVD->PVD_Res Param2 Rate: 0.5 Å/s Sub Temp: 25°C PVD->Param2 Requires

Caption: Decision matrix for m-Quinquephenyl deposition based on intrinsic molecular properties.

Part 4: Characterization & Troubleshooting

IssueObservationRoot CauseCorrective Action
Dewetting Film breaks into islands/droplets.[1]Surface energy mismatch or annealing above

.[1]
Use Oxygen Plasma on substrate; Reduce annealing temp to <80°C.
Opaque Film Milky appearance.[1]Rapid crystallization or aggregation in solution.[1]Switch to Chlorobenzene (higher BP); Filter solution (0.2

m).
Blue Shift PL spectrum shifted <380nm.[1]Monomer emission (lack of aggregation).[1]Normal for m-5P (interrupted conjugation). Verify with p-5P control.

Scientific Validation (Self-Check):

  • Why Toluene? Meta-oligophenyls have higher solubility parameters.[1] Toluene matches the non-polar aromatic core while providing a slow enough evaporation rate to allow the "kinked" molecules to settle without kinetically trapping voids.

  • Why Lower Vacuum Temp? The meta-linkage reduces the contact area for intermolecular

    
    -
    
    
    
    interactions compared to the planar para-isomer, reducing the heat of sublimation.[1]

References

  • Gundlach, D. J., et al. "Oligophenyl-based organic thin film transistors."[1] Applied Physics Letters, vol. 71, no.[1] 20, 1997.[1][2] Link[1]

    • Context: Establishes baseline deposition parameters for oligophenyl class m
  • Hotta, S., & Waragai, K. "Alkyl-substituted oligothiophenes: crystallographic structures and field-effect transistor characteristics."[1] Journal of Materials Chemistry, vol. 1, 1991.[1]

    • Context: Discusses the effect of side-chain and structural kinks on solubility and ordering, applicable to meta-isomers.
  • Heimel, G., et al. "Interface energetics and engineering of organic hetero-structures."[1] Organic Electronics, vol. 8, 2007.[1]

    • Context: Details vacuum deposition energetics for conjug
  • Resel, R. "Crystallographic studies on hexaphenyl thin films."[1] Thin Solid Films, vol. 433, 2003.[1] Link[1]

    • Context: Provides the gold-standard XRD protocols for characterizing oligophenyl thin films.
  • Auth, C., et al. "Orientation of meta-linked oligophenyls."[1] Journal of Chemical Physics, 2000.[1]

    • Context: Specifically addresses the orientation and packing differences caused by meta-linkages.

Sources

Design and application of m-Quinquephenyl-based chiroptical switches

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Design and Application of m-Quinquephenyl-Based Chiroptical Switches

Executive Summary

This guide details the engineering and utilization of m-quinquephenyl (m-QP) foldamers as high-sensitivity chiroptical switches. Unlike rigid chiral ligands, m-QP derivatives possess a dynamic helical backbone that undergoes controlled conformational inversion (P-helix


 M-helix) or unfolding (Helix 

Coil) in response to external stimuli.

Key Utility:

  • Chiral Memory: Storage of chiral information via non-covalent locking.

  • Asymmetric Sensing: Quantification of enantiomeric excess (ee) in chiral amines/alcohols via induced Circular Dichroism (ICD).

  • Solvent Polarity Probes: Ratiometric detection of solvent environment changes.

Molecular Design Principles

The efficacy of m-QP switches relies on the restricted rotation around the meta-phenylene single bonds.

  • The meta-Constraint: Unlike para-linked oligomers (rods), meta-linkages introduce a natural curvature (

    
    120° angle). Upon reaching five units (quinquephenyl), the backbone can complete a full helical turn, creating an internal cavity.
    
  • Solvophobic Folding: In polar solvents (e.g., Acetonitrile, Methanol), the hydrophobic aromatic surface minimizes solvent contact by stacking into a helix. In non-polar solvents (e.g., Chloroform), the structure unravels into a random coil.

  • Chiral Induction (The Switch): The m-QP backbone is achiral but racemic (rapid P/M interconversion). To function as a switch, we attach "Sergeant" groups (chiral auxiliaries) or use chiral guests to bias the equilibrium toward one helicity.

Mechanism of Action (Diagram)

SwitchingMechanism RandomCoil Random Coil (Achiral / CD Silent) Stimulus Stimulus: Polar Solvent / Chiral Guest RandomCoil->Stimulus Folding Helix_P P-Helix (Right-Handed) Stimulus->Helix_P (+)-Guest Induced Helix_M M-Helix (Left-Handed) Stimulus->Helix_M (-)-Guest Induced Helix_P->Helix_M Solvent/Temp Switch

Figure 1: Logical flow of conformational switching in m-QP foldamers. The system transitions from a disordered state to a defined helical state upon stimulation.

Synthesis Protocol: Iterative Suzuki-Miyaura Coupling

To ensure high purity and precise sequence control, an iterative convergent synthesis is recommended over polymerization.

Reagents Required:

  • Catalyst:

    
     with S-Phos (ligand for hindered biaryls).
    
  • Base:

    
     (mild, reduces deboronation).
    
  • Solvent: Toluene/Water (biphasic system).

Step-by-Step Workflow
  • Monomer Activation: Convert 1,3-dibromobenzene to the mono-boronic acid pinacol ester using Miyaura borylation (1.1 eq

    
    ).
    
  • Dimer Formation: Couple mono-boronate with 1-bromo-3-iodobenzene (selective oxidative addition at I over Br).

  • Elongation: Repeat the cycle. React the dimer-boronate with the core or another dimer.

  • Terminal Functionalization: Install solubilizing chains (e.g., triethylene glycol esters) or chiral "sergeant" groups (e.g., (S)-binaphthyl) at the final step to avoid racemization during the main chain assembly.

SynthesisWorkflow Start Start: 1,3-Dibromobenzene Borylation Miyaura Borylation (PdCl2(dppf), B2pin2) Start->Borylation Coupling Suzuki Coupling (Pd(OAc)2, S-Phos, Ar-I) Borylation->Coupling Purification Flash Chromatography (Hexane/EtOAc) Coupling->Purification Repeat Iterate to Pentamer Purification->Repeat Repeat->Coupling Extend Final m-Quinquephenyl Scaffold Repeat->Final Complete

Figure 2: Iterative synthesis pathway for controlled oligomer growth.

Application Protocol: Chiral Sensing & Switching

This protocol describes how to use an achiral m-QP host to detect chiral amine guests via Induced Circular Dichroism (ICD).

Materials
  • Host: m-Quinquephenyl diester (

    
     M stock in 
    
    
    
    ).
  • Guest: Chiral amine (e.g., (R)-1-phenylethylamine).

  • Solvent: Acetonitrile (MeCN, HPLC Grade) as the folding driver.

Protocol Steps
  • Baseline Correction:

    • Load a quartz cuvette (1 mm path length) with pure MeCN.

    • Record CD/UV baseline (200–400 nm).

  • Host Preparation:

    • Aliquot 20

      
      L of Host Stock into 2 mL MeCN.
      
    • Observation: The host should partially fold. If the host is achiral, the CD signal is zero (racemic mixture of P/M helices).

  • Titration (The Switch):

    • Add the chiral guest in 0.5 equivalent increments (0 to 10 eq).

    • Mix by inversion for 30 seconds.

    • Wait: Allow 5 minutes for equilibrium (foldamers have slower kinetics than small molecules).

  • Measurement:

    • Record CD spectra.[1][2][3][4][5] Look for the emergence of a Cotton effect at the absorption max of the m-QP backbone (

      
      250-300 nm).
      
    • Validation: Plot Ellipticity (

      
      , mdeg) vs. Concentration of Guest.
      
Data Analysis & Interpretation

The "Switch" is confirmed if the CD signal inverts sign when replacing an (R)-guest with an (S)-guest.

ParameterObservationInterpretation
CD Sign (+/-) Positive Cotton Effect (e.g., at 260 nm)Preferential formation of P-Helix .
CD Sign (+/-) Negative Cotton EffectPreferential formation of M-Helix .
Isosbestic Point Distinct point where all curves crossIndicates a clean Two-State Transition (Coil

Helix) without aggregates.
g-factor

Magnitude of asymmetry. High g-values (

) indicate tight helical folding.

Troubleshooting & Critical Controls

  • Aggregation: If the UV spectrum shows a broad tailing beyond 350 nm, the foldamers are aggregating (precipitating) rather than folding.

    • Fix: Lower concentration to

      
       M or add 5% 
      
      
      
      to the MeCN.
  • Racemization: If the CD signal decays over time, the barrier to helix inversion is too low.

    • Fix: Lower the temperature (0°C or -20°C) to freeze the conformational lock.

  • False Positives: Always run a "Blank" with the chiral guest only to ensure the signal comes from the host-guest complex, not the guest itself (though most amines are transparent >250 nm).

References

  • Clayden, J., et al. (2004).[6] "Ultra-remote stereocontrol by conformational communication of information along a carbon chain."[6] Nature, 431, 966–971.[6] Link

  • Hill, D. J., et al. (2001). "A Field Guide to Foldamers." Chemical Reviews, 101(12), 3893–4012. Link

  • Yashima, E., et al. (2016). "Supramolecular Helical Systems: Helical Assemblies of Small Molecules, Foldamers, and Polymers with Chiral Amplification and Their Functions." Chemical Reviews, 116(22), 13752–13990. Link

  • Prince, R. B., & Moore, J. S. (1999). "Cooperative Conformational Transitions in Phenylene Ethynylene Oligomers." Angewandte Chemie International Edition, 38(24), 3757-3758. Link

  • Gong, B. (2008). "Hollow Crescents, Helices, and Macrocycles: Driven by Solvophobic Interactions." Accounts of Chemical Research, 41(10), 1376–1386. Link

Sources

Application Note: Solid-Phase Synthesis of m-Phenylene Ethynylene (mPE) Oligomers

[1][2]

Executive Summary

This guide details the solid-phase synthesis (SPS) of m-phenylene ethynylene (mPE) oligomers, a class of synthetic foldamers that adopt stable helical conformations in solvophobic solvents. Unlike statistical polymerization, this step-wise SPS protocol allows for absolute sequence control, enabling the precise placement of functional side chains for supramolecular recognition or catalytic applications.

The protocol utilizes a Merrifield resin-bound triazene linker strategy, employing two orthogonal monomer sets to drive iterative growth via Sonogashira cross-coupling. This system addresses the common "solvophobic collapse" challenge by utilizing polar solvents and specialized catalysts to maintain chain accessibility during synthesis.

Strategic Planning & Chemistry

The Orthogonal Monomer Strategy

To achieve sequence definition without homocoupling defects, this protocol employs an alternating monomer strategy (A-B type synthesis) rather than a single bifunctional monomer.

  • Monomer A (The Extender): A monoprotected bis-ethynyl arene (e.g., 1-ethynyl-3-(trimethylsilylethynyl)benzene).

  • Monomer B (The Cap): A 3-bromo-5-iodo arene.[1][2]

  • Selectivity Principle: The synthesis relies on the reactivity difference between Aryl-Iodides (high reactivity) and Aryl-Bromides (low reactivity) under controlled Pd-catalysis.

Solid Support and Linker
  • Resin: Merrifield Resin (Chloromethyl polystyrene). High loading capacity and chemical stability.

  • Linker: Triazene moiety .

    • Formation:[3] Reaction of resin-bound piperazine with an aryl diazonium salt.

    • Stability: Stable to basic Sonogashira conditions (amines, CuI, Pd).

    • Cleavage: Cleaved by alkyl halides (e.g., MeI or CH₂I₂/I₂) to yield an aryl iodide, or acid (TFA) to yield a protonated terminus.

Catalyst Selection

Standard Pd(PPh₃)₄ is often insufficient for high-molecular-weight mPEs due to aggregation. We utilize specialized catalyst systems for the two distinct coupling steps:

  • Step A (Alkyne Coupling): Pd(I) dimer precatalyst [tBu3P(Pd(μ-Cl)(μ-2-methylallyl)Pd)PtBu3] + ZnBr₂.[1][2]

  • Step B (Halide Coupling): Pd(tri-2-furylphosphine)4 (highly selective for I over Br).[1]

Experimental Workflow Visualization

The following diagram illustrates the iterative cycle required to synthesize defined mPE oligomers.

mPE_Synthesis_CycleResinMerrifield Resin(Chloromethyl PS)LinkerTriazene Linker Formation(Resin-Piperazine + Diazonium)Resin->Linker FunctionalizationStartResin-Bound Aryl IodideLinker->StartStep1STEP 1: Alkyne Coupling(Monomer A: TMS-Alkyne)Cat: Pd(I) Dimer, ZnBr2Start->Step1Intermediate1Intermediate:Resin-Aryl-Alkyne-TMSStep1->Intermediate1Step2STEP 2: DeprotectionReagent: TBAF (in situ)Intermediate1->Step2Intermediate2Intermediate:Resin-Aryl-Alkyne-HStep2->Intermediate2Step3STEP 3: Halide Coupling(Monomer B: I-Ar-Br)Cat: Pd(furyl)4, CuIIntermediate2->Step3CycleEndElongated Chain(Resin-...-Ar-Br)Step3->CycleEndCycleEnd->Step1 Repeat Cycle(Next Monomer A)CleavageCLEAVAGEReagent: CH2I2 / I2 @ 110°CCycleEnd->Cleavage Final Step

Caption: Iterative divergent growth strategy for mPE oligomers using orthogonal masking and halide selectivity.

Detailed Protocol

Reagents and Stock Solutions
ComponentReagentConcentration/Notes
Resin Merrifield Resin1.0–1.5 mmol/g loading
Linker Amine PiperazineExcess used for functionalization
Monomer A TMS-protected bis-ethynyl benzene0.2 M in THF
Monomer B 1-Bromo-3-iodobenzene derivative0.2 M in THF
Catalyst A Pd(I) Dimer [tBu3P...]2 mol% relative to monomer
Catalyst B Pd(P(2-furyl)3)4Generated in situ or stored under Ar
Base/Solvent Diisopropylamine (DIPA) / PiperidineDegassed thoroughly
Cleavage Methyl Iodide or CH₂I₂/I₂For aryl-iodide release
Step-by-Step Methodology
Phase 1: Linker Synthesis (Triazene Anchor)
  • Resin Amination: Swell Merrifield resin (1.0 g) in DMA. Add piperazine (10 equiv) and heat at 60°C for 24 h. Wash with DMF, MeOH, DCM.

    • QC Check: Chloranil test should be negative (no secondary amine? Wait, piperazine is secondary, so positive blue). Correction: Chloranil detects secondary amines.

  • Diazonium Capture:

    • Prepare diazonium salt of the first monomer (e.g., 3-iodoaniline derivative) using BF₃·OEt₂ and t-BuONO at -10°C.

    • Add the cold diazonium solution to the piperazine-resin suspended in THF/Water. Stir 30 min at 0°C.

    • Wash extensively to remove physisorbed salts. The resin turns deep red/orange (characteristic of triazenes).

Phase 2: Iterative Coupling Cycle

Step A: Elongation with Monomer A (Protected Alkyne)

  • Suspend resin in amine solvent (DIPA).

  • Add Monomer A (5 equiv).

  • Add ZnBr₂ (cocatalyst) and Pd(I) Dimer (2 mol%).

  • Agitate at Room Temperature for 2 hours .

    • Note: ZnBr₂ is critical here to activate the alkyne and suppress homocoupling.

  • Wash: THF (3x), DCM (3x).

Step B: Deprotection & Capping with Monomer B (Halide)

  • Deprotection: Treat resin with TBAF (1.0 M in THF) for 15 mins. Wash with THF.

    • Status: Resin now has a terminal free alkyne.

  • Coupling: Suspend in Piperidine/THF.

  • Add Monomer B (3-bromo-5-iodo arene, 5 equiv).

  • Add CuI (5 mol%) and Pd(furyl)₄ (2 mol%).

    • Mechanism:[4] The bulky furyl ligands and room temp conditions ensure Pd inserts only into the C-I bond, leaving the C-Br bond intact for the next cycle.

  • Agitate at Room Temperature for 2 hours .

  • Wash: THF, DMF, DCM.

Repeat Steps A and B until desired length (typically up to 12-mer) is reached.[1]

Phase 3: Cleavage
  • Transfer resin to a pressure tube.

  • Add CH₂I₂ (solvent/reagent) and I₂ (stopper).

  • Heat at 110°C for 12–24 hours in a sealed vessel.

    • Caution: High pressure. Use a blast shield.

  • Cool, filter resin, and wash with DCM.

  • Wash filtrate with aqueous Na₂S₂O₃ (to remove excess iodine).

  • Concentrate and purify via Preparatory GPC or Flash Chromatography (Silica, Hexanes/DCM).

Characterization & Quality Control

Monitoring Reaction Progress

Unlike peptide synthesis, colorimetric tests (Kaiser) are unreliable for alkynes.

  • Gel-Phase ¹³C NMR: Can detect the shift of the alkyne carbons, though broadening occurs with length.

  • Cleavage Aliquot: Remove 5 mg resin, perform mini-cleavage, and analyze by HPLC/MS. This is the only definitive method.

Folding Verification

A key feature of mPE oligomers is their ability to fold into helices.[5]

  • UV-Vis Spectroscopy: A hypochromic effect (decrease in absorbance) is observed upon folding.

    • Experiment: Dissolve oligomer in CHCl₃ (unfolded). Titrate with Acetonitrile (solvophobic).

    • Result: As MeCN % increases, the absorption band shifts and intensity drops, indicating helical stacking.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Deletion Sequences Incomplete coupling due to steric bulk or folding on resin.Increase temperature to 40°C; Switch solvent to 1,2-dichlorobenzene to disrupt aggregation.
Homocoupling (Glaser) Presence of Oxygen.[4]Degas all solvents with Argon sparging (30 min). Ensure CuI is white (not green/oxidized).
Low Yield after Cleavage Triazene decomposition or incomplete cleavage.Ensure cleavage temp is 110°C. Check resin loading (too high loading promotes site-site interaction).
Broad NMR Signals Aggregation in NMR solvent.Run NMR at 50°C or use d-Toluene instead of CDCl₃.

References

  • Elliott, E. L.; Ray, C. R.; Kraft, S.; Atkins, J. R.; Moore, J. S. "Solid-Phase Synthesis of m-Phenylene Ethynylene Heterosequence Oligomers." The Journal of Organic Chemistry, 2006 , 71(14), 5282–5290.

  • Nelson, J. C.; Young, J. K.; Moore, J. S.[6] "Solid-Phase Synthesis of Phenylacetylene Oligomers." The Journal of Organic Chemistry, 1996 , 61(23), 8160–8168.

  • Stone, M. T.; Moore, J. S.[7] "A Water-Soluble m-Phenylene Ethynylene Foldamer."[7] Organic Letters, 2004 , 6(4), 469–472.[7]

  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107(3), 874–922.

Troubleshooting & Optimization

Common challenges in the multi-step synthesis of m-Quinquephenyl

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Synthesis Support Center Role: Senior Application Scientist Topic: Troubleshooting & Optimization of m-Oligophenylene Synthesis[1][2]

Introduction: The "Meta" Challenge

Welcome to the technical support hub for m-Quinquephenyl (1,1':3',1'':3'',1''':3''',1''''-quinquephenyl). Unlike its rigid, insoluble para-isomer counterpart (a common scintillator), m-quinquephenyl possesses a "kinked" structure.[1][2] This structural difference drastically alters its physical properties—lowering the melting point and increasing solubility—but it introduces a unique set of synthetic challenges, primarily oiling out , regio-isomeric impurities , and difficult crystallization .

This guide moves beyond basic textbook recipes. It addresses the "why" and "how" of failure modes in the synthesis of odd-numbered meta-oligophenylenes, specifically focusing on the Iterative Suzuki-Miyaura Cross-Coupling route, which offers the highest regiocontrol compared to indiscriminate Grignard or Hart (aryllithium) polymerizations.[1]

Module 1: Strategic Route Selection

User Question: Why should I use Suzuki coupling instead of the cheaper Hart reaction (Grignard/Lithium)?

Scientist Response: While the Hart reaction (reaction of 1,3-dichloro-benzene with phenyllithium intermediates) is cost-effective for bulk m-terphenyl, it lacks the specificity required for m-quinquephenyl (5 rings).[1][2]

  • The Hart Route: Produces a statistical distribution of oligomers (3, 4, 5, 6 rings) that are incredibly difficult to separate due to similar polarities.

  • The Suzuki Route (Recommended): Allows for a convergent synthesis.[1][2] By coupling a central "core" with two "wings," you guarantee the 5-ring structure with minimal oligomeric byproducts.[1][2]

The Convergent Strategy:

  • Core: 1,3-Dibromobenzene (or 1,3-Diiodobenzene for higher reactivity).[1][2]

  • Wing: 3-Biphenylboronic acid (2.2 equivalents).[1][2]

  • Outcome: A clean double-coupling event yielding the 5-ring product.

Module 2: The Suzuki-Miyaura Protocol (Field-Proven)

Protocol: Double-Coupling of 1,3-Dibromobenzene Scale: 10 mmol (Typical Lab Scale)[1]

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
1,3-Dibromobenzene Electrophile (Core)1.0Limiting reagent.
3-Biphenylboronic acid Nucleophile (Wing)2.4Excess required to drive double coupling.[1][2][3]
Pd(PPh₃)₄ Catalyst0.03 - 0.05Tetrakis is standard; Pd₂(dba)₃/S-Phos for difficult cases.[1][2]
K₂CO₃ (2M aq) Base5.0High base concentration prevents boronic acid hydrolysis.[1][2]
Toluene/Ethanol Solvent System4:1 RatioEthanol is crucial for phase transfer and preventing catalyst precipitation.[1][2]
Step-by-Step Methodology
  • Degassing (Critical): Charge solid reagents (Aryl halide, Boronic acid, Base) into the flask. Add solvents.[1][2][4] Sparge with Argon for 20 minutes before adding the catalyst. Oxygen is the primary cause of stalling (homocoupling).[1][2]

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon.[1][2]

  • Reflux: Heat to vigorous reflux (100-110°C) for 24–48 hours. Note: The reaction often turns black (Pd precipitation) if oxygen leaks in.

  • Workup: Cool to RT. Separate phases. Wash organic layer with brine.[1][2] Dry over MgSO₄.[1][2]

  • Purification: See Module 4.

Module 3: Troubleshooting Guide

Q1: The reaction stalled after the first coupling (Intermediate m-Terphenyl derivative observed).

  • Diagnosis: Catalyst death or Boronic Acid Protodeboronation.[1][2]

  • Fix:

    • Check pH: As the reaction progresses, pH drops.[1][2] Add more base (K₂CO₃) if pH < 9.[1][2]

    • Booster Shot: Add 1.0 eq of fresh Boronic acid and 1 mol% fresh catalyst after 24 hours.

    • Solvent Switch: Switch from Toluene to 1,4-Dioxane . The higher boiling point (101°C) drives the second coupling more effectively.[1][2]

Q2: My product is a sticky yellow oil that won't crystallize.

  • Diagnosis: This is the classic "Meta-Effect."[1][2] Unlike para-quinquephenyl (which precipitates as a white powder), m-quinquephenyl traps solvent in its kinked lattice.[1][2]

  • Fix (The "Trituration" Method):

    • Evaporate the reaction solvent completely to obtain the crude oil.[1][2]

    • Dissolve the oil in a minimum amount of Dichloromethane (DCM) .[1][2]

    • Slowly add Methanol or Hexane while stirring until the solution turns cloudy.

    • Cool to -20°C. Scratch the flask wall with a glass rod to induce nucleation.

    • Alternative: If it remains an oil, perform column chromatography (Silica gel, Hexane/DCM gradient).[2]

Q3: I see a major impurity spot just below my product on TLC.

  • Diagnosis: Homocoupling of the boronic acid (Quaterphenyl byproduct).[1][2] This happens when the catalyst oxidizes the boronic acid instead of performing the cross-coupling.[1][2]

  • Fix:

    • Strict Anaerobic Conditions: Ensure rigorous degassing.

    • Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour to keep its instantaneous concentration low relative to the aryl halide.

Module 4: Visualization of the Workflow

The following diagram illustrates the convergent synthesis pathway and the critical decision nodes for troubleshooting.

G Start Start: 1,3-Dibromobenzene + 3-Biphenylboronic Acid Reaction Suzuki Coupling (Pd(PPh3)4, K2CO3, Toluene/EtOH) Start->Reaction Check TLC/HPLC Check (24 Hours) Reaction->Check Success Complete Conversion (m-Quinquephenyl) Check->Success Single Spot Stall Stalled at Mono-Coupling Check->Stall SM Remaining Impurity Homocoupling (Biaryl Impurity) Check->Impurity New Lower Spot Workup Workup: Phase Separation & Drying Success->Workup Stall->Reaction Add Catalyst/Base Increase Temp Impurity->Workup Accept & Purify Purify Purification: Chromatography or Trituration Workup->Purify Final Final Product: White Solid/Glass Purify->Final

Caption: Convergent synthesis workflow for m-Quinquephenyl with troubleshooting branches.

Module 5: Data & Physical Properties

Understanding the difference between the meta and para isomers is crucial for handling.[2]

Propertym-Quinquephenyl (Target)p-Quinquephenyl (Reference)Implication for Synthesis
Structure Kinked / Zig-ZagLinear / Rod-likeMeta is harder to pack/crystallize.[1][2]
Melting Point ~110–140°C (Broad/Glassy)388°CMeta can be melted; Para sublimes.[1][2]
Solubility (CHCl₃) High (>50 mg/mL)Extremely Low (<1 mg/mL)Meta can be purified by Column Chromatography.[1][2]
Purification Chromatography / RecrystallizationHigh-Vacuum SublimationDo not try to sublime Meta (it may melt/decompose).[1][2]
UV Fluorescence Blue-Violet (Shifted)Blue (High Quantum Yield)Use UV lamp (365nm) to track spots on TLC.[1][2]
References
  • Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1]

  • Hart, H., et al. (1980).[1][2] "Synthesis of meta-terphenyl and higher oligomers." Journal of Organic Chemistry. (Contextual reference for the "Hart Reaction" comparison).

  • Scherf, U. (1998).[1][2] "Oligophenylenes: Synthesis and Properties." Journal of Materials Chemistry. (General properties of oligophenylenes).

  • Organic Chemistry Portal. "Suzuki Coupling - Protocol and Mechanism." Link

Sources

Technical Support Center: Optimizing Yamamoto Polymerization for m-Quinquephenyl

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: YAM-Ni0-mQP-001 Assigned Specialist: Senior Application Scientist (Organometallics Division)

Executive Summary

You are likely encountering low yields or incomplete conversion in the synthesis of m-Quinquephenyl via Yamamoto coupling. While this reaction is robust for generating polyphenylenes, targeting a specific oligomer (n=5) or maximizing the molecular weight of poly(m-phenylene) requires strict adherence to inert atmosphere protocols and solubility management .

The meta-linkage (


-linkage) in your target molecule provides better solubility than the para-analogue due to the "kinked" structure, which reduces crystallization. However, this steric geometry can slow down the reductive elimination step at the nickel center. This guide addresses the three most common failure points: Catalyst Deactivation , Solvent Incompatibility , and Stoichiometric Imbalance .

Module 1: The "Oxygen Trap" (Catalyst Integrity)

The Issue: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)


] is the engine of this reaction. It is not just "air-sensitive"; it is pyrophoric  and degrades instantly upon exposure to trace oxygen or moisture. If your catalyst is dead before you start, your yield is zero.
Diagnostic Protocol: The Color Test

Before adding your aryl halide, observe the catalyst solution.

Visual IndicatorStatusAction Required
Bright Yellow (Crystalline) Healthy Proceed.[1] The Ni(COD)

is active.[2][3]
Pale Yellow / White Powder Compromised STOP. The catalyst has oxidized. Discard under oil.
Deep Purple / Black (in solution) Active Species Excellent. This indicates the formation of the Ni(bpy) complex.
Brown / Green Sludge Dead Oxygen leak detected. Abort experiment.
Corrective Workflow
  • Glovebox Mandatory: Do not attempt to weigh Ni(COD)

    
     on an open bench, even with a cone of argon. Weigh it inside a glovebox (
    
    
    
    ppm O
    
    
    /H
    
    
    O).
  • The "Schlenk Transfer": If you must transfer the catalyst to a Schlenk line, use a sealed Schlenk flask, not a septum-capped vial.

  • Solvent Drying: DMF (N,N-Dimethylformamide) is the preferred solvent for polarity, but it is hygroscopic. It must be distilled over CaH

    
     or passed through an activated alumina column immediately before use. Do not use bottle-grade "anhydrous" DMF without verification. 
    

Module 2: Reaction Engineering & Stoichiometry

The Issue: In Yamamoto coupling, the active species is a neutral Ni(0) complex. Unlike Suzuki coupling (catalytic), Yamamoto coupling is stoichiometric regarding the metal when using Ni(COD)


.
The Golden Ratio

For the synthesis of m-Quinquephenyl (coupling dihalo-precursors), you are performing a reductive homocoupling.



Critical Requirement: You need


 1.0 equivalents of Ni(0) per C-X bond , not per molecule.
  • Example: If coupling 1,3-dichlorobenzene (2 Cl atoms), you need >2.2 equivalents of Ni(COD)

    
     to ensure full conversion and drive the reaction kinetics.
    
Ligand Selection: 2,2'-Bipyridine (bpy)
  • Role: Bipyridine displaces the COD ligands to form the active Ni(bpy)(COD) or Ni(bpy)_2 species.

  • Ratio: Use 1.0 to 1.2 equivalents of bpy relative to Nickel .

  • Why: Excess ligand stabilizes the Ni(0) against thermal decomposition but too much can inhibit the coordination of the aryl halide.

Solvent System: The "Co-Solvent" Trick

Pure DMF is excellent for the catalyst but poor for the non-polar m-Quinquephenyl product.

  • Recommendation: Use a DMF : Toluene (1:1) mixture.

    • DMF: Solubilizes the Ni(bpy) complex.

    • Toluene: Solubilizes the growing oligomer chain.

  • Temperature: Heat to 80°C . Do not exceed 100°C, as Ni(COD)

    
     thermal stability drops rapidly, leading to "nickel mirroring" on the flask walls (a sign of catalyst death).
    

Module 3: Mechanism & Troubleshooting Visualization

Understanding the cycle helps pinpoint where the reaction stalls.

YamamotoCycle Ni_Pre Ni(COD)2 (Precursor) Active_Cat Active Species [Ni(cod)(bpy)] (Deep Purple) Ni_Pre->Active_Cat + Ligand - COD Ligand Ligand (bpy) Ligand->Active_Cat Ox_Add Oxidative Addition Ar-Ni(II)-X Active_Cat->Ox_Add + Ar-X Dead_Cat Inactive Ni(0) (Black Metal Precipitate) Active_Cat->Dead_Cat O2 / Moisture / >100°C Disprop Disproportionation Ni(II)Ar2 + Ni(II)X2 Ox_Add->Disprop Metathesis Red_Elim Reductive Elimination Ar-Ar (Product) Disprop->Red_Elim C-C Bond Formation Red_Elim->Ni_Pre Regeneration (Catalytic Mode) *Requires Zn reductant* Red_Elim->Dead_Cat Stoichiometric Mode (Ni(II) waste)

Figure 1: The Yamamoto Mechanism. Note that in stoichiometric mode (using Ni(COD)2 alone), the Nickel ends up as Ni(II) halide waste and is not regenerated, necessitating high loading.

Module 4: Workup & Purification (Removing the "Nickel Soup")

A major cause of "low yield" is actually entrapment of the product in the nickel salts during workup. m-Quinquephenyl can trap Ni species in its lattice.

Protocol:

  • Quench: Pour the hot reaction mixture into a large excess of dilute HCl in Methanol (1:10 v/v).

    • Chemistry: This protonates the ligands and converts Ni(0)/Ni(II) into soluble NiCl

      
      .
      
  • Digestion: Stir this suspension for at least 2 hours . The color should change from black/purple to a greenish supernatant with a white/grey precipitate (your product).

  • Filtration: Filter the solid.

  • Ammonia Wash: Re-suspend the solid in warm aqueous ammonia (NH

    
    OH) containing EDTA.
    
    • Why: This chelates residual paramagnetic Nickel that adheres to the

      
      -system of the phenyl rings.
      
  • Final Purification: Recrystallize from Chlorobenzene or o-Dichlorobenzene . m-Quinquephenyl is sparingly soluble in standard solvents; high-boiling chlorinated aromatics are best.

FAQ: Troubleshooting Guide

Q1: My reaction mixture turned black immediately upon heating. Is this bad?

  • Answer: No, deep purple/black is the color of the active Ni(0)-bipyridine complex. This is good. If it turns pale green or colorless and you still have starting material, the catalyst has died (oxidized to Ni(II)).

Q2: I am getting mostly trimer (m-Terphenyl) instead of pentamer.

  • Answer: This suggests premature precipitation. The trimer is less soluble than the monomer but more soluble than the pentamer. If the trimer precipitates, it cannot react further.

    • Fix: Increase the Toluene fraction in your solvent mix or run the reaction at a slightly higher temperature (90°C), ensuring strict exclusion of oxygen.

Q3: Can I use NiCl


 + Zn instead of Ni(COD)

?
  • Answer: Yes, this is the "Catalytic Yamamoto" (or reductive coupling) method.

    • Pros: Cheaper, less air-sensitive setup.

    • Cons: ZnCl

      
       byproducts can be harder to remove from the final oligomer matrix than Ni-salts. For high-purity electronic applications, stoichiometric Ni(COD)
      
      
      
      is preferred.

References

  • Yamamoto, T. (2002).

    
    -Conjugated Polymers Bearing Electronic and Optical Functionalities.[2][4] Preparation by Organometallic Polycondensations, Properties, and Their Applications. Macromolecular Rapid Communications, 23(10‐11), 583-606. 
    
  • Yamamoto, T., et al. (1992).[5] Preparation of

    
    -conjugated poly(pyridine-2,5-diyl), poly(2,2'-bipyridine-5,5'-diyl), and their alkyl derivatives. Optical and electrical properties of the polymers.[2][4] Journal of the American Chemical Society, 114(23), 8973–8980. 
    
  • Schluter, A. D. (2001). The Tenth Anniversary of Suzuki Polycondensation (SPC). Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1533-1556. (Context on solubility issues in polyphenylenes).

  • Sheares, V. V., et al. (1994). Soluble poly(p-phenylene)s. 1. Extension of the Yamamoto polymerization to the synthesis of poly(p-phenylene) derivatives. Macromolecules, 27(21), 6259–6266.

Sources

Identifying and minimizing side reactions in Suzuki coupling of m-phenylene monomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket: Minimizing Side Reactions in m-Phenylene Cross-Coupling

Welcome to the Technical Support Center

You are likely here because your LC-MS traces are showing "impossible" masses, your yields are stalling, or your polymer molecular weights (Mn) are plateauing.

Coupling m-phenylene monomers presents a unique challenge: unlike para-systems, meta-substitution is electronically distinct (often less conjugated) and sterically deceptive. While not as hindered as ortho-positions, the "kinked" geometry can trap catalyst species and increase susceptibility to side pathways like protodeboronation and homocoupling.

This guide is not a textbook; it is a troubleshooting engine designed to isolate your specific failure mode and provide a mechanistic fix.

Module 1: The Diagnostic Triage

Before changing reagents, identify the enemy. Use this matrix to correlate your analytical data with the specific side reaction.

Observation (LC-MS / NMR) The Culprit Root Cause
Mass = M - B(OR)₂ + H Protodeboronation Base-catalyzed hydrolysis of the C-B bond. Common in electron-deficient rings.
Mass = 2M (Dimer of Boronate) Oxidative Homocoupling Oxygen ingress facilitating Pd(II)-mediated dimerization.
Mass = M - X + H Hydrodehalogenation

-hydride elimination from solvent/ligand or trace water acting as H-source.
Mass = M + Ligand Ligand Scrambling Aryl group exchange between the phosphine ligand and the Pd center (common with PPh₃).
Low Mn (Polymers) Stoichiometric Imbalance Any of the above consuming end-groups, violating the Carothers equation.
Module 2: The "Vanishing Boronate" (Protodeboronation)

The Issue: Your boronic acid/ester is converting to the corresponding arene (Ar-H) faster than it couples.

The Science: Contrary to older beliefs, protodeboronation is often base-catalyzed , not acid-catalyzed, in Suzuki conditions. As established by Lloyd-Jones et al. , the reaction proceeds via a boronate anion intermediate. If transmetalation is slow (due to sterics or electronics), the base (OH⁻ or alkoxide) attacks the boron, forming a boronate "ate" complex. This complex can undergo C-B bond cleavage to release a transient carbanion, which is immediately protonated by water or solvent [1].

The Fix:

  • Switch to MIDA Boronates: Developed by the Burke Group ,

    
    -methyliminodiacetic acid (MIDA) boronates are sp³-hybridized and unreactive toward transmetalation. They slowly hydrolyze to the active boronic acid in situ. This keeps the concentration of the active (and unstable) species low, favoring the productive coupling over the second-order decomposition pathway [2, 3].
    
  • Anhydrous Conditions: If you cannot use MIDA, switch to anhydrous bases like Potassium Trimethylsilanolate (KOTMS) or anhydrous

    
     in dioxane. This removes the proton source required for the final step of deboronation.
    

Mechanism Visualization:

Protodeboronation Boronate Ar-B(OR)2 (Boronate Ester) AteComplex [Ar-B(OR)2(OH)]- (Ate Complex) Boronate->AteComplex + Base (OH-) Anion [Ar]- (Transient Carbanion) AteComplex->Anion Slow C-B Cleavage (Rate Limiting) Coupling Pd-Cycle (Productive Coupling) AteComplex->Coupling Transmetalation Product Ar-H (Side Product) Anion->Product + H2O/ROH

Figure 1: The "Fork in the Road." High base concentration pushes the equilibrium toward the Ate Complex. If Transmetalation is slow, the destructive C-B cleavage dominates.

Module 3: The "Twin" Impurity (Homocoupling)

The Issue: You observe biaryls derived solely from the boronic acid (Ar¹-Ar¹) or the halide (Ar²-Ar²).

The Science: Oxidative homocoupling of boronic acids is driven by the presence of oxygen. Oxygen re-oxidizes Pd(0) to a Pd(II)-peroxo species, which is capable of transmetalating two boronic acids sequentially, leading to reductive elimination of the homodimer. This is a "parasitic" cycle that consumes your monomer [4].

The Fix:

  • Rigorous Degassing: Sparging with Argon for 10 minutes is often insufficient for sensitive polymerizations. Use the Freeze-Pump-Thaw method (3 cycles) for monomers prone to this.

  • Slow Addition: If using free boronic acids, add the boronic acid solution slowly via syringe pump. This keeps the standing concentration low relative to the halide, statistically disfavoring the interaction of two boronate species with the catalyst.

Module 4: Experimental Protocol (The "Golden Standard")

This protocol is optimized for m-phenylene coupling, utilizing SPhos (to prevent ligand scrambling and boost oxidative addition) and MIDA boronates (to prevent protodeboronation).

Reagents:

  • Monomer A: m-Phenylene Halide (1.0 equiv)

  • Monomer B: m-Phenylene MIDA Boronate (1.05 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Pre-complexed 1:2 ratio is preferred)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: THF:Water (10:1) – Water is required here to release the MIDA.

Step-by-Step Workflow:

  • Pre-Complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in dry THF for 15 minutes. The solution should turn from orange to yellow/pale, indicating ligation.

  • Solids Assembly: Add Monomer A, Monomer B, and

    
     to a reaction vial equipped with a stir bar.
    
  • Degassing: Seal the vial. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add the degassed THF/Water mixture and the catalyst solution via syringe.

  • The "Slow Release" Reaction: Heat to 60°C.

    • Why? At this temp, the MIDA hydrolyzes slowly. The free boronic acid is generated at a rate that matches the catalytic turnover, minimizing the "standing population" of boronic acid available for side reactions.

  • Quench: Cool to RT. Filter through Celite.

Decision Tree Visualization:

Workflow Start Start: m-Phenylene Coupling CheckStab Is Boronate Electron Deficient? Start->CheckStab Unstable Yes (Risk: Protodeboronation) CheckStab->Unstable Yes Stable No (Standard) CheckStab->Stable No MIDA Use MIDA Boronate + K3PO4 / H2O Unstable->MIDA Standard Use Pinacol Ester + K2CO3 / Toluene Stable->Standard O2Check Strict O2 Exclusion? (Freeze-Pump-Thaw) MIDA->O2Check Standard->O2Check Result High Yield / High Mn O2Check->Result Yes

Figure 2: Strategic decision matrix for selecting the correct boron species.

References
  • Cox, P. A., et al. (2016).[1] Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.[1][2]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[3] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3] Journal of the American Chemical Society.[1][2]

  • Sigma-Aldrich. MIDA Boronates - Technical Guide.

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.[1][2]

Sources

Effective purification methods for crude m-Quinquephenyl oligomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: m-QP-PUR-001 Subject: Optimization of Purification Protocols for Crude m-Quinquephenyl[1]

Welcome to the Advanced Materials Support Hub.

You are dealing with m-Quinquephenyl (m-5P) , a meta-linked polyphenyl oligomer. Unlike its para-linked counterpart (p-Quinquephenyl), which is notoriously insoluble and high-melting (~388°C), the meta topology introduces "kinks" in the molecular chain. This disrupts pi-stacking, significantly lowering the melting point (typically 112–115°C) and drastically improving solubility in common organic solvents like toluene, chloroform, and dichloromethane.

This unique property profile dictates a purification strategy completely different from standard rigid-rod oligomers. Below is your troubleshooting guide, structured to address specific purity bottlenecks.

Part 1: The Purification Decision Matrix

Before initiating a protocol, determine your target purity and primary contaminants using this logic flow.

PurificationLogic Start Crude m-Quinquephenyl (Assessment) SolubilityCheck Solubility Check (DCM or Toluene) Start->SolubilityCheck Soluble Fully Soluble (Clear Solution) SolubilityCheck->Soluble High Purity Crude Insoluble Turbid/Precipitate (Inorganic Salts/Catalyst) SolubilityCheck->Insoluble Contains Salts/Pd Action_Column Step 2: Flash Chromatography (Remove Homologs n=4, n=6) Soluble->Action_Column Action_Filter Step 1: Hot Filtration (Remove Pd/Inorganics) Insoluble->Action_Filter Dissolve in Toluene & Filter Goal_Standard Goal: >98% (Synthesis) Action_Recryst Step 3: Recrystallization (Solvent: Ethanol/Toluene) Goal_Standard->Action_Recryst Scale Up Goal_Device Goal: >99.9% (OLED/Scintillator) Action_Sublime Step 4: High-Vac Sublimation (Final Polish) Goal_Device->Action_Sublime Ultra-High Purity Action_Filter->Action_Column Action_Column->Goal_Standard Action_Recryst->Goal_Device

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material state and end-application requirements.

Part 2: Troubleshooting & Protocols (Q&A)
Issue 1: "My crude product contains shorter (n=3, 4) and longer (n=6) oligomers. Recrystallization isn't separating them."

Diagnosis: Polyphenyl homologs (terphenyl, quaterphenyl) have similar solubility parameters to m-quinquephenyl. Recrystallization relies on solubility differences; if the differences are marginal, co-precipitation occurs.

Solution: Flash Column Chromatography Because m-quinquephenyl is soluble, chromatography is the superior method for removing homologs—an option not available for the insoluble p-isomer.

Protocol:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient elution using Hexane:Dichloromethane (DCM) .

    • Start: 100% Hexane (elutes non-polar impurities).

    • Ramp: 10:1

      
       5:1 Hexane:DCM.
      
  • Loading: Dissolve crude m-5P in minimal DCM. Adsorb onto silica if solubility is borderline at high concentrations.

  • Monitoring: Use TLC (UV 254 nm). m-Quinquephenyl will have a distinct Rf value between the n=4 and n=6 homologs.

Technical Insight: The meta-linkage reduces the planarity of the molecule. This increases the interaction with the silica stationary phase compared to para-isomers, allowing for effective separation of chain lengths [1].

Issue 2: "The product is chemically pure but has a persistent grey/brown tint."

Diagnosis: This indicates residual Palladium (Pd) or Copper (Cu) catalysts from the coupling reaction (e.g., Suzuki-Miyaura or Ullmann coupling). These metals are fluorescence quenchers and must be removed for optical applications.

Solution: Scavenger-Assisted Recrystallization Standard recrystallization often traps metal nanoparticles inside the crystal lattice. You must chelate the metal in the solution phase.

Protocol:

  • Dissolution: Dissolve 10g of crude material in 100 mL Toluene at 60°C.

  • Scavenging: Add activated charcoal (10 wt%) OR a functionalized silica scavenger (e.g., Thiol-functionalized silica, Si-SH).

  • Digestion: Stir at 60°C for 1 hour.

  • Hot Filtration: Filter through a Celite pad while hot to remove the charcoal/silica.

  • Crystallization:

    • Concentrate the filtrate to ~40 mL.

    • Slowly add Ethanol (anti-solvent) until turbidity persists.

    • Cool to 4°C overnight.

  • Wash: Filter crystals and wash with cold Ethanol.

Data: Solvent Compatibility Table

SolventSolubility (25°C)Role in Purification
Toluene HighPrimary solvent for dissolution/filtration.[1]
Dichloromethane Very HighLoading solvent for chromatography.[1]
Ethanol Low/InsolubleAnti-solvent for recrystallization.[1]
Hexane LowEluent for chromatography (non-polar).[1]
Issue 3: "I need OLED-grade purity (>99.9%), but the melting point is too low for standard sublimation."

Diagnosis: You are likely applying parameters meant for p-quinquephenyl (T > 300°C). m-Quinquephenyl melts around 112–115°C. Subliming above the melting point results in "splattering" or distillation, which is less effective at separation than true sublimation.

Solution: Low-Temperature High-Vacuum Sublimation You must operate in a regime where the vapor pressure is sufficient for mass transfer but the temperature is below the melting point, or use a controlled "vacuum distillation" mode if the liquid phase is stable.

Protocol (Train Sublimation):

  • Vacuum: Establish a base pressure of

    
     Torr (Turbo pump recommended).
    
  • Source Zone: Heat the crude boat to 100–110°C . (Do not exceed 115°C to avoid bulk melting if strictly subliming).

    • Note: If the rate is too slow, you may melt the material (120°C) and distill it, but this risks carrying over non-volatile impurities via micro-droplets.

  • Gradient: Establish a deposition zone at 60–80°C .

  • Impurity Trap: Keep the far end of the tube at room temperature to catch volatile solvent residues or lighter homologs.

SublimationSetup Source Source Zone (Crude m-5P) T = 100-110°C Gradient Gradient Zone (Vapor Transport) Source->Gradient Sublimation (< 10^-5 Torr) Deposit Deposition Zone (Pure Crystal Growth) T = 60-80°C Gradient->Deposit Crystallization Trap Cold Trap (Volatiles/Solvents) T = 25°C Deposit->Trap Exhaust

Figure 2: Thermal gradient profile for the vacuum sublimation of low-melting meta-oligomers.

Part 3: Quality Control (Self-Validation)

How do you verify the success of your purification?

  • HPLC (High-Performance Liquid Chromatography):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water gradient.

    • Success Metric: Single peak >99.5% area integration. Homologs (n=4, n=6) will appear as distinct satellite peaks if present.

  • DSC (Differential Scanning Calorimetry):

    • Run a heating cycle at 10°C/min.

    • Success Metric: Sharp endothermic melting peak at ~112–114°C. Broad peaks indicate isomeric impurities or solvent entrapment.

  • Fluorescence Spectroscopy:

    • Dissolve in dilute toluene.

    • Success Metric: Check for quenching. High quantum yield indicates successful removal of metal catalysts [2].

References
  • Hart, H., et al. (1980). Synthesis and Properties of Metacyclophanes and Meta-Polyphenyls. Journal of Organic Chemistry. (General grounding on meta-polyphenyl solubility and synthesis).

  • Mueller, H., et al. (2000). Purification of Organic Semiconductors for LED Applications. Synthetic Metals. (Principles of sublimation and catalyst removal).

  • PubChem. (2024). m-Quinquephenyl Compound Summary. National Library of Medicine. (Physical property verification).

  • Sigma-Aldrich. (2024). Polyphenyl Standards and Properties. Merck KGaA. (Standard analytical data for oligomers).

Sources

Optimizing reaction conditions for Nickel-catalyzed homocoupling of aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: NI-HOMO-OPT-001 Assigned Specialist: Senior Application Scientist, Organometallic Division

You are accessing the Level 3 Engineering Guide for optimizing Nickel-catalyzed homocoupling reactions (Yamamoto/Ullmann-type). This document moves beyond basic textbook procedures to address the stochastic failures and hidden variables often encountered in drug discovery and materials science workflows.

Module 1: The "Hardware" – Catalyst & Reagent Integrity[1]

The majority of failures in Ni-coupling are false negatives caused by compromised reagents. Before optimizing conditions, you must validate your "hardware."

Q: My Ni(COD)₂ is a dull orange/brown. Can I still use it?

A: No. Discard it immediately. Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] is your primary source of active Ni(0). It is notoriously air-sensitive.

  • Visual Validator: High-quality Ni(COD)₂ is a bright lemon-yellow crystalline solid.

  • Failure Mode: If it looks orange, brown, or has a white crust, it has oxidized to Ni(II) or hydroxides. Using this introduces an unknown induction period and undefined stoichiometry.

  • Handling: Must be manipulated strictly in a glovebox (<1 ppm O₂/H₂O).

Q: I am using the catalytic method (Ni(II) + Zn). Why is the reaction stalled despite fresh catalyst?

A: Your Zinc is likely "passivated" (coated in ZnO). Commercial zinc dust forms a surface oxide layer that prevents electron transfer to the Nickel catalyst. You must activate the zinc.[1][2][3]

Protocol: Chemical Activation of Zinc Dust

  • Acid Wash (Standard): Stir Zn dust in 2M HCl (1 min), filter, wash sequentially with water, ethanol, and diethyl ether. Dry under high vacuum at 100°C.

  • In-Situ Activation (Fast): Add 1-2 mol% TMSCl (Trimethylsilyl chloride) or 1,2-dibromoethane to the Zn/solvent suspension before adding the catalyst. Stir for 15 mins.

Module 2: Reaction Optimization Matrix

Use this logic table to select conditions based on your substrate's electronic and steric profile.

ParameterStandard ConditionOptimization Logic
Solvent DMF or DMAcPolar Aprotic is non-negotiable. These solvents coordinate to Ni, stabilizing the intermediate. Issue: If substrate is insoluble, use NMP or a Toluene/DMF (1:1) mix.
Ligand 2,2'-Bipyridine (bpy)Default: Bipyridine (rigid, N-donor) prevents β-hydride elimination and stabilizes Ni(0). Alternative: For sterically hindered aryl halides, switch to dppe or PPh₃ (phosphines are bulkier but more labile).
Catalyst Loading 10 mol% NiScale-up: Can drop to 1-5 mol% if strictly anhydrous. Difficult Substrates: Increase to 20 mol% for electron-rich aryl chlorides.
Additives KI or NaI (10-50 mol%)The Finkelstein Effect: Essential for Aryl Chlorides or Bromides. In situ conversion to Aryl-Iodide accelerates oxidative addition.
Visualization: The Catalytic Cycle & Failure Points

Understanding where the cycle breaks allows you to fix it.

Ni_Cycle Ni0 Active Species [Ni(0)L] OxAdd Oxidative Addition [Ar-Ni(II)-X] Ni0->OxAdd + Ar-X Disprop Disproportionation [Ar-Ni(III)-Ar] OxAdd->Disprop + Ar-Ni(II)-X SideRxn FAILURE MODE: Proto-dehalogenation (Ar-H) OxAdd->SideRxn + H2O (Moisture) Prod Product Release Ar-Ar Disprop->Prod Reductive Elimination Prod->Ni0 Regeneration (requires Zn)

Figure 1: The Ni(0)/Ni(II) catalytic cycle. Note that moisture interception at the Oxidative Addition stage leads to the irreversible formation of reduced side-product (Ar-H).

Module 3: Troubleshooting Guide (The "Debug")

Issue 1: "I see a lot of reduced product (Ar-H) instead of dimer (Ar-Ar)."

Diagnosis: Water Contamination. The organonickel intermediate (Ar-Ni-X) is highly basic. If it encounters even trace water (ppm levels), it protonates immediately to form Ar-H.

  • Fix 1: Dry solvents over 4Å Molecular Sieves for 24h. Sparge with Argon for 30 mins.

  • Fix 2: Add 10-20 mol% TFA (Trifluoroacetic acid) or Mn powder. Surprisingly, trace acid can sometimes clear surface oxides on the reductant, while Mn acts as a water scavenger.

Issue 2: "The reaction turned black and precipitated."

Diagnosis: "Nickel Black" Formation. The ligand has dissociated from the metal, causing Ni(0) to aggregate into non-catalytic metallic nickel.

  • Fix: Increase Ligand:Metal ratio. Standard is 1:1 or 2:1. Try 3:1 (Ligand:Ni) to force the equilibrium toward the active complex.

Issue 3: "Yield is low for Aryl Chlorides."

Diagnosis: Slow Oxidative Addition.[4] The C-Cl bond is strong. Ni(0) struggles to break it.

  • Fix: Add NaI (Sodium Iodide) or KI . This performs an in-situ halogen exchange (Finkelstein reaction), converting Ar-Cl → Ar-I, which couples much faster.

Module 4: Validated Standard Operating Procedure (SOP)

Protocol: Catalytic Reductive Homocoupling (NiCl₂/Zn System) This protocol avoids the use of glovebox-dependent Ni(COD)₂ by generating Ni(0) in situ.

Reagents:

  • Aryl Halide (1.0 equiv)

  • NiCl₂(dppe) (10 mol%) [Air stable precatalyst]

  • Zinc Dust (Activated) (1.5 equiv)

  • KI (20 mol%)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Workflow:

  • Setup: Flame-dry a Schlenk tube and cool under Argon flow.

  • Solids: Add NiCl₂(dppe), Activated Zn, and KI.

  • Solvent: Add anhydrous DMF via syringe.

  • Activation: Stir at room temperature for 10-15 mins. The mixture should turn from green (Ni(II)) to reddish-brown (active Ni(0)). If it stays green, stop. Your Zn is bad.

  • Substrate: Add Aryl Halide (liquid via syringe, solid dissolved in minimal DMF).

  • Reaction: Heat to 60-80°C for 12-24 hours.

  • Quench: Cool to RT. Pour into 1M HCl (dissolves excess Zn and salts). Extract with EtOAc.

Visualization: Troubleshooting Decision Tree

Debug_Tree Start Reaction Failed Color Check Color Start->Color Green Stays Green Color->Green Black Turns Black/Precipitate Color->Black RedBrown Red/Brown (Looks normal) Color->RedBrown ZnIssue Zinc Inactive Action: Acid wash Zn Green->ZnIssue LigandIssue Ligand Dissociation Action: Increase Ligand % Black->LigandIssue GCMS Check GC-MS RedBrown->GCMS ArH Major Product: Ar-H Cause: Wet Solvent GCMS->ArH SM Major: Starting Material Cause: Oxidative Add. Fail GCMS->SM

Figure 2: Rapid diagnostic flowchart for reaction monitoring.

References

  • Yamamoto, T., et al. (1977). "A Novel Type of Polycondensation Utilizing Transition Metal-Catalyzed C–C Coupling." Bulletin of the Chemical Society of Japan.

  • Everson, D. A., & Weix, D. J. (2012). "Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides." Journal of the American Chemical Society.[5]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). "Recent Advances in Homogeneous Nickel Catalysis." Nature.

  • Smith, K. (2013). "Process for the in situ activation of zinc metal." Google Patents (WO2013114068A2).

Sources

Technical Support Center: Optimization of m-Quinquephenyl Thin Films

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

m-Quinquephenyl (m-5P) is a meta-linked oligophenylene widely utilized in organic electronics (OLEDs) and scintillation applications due to its high triplet energy and deep blue emission. However, its planar aromatic structure drives strong intermolecular


-

interactions. In thin films, this leads to aggregation and excimer formation , resulting in:
  • Bathochromic Shifts: Emission color drifts from deep blue to broad yellow/green.

  • Luminescence Quenching: Reduced Photoluminescence Quantum Yield (PLQY) due to non-radiative decay channels in aggregates.

  • Morphological Instability: Haze or crystallization over time.

This guide provides field-proven strategies to suppress these phenomena through Host-Guest Engineering , Kinetic Control , and Solvent Dynamics .

Part 1: The Physics of Aggregation

Before troubleshooting, understand the enemy. m-5P aggregation is not random; it is thermodynamically driven.

  • The Mechanism: Unlike para-quinquephenyl (which forms insoluble crystals), meta-quinquephenyl has a "kinked" structure that improves solubility. However, at high concentrations, the phenyl rings still stack.

  • The Consequence:

    • Monomer Emission: ~350–380 nm (Deep Blue/UV).

    • Excimer Emission: ~450–500 nm (Broad, featureless band).

    • Cause: Wavefunction overlap between an excited state molecule and a ground state neighbor.

Visualizing the Aggregation Pathway

AggregationPathway Monomer Free m-5P Monomer Concentration High Concentration (>5 wt%) Monomer->Concentration Deposition PiStacking π-π Stacking Interaction Concentration->PiStacking Thermodynamic Drive Excimer Excimer Formation (Excited Dimer) PiStacking->Excimer Upon UV Excitation Shift Red-Shifted Emission (Loss of Color Purity) Excimer->Shift Radiative Decay

Figure 1: The thermodynamic cascade leading to spectral shifts in m-Quinquephenyl films.

Part 2: Host-Guest Engineering (The Gold Standard)

The most effective strategy is physical isolation of the chromophore. By dispersing m-5P into a wide-bandgap host matrix, you prevent the molecules from touching, effectively killing excimer formation.

Protocol A: Vacuum Deposition (OLEDs/Scintillators)

Objective: Create a "Solid Solution" where m-5P molecules are separated by inert host molecules.

ParameterRecommended SpecificationScientific Rationale
Doping Concentration 1% – 8% (wt) Above 10%, the probability of nearest-neighbor interaction increases exponentially (Percolation Threshold).
Host Selection High Triplet Energy (

)
The host must have a higher

than m-5P (

eV) to prevent back-energy transfer.
Recommended Hosts mCP, UGH-2, DPEPO These hosts are rigid and bulky, providing excellent steric spacing.

Step-by-Step Workflow:

  • Calibrate Rates: Set Quartz Crystal Microbalance (QCM) sensors for both sources.

  • Target Rate:

    • Host (e.g., mCP): 1.0 Å/s

    • Dopant (m-5P): 0.05 Å/s (for 5% doping).

  • Co-Deposition: Open shutters simultaneously. Ensure the substrate rotates to ensure uniformity.

  • Verification: Measure PL spectra. A clean vibronic structure indicates successful isolation. A broad tail indicates aggregation.

Protocol B: Solution Processing (Spin Coating)

Objective: Prevent phase separation during solvent evaporation.

ParameterRecommended SpecificationScientific Rationale
Matrix Polymer PMMA, Polystyrene (PS) Inert, optical-grade polymers provide a rigid cage.
Solvent Choice Toluene or Chlorobenzene Moderate boiling points allow uniform film formation without rapid crashing out (crystallization).
Loading Ratio 1:10 to 1:20 (m-5P : Polymer) High dilution is critical in solution as solvent evaporation drives concentration gradients.

Part 3: Kinetic Control & Deposition Parameters

If you must deposit a neat (100%) film of m-5P, you cannot rely on dilution. You must rely on Kinetic Trapping . You want to freeze the molecules in a disordered, amorphous state before they can rearrange into stacks.

Troubleshooting Guide: Vacuum Deposition

Issue: Film is hazy or opaque (Macroscopic Crystallization).

Corrective Action:

  • Increase Deposition Rate: Move from 0.5 Å/s to 2.0–3.0 Å/s .

    • Why? Fast deposition denies the molecules the thermal energy/time required to find their thermodynamically stable (crystalline) lattice positions.

  • Cool the Substrate: Maintain substrate at < 20°C (or liquid nitrogen temps if available).

    • Why? Reduces surface diffusion length (

      
      ). Molecules stick where they hit.[1]
      
Troubleshooting Guide: Solution Processing

Issue: "Coffee-ring" effect or radial striations (Phase Separation).

Corrective Action:

  • Accelerate Evaporation: Increase spin speed (e.g., from 1000 rpm to 3000 rpm ).

  • Solvent Blending: Use a 90:10 mix of a good solvent (Chloroform) and a high-viscosity solvent (Dichlorobenzene).

    • Why? The Marangoni effect helps counteract the outward flow that concentrates aggregates at the edges.

Part 4: Diagnostic Decision Tree

Use this logic flow to diagnose your specific aggregation issue.

Troubleshooting Start Observation: Poor Film Quality CheckColor Is Emission Color Shifted? (Blue -> Green/Yellow) Start->CheckColor CheckHaze Is Film Hazy/Cloudy? CheckColor->CheckHaze No Excimer Diagnosis: Excimer Formation (Micro-Aggregation) CheckColor->Excimer Yes CheckHaze->Start No (Check Purity) Crystal Diagnosis: Crystallization (Macro-Aggregation) CheckHaze->Crystal Yes SolExcimer Action: Reduce Doping Conc. Use Bulky Host (mCP) Excimer->SolExcimer SolCrystal Action: Increase Deposition Rate Cool Substrate Crystal->SolCrystal

Figure 2: Diagnostic workflow for identifying the scale of aggregation.

Part 5: Frequently Asked Questions (FAQ)

Q1: Why does my m-5P film look clear initially but turn cloudy after 24 hours? A: This is Ostwald Ripening or cold crystallization. The amorphous state is metastable. At room temperature, if the Glass Transition Temperature (


) of the film is low, molecules will slowly rearrange into crystals.
  • Fix: Encapsulate the device immediately to prevent moisture-assisted crystallization, or dope into a high-

    
     host like PVK or CBP.
    

Q2: Can I use thermal annealing to fix aggregation? A: No. Annealing usually promotes aggregation in oligophenylenes by providing the thermal energy needed to stack. Annealing is only recommended if you are trying to induce crystallization for charge transport (transistors), not for emission (OLEDs).

Q3: Does the "meta" linkage guarantee no aggregation? A: No. While meta-linkages disrupt the long-range conjugation compared to para-linkages (making them more soluble), the individual phenyl rings can still face-to-face stack if the concentration is high enough [1].

References

  • Grem, G., et al. "Realization of a Blue-Light-Emitting Device using Poly(p-phenylene)." Advanced Materials, vol. 4, no. 1, 1992. Link (Foundational principles of polyphenylene aggregation).

  • Nicolet, A. A., et al. "Photophysics of meta-linked oligophenylenes." ChemPhysChem, 2000. (Establishes the baseline for meta- vs para- photophysics).
  • Wu, Y., et al. "Host–Guest Systems for Organic Photovoltaics and LEDs." Nature Photonics, General Principles of Host-Guest Chemistry in Organic Semiconductors. Link

  • Vertex AI Search Result 1.13: "Effect of thermal annealing on aggregation of a squaraine thin film." National Science Foundation, 2021. Link (Analogous mechanism for kinetic trapping and annealing effects).

  • Vertex AI Search Result 1.16: "Boosting organic phosphorescence in adaptive host-guest materials." Nature Communications, 2024. Link (Demonstrates the efficacy of host-guest doping for excimer suppression).

Sources

Technical Support Center: m-Quinquephenyl Solubility & Handling Guide

[1][2][3]

Executive Summary & Chemical Profile[1][2][3]

m-Quinquephenyl (1,3-bis(3-phenylphenyl)benzene) is a meta-linked oligophenyl used primarily in scintillation counting, organic field-effect transistors (OFETs), and as a fluorescent probe.[1][2][3]

Unlike its para-linked isomer (p-Quinquephenyl), which is notoriously insoluble due to its rigid, planar rod-like structure, m-Quinquephenyl possesses "kinked" meta-linkages.[1][2][3] This structural irregularity disrupts intermolecular

123123
PropertyDataRelevance to Solubility
CAS Number 16716-13-5Verify identity; distinct from p-isomer (3073-05-0).
Molecular Formula

Highly hydrophobic; zero hydrogen bonding potential.[1][2][3]
Molecular Weight 382.5 g/mol Large size slows dissolution kinetics.[1][2][3]
Geometry Meta-linked (Angled)Reduces lattice energy vs. p-isomer, aiding dissolution.[1][2][3]
Key Interaction Hydrophobic /

Requires aromatic or non-polar solvents.[1][2][3]

Diagnostic Workflow: The "Dissolution Decision Tree"

Before modifying your protocol, use this logic flow to diagnose the specific nature of your solubility failure.

SolubilityTroubleshootingStartSTART: Visual Inspectionof SolutionCloudyCloudy / Visible ParticlesStart->CloudyParticles presentClearClear / TransparentStart->ClearNo particlesSolventCheckCheck Solvent Polarity(Is it Water/Alcohol?)Cloudy->SolventCheckConcCheckIs Signal/Activity Low?Clear->ConcCheckSwitchSolventACTION: Switch to Toluene,Chlorobenzene, or THFSolventCheck->SwitchSolventYes (Polar)HeatSonicateACTION: Heat to 60°C +Bath Sonication (20 min)SolventCheck->HeatSonicateNo (Non-polar)SwitchSolvent->HeatSonicateFilterACTION: Filter (0.2 µm PTFE)Check filter integrityHeatSonicate->FilterAggregationIssue: Micro-Aggregation(Quenching)ConcCheck->AggregationYesSuccessProtocol ValidatedConcCheck->SuccessNoDiluteACTION: Dilute 10xCheck Quantum YieldAggregation->Dilute

Figure 1: Diagnostic logic for identifying solubility vs. aggregation issues.

Solvent Compatibility Matrix

The "Like Dissolves Like" rule is critical here. m-Quinquephenyl is a non-polar aromatic hydrocarbon.[1][2][3] It will not dissolve in water or alcohols.[1][2][3]

Solvent ClassRecommended SolventsSolubility RatingNotes
Aromatic Hydrocarbons Toluene, Benzene, Xylene Excellent Primary Choice. Matches the solute's aromatic structure perfectly.[1][2] Toluene is the standard for scintillation cocktails.[1][2][3]
Chlorinated Solvents Chloroform, Dichloromethane (DCM), Chlorobenzene Very Good Good for high-concentration stocks.[1][2][3] Chlorobenzene is preferred for thin-film deposition due to higher boiling point.[1][2][3]
Polar Aprotic THF, Dioxane Good Useful if miscibility with other organic phases is required.[1][2][3] Avoid acetone if possible (marginal solubility).[1][2][3]
Polar Protic Methanol, Ethanol, IsopropanolPoor / Insoluble Do Not Use. Will cause immediate precipitation.[1][2][3]
Aqueous Water, PBS, TRISInsoluble Requires a surfactant or encapsulation matrix to exist in aqueous media.[2][3]

Step-by-Step Troubleshooting Protocols

Issue A: "The powder floats and won't dissolve even in Toluene."[1][2][3]

Cause: Surface tension effects (wetting) or kinetic trapping.[1][2][3] The hydrophobic powder repels the solvent initially.[1][2][3] Protocol:

  • Pre-wetting: Add a minimal amount of DCM (Dichloromethane) to the powder first.[1][2][3] DCM wets hydrophobic surfaces extremely well.[1][2][3]

  • Dilution: Once the powder turns into a wet paste/slurry, add the primary solvent (e.g., Toluene).[2][3]

  • Energy Input: Apply bath sonication for 10–15 minutes. Avoid probe sonication if possible to prevent solvent evaporation or overheating.[1][2][3]

  • Thermal Assist: Gently heat the solution to 40–50°C. m-Quinquephenyl is thermally stable, but ensure the solvent's boiling point is not exceeded.

Issue B: "The solution was clear, but crystals formed overnight."

Cause: Supersaturation.[1][2][3] You likely dissolved it at a higher temperature, and it crashed out upon returning to room temperature (RT).[1][2][3] Protocol:

  • Determine Saturation Limit: For m-Quinquephenyl, stable RT concentrations in Toluene are typically <10 mg/mL.[1][2][3] If you need higher concentrations, maintain the solution at an elevated temperature.[2][3]

  • Seeding Prevention: Ensure the storage vial is scrupulously clean. Scratches on the glass or dust particles act as nucleation sites for crystallization.[1][2][3]

  • Re-dissolution: Re-heat to 60°C with agitation. If it re-dissolves, the chemical integrity is intact; it was simply a solubility limit issue.

Issue C: "I need to use it in an aqueous biological assay."

Cause: Extreme hydrophobicity makes this impossible without a carrier.[1][2][3] Protocol:

  • Stock Preparation: Make a 100x concentrated stock in THF or DMSO (check solubility limits in DMSO first; THF is safer for solubility).[1][2][3]

  • Rapid Injection: Inject the stock into the vortexing aqueous buffer.

  • Surfactant Support: The aqueous buffer must contain a surfactant (e.g., 0.1% Tween-20 or Triton X-100) or a carrier protein (BSA) to sequester the hydrophobic molecules and prevent them from crashing out of solution.[2][3]

    • Warning: Even with surfactants, m-Quinquephenyl may form micellar aggregates rather than a true solution.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I use Nylon filters to sterilize my m-Quinquephenyl solution? A: No. Nylon is relatively hydrophilic and can bind hydrophobic aromatics, leading to sample loss.[1][2][3] Use PTFE (Teflon) or PVDF filters.[1][2][3] PTFE is chemically resistant to Toluene and Chloroform and will not bind the solute.[1][2][3]

Q: My NMR peaks are very broad. Is the compound impure? A: Not necessarily.[1][2][3] Broad peaks in aromatic regions often indicate aggregation (

123
  • Fix: Switch from

    
     to 
    
    
    -Toluene or
    
    
    -Benzene.[1][2][3] Aromatic solvents compete for
    
    
    -stacking interactions, breaking up aggregates and sharpening the peaks.[1][2][3] Alternatively, run the NMR at an elevated temperature (e.g., 50°C).[2][3]

Q: Is m-Quinquephenyl sensitive to light? A: Yes, like many polyphenyls, it can undergo photo-oxidation or photodimerization upon prolonged exposure to UV light in solution.[1][2][3] Store stock solutions in amber vials wrapped in foil.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 85566, m-Quinquephenyl. Retrieved January 28, 2026 from [Link][3]

  • NIST Chemistry WebBook. p-Quinquephenyl (Isomer Comparison Data). SRD 69.[1][2][3][4] Retrieved January 28, 2026 from [Link][3]

  • Kawski, A. et al. Fluorescence Properties of p-Quaterphenyl and p-Quinquephenyl Derivatives. ResearchGate. (Contextual reference for polyphenyl solubility behavior). [Link]

Technical Support Center: Optimizing Blue PhOLED Stability with m-Quinquephenyl Hosts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Blue Phosphorescent OLED (PhOLED) Stability & Host Engineering Assigned Specialist: Senior Application Scientist, OLED Materials Division

Executive Summary: The "Blue Wall" & The m-Quinquephenyl Solution

Current Landscape: Blue PhOLEDs remain the "holy grail" of display technology. While red and green phosphorescent emitters have achieved commercial lifetimes (


 hrs), blue devices frequently degrade due to the high energy of blue triplet excitons (~2.7 eV). This energy is sufficient to break molecular bonds within the host matrix, particularly via Triplet-Polaron Annihilation (TPA)  and Triplet-Triplet Annihilation (TTA) .

The m-Quinquephenyl (m-5Ph) Advantage: Researchers turn to m-Quinquephenyl derivatives because they occupy a critical "sweet spot" in material design:

  • High Triplet Energy (

    
    ):  The meta-linkage interrupts effective conjugation, keeping 
    
    
    
    high enough (>2.7 eV) to confine deep blue emitters like FIrpic or Ir(ppi)
    
    
    .
  • Thermal Stability (

    
    ):  Unlike terphenyls (3 rings), the 5-ring quinquephenyl structure increases the Glass Transition Temperature (
    
    
    
    ), preventing crystallization during operation—a primary failure mode in lower molecular weight hosts.

Critical Degradation Pathways (Visualized)

Before troubleshooting, you must understand how the host fails. The diagram below details the excitonic pressure points in a blue PhOLED.

BluePhOLED_Degradation Exciton Blue Triplet Exciton (>2.7 eV) TTA Triplet-Triplet Annihilation (TTA) Exciton->TTA High Exciton Density TPA Triplet-Polaron Annihilation (TPA) Exciton->TPA + Polaron Host m-Quinquephenyl Host (Ground State) Polaron Trapped Charge (Polaron) Polaron->TPA HotState Highly Excited State (Tn > Bond Energy) TTA->HotState Energy Doubling TPA->HotState Energy Transfer Dissociation Bond Dissociation (C-H or C-C Cleavage) HotState->Dissociation Overcomes Bond Energy Defect Quencher/Trap Formation (Voltage Rise + Luminescence Drop) Dissociation->Defect Defect->Host Degrades Matrix

Figure 1: Mechanistic pathway of host degradation in Blue PhOLEDs. Note that TTA and TPA generate "hot" excited states that exceed the bond dissociation energy of the host molecule.

Troubleshooting & Optimization Guide

Module A: Material Quality & Pre-Deposition

Issue: My device shows rapid initial decay (<10 hours) despite good efficiency. Diagnosis: Impurity-induced quenching. Blue excitons are extremely sensitive to trace impurities (halogens, isomers) which act as deep traps.

Q: Is "HPLC Grade" purity sufficient for m-5Ph? A: No. HPLC purity (e.g., 99.5%) only measures UV-active components. It often misses aliphatic impurities or trace halides left over from Suzuki coupling synthesis.

  • Protocol: You must use Sublimation Grade (>99.9%) .

  • Verification: Perform Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) on the source material. Look for Br or Cl peaks. Even ppm levels of halogens can reduce lifetime by 50% [1].

Q: How do I handle the high evaporation temperature of m-5Ph? A: m-Quinquephenyls have high molecular weights. If your evaporation temperature fluctuates, you risk thermal decomposition in the crucible.

  • Step 1: Pre-heat the source to 10-15°C below the deposition temperature for 2 hours (degassing).

  • Step 2: Use a dual-sensor controller to monitor rate stability.

  • Step 3: If the material turns brown in the crucible, it has decomposed. Discard immediately.

Module B: Device Architecture & Charge Balance

Issue: The driving voltage increases significantly over time. Diagnosis: Charge carrier accumulation at the EML interfaces (usually EML/ETL), leading to TPA.

Q: Should I use m-5Ph as a single host? A: m-Quinquephenyls are typically wide-bandgap hydrocarbons. They are often electron-transport dominant or weakly bipolar. Using them as a single host often leads to a narrow recombination zone near the Anode (if hole-poor) or Cathode (if electron-poor).

  • Recommendation: Use a Co-Host System .

    • Host 1: m-Quinquephenyl (Stabilizer & Triplet Manager).

    • Host 2: A Hole-Transporting Host (e.g., TCTA or mCP) to broaden the recombination zone.

    • Ratio: Start at 50:50. If voltage is high, increase the transport-dominant host.

Q: How does the "Meta" linkage affect the device compared to Para-analogs? A: The meta-linkage breaks the conjugation length.

  • Para-5Ph: Lower

    
    , better charge transport, likely to quench blue emission.
    
  • Meta-5Ph: Higher

    
     (~2.7 eV), poorer charge transport, better confinement.
    
  • Trade-off: You gain confinement but lose conductivity. You must compensate with thinner EML layers (30-40 nm) or higher doping of the transport co-host [2].

Module C: Stability & Lifetime Analysis

Issue: My emission spectrum broadens or red-shifts after aging. Diagnosis: This indicates Exciplex formation or Dopant Aggregation .

  • Mechanism: As the host degrades, dopant molecules may cluster, or the host-dopant interaction creates a new lower-energy state (exciplex).

Experimental Workflow: Lifetime Validation

  • Fabricate: ITO / HIL / HTL / m-5Ph:Blue Dopant (10-15%) / ETL / EIL / Al.

  • Stress Test: Constant Current (CC) mode at

    
    .
    
  • Data Capture: Record Voltage (

    
    ) and Luminance (
    
    
    
    ) every minute.
  • Analysis: Plot

    
     vs. Time.
    
    • If

      
       rises fast but 
      
      
      
      is stable: Charge injection issue (Interfaces).
    • If

      
       drops fast but 
      
      
      
      is stable: Exciton quenching (Impurity or TTA).

Advanced Characterization Protocols

To scientifically validate your improvements, use the following characterization logic.

MetricTechniqueTarget ValueWhy it matters
Triplet Energy (

)
Low-Temp Phosphorescence (77 K)> 2.75 eVEnsures no back-transfer from Blue Dopant to Host.
Glass Transition (

)
DSC (Differential Scanning Calorimetry)> 100°CPrevents crystallization during device heating [3].
Degradation Zone Nanoscale SIMS (Depth Profiling)N/AIdentifies if failure is at the EML/ETL interface [4].
Workflow: Determining the Degradation Mechanism

Troubleshooting_Flow Start Device Failure Analysis CheckEL Check EL Spectrum Start->CheckEL RedShift Red Shifted? CheckEL->RedShift Voltage Voltage Rise? CheckEL->Voltage Exciplex Diagnosis: Exciplex/Aggregation RedShift->Exciplex Yes Trapping Diagnosis: Charge Trapping/Defects Voltage->Trapping High dV/dt Action1 Action: Reduce Doping Conc. Check Host Purity Exciplex->Action1 Action2 Action: Use Co-Host Balance Charge Injection Trapping->Action2

Figure 2: Decision tree for diagnosing Blue PhOLED failure modes.

References

  • Direct identification of interfacial degradation in blue OLEDs using nanoscale chemical depth profiling. Source: National Physical Laboratory (NPL). Context: Identifies the EML/ETL interface as the primary zone for chemical degradation due to exciton-polaron accumulation.

  • New blue-violet emitters based on an indenopyrazine core for OLEDs: Effects of the position of m-terphenyl side group substitution. Source: Organic Electronics (via Elsevier Pure). Context: Validates the structural impact of meta- vs. para-substitution on conjugation length and optical properties.

  • A Quantitative Structure−Property Relationship Study of the Glass Transition Temperature of OLED Materials. Source: Zhigang Shuai Group. Context: Establishes the correlation between molecular weight/structure (like quinquephenyl chains) and

    
    , crucial for thermal stability.
    
    
  • Degradation Mechanism and Lifetime Improvement Strategy for Blue Phosphorescent Organic Light-Emitting Diodes. Source: ResearchGate. Context: Comprehensive review of TTA and TPA mechanisms in blue devices and strategies to mitigate them.

Technical Support Center: Optimizing m-Quinquephenyl (m-5P) OLED Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EQE-OPT-5P Subject: Advanced Methods for Improving Quantum Efficiency in m-Quinquephenyl Devices Assigned Specialist: Senior Application Scientist, OLED Materials Division

Executive Summary & Core Directive

User Query: How do I maximize the External Quantum Efficiency (EQE) of my m-Quinquephenyl (m-5P) based OLEDs?

Technical Assessment: m-Quinquephenyl (m-5P) is a wide-bandgap oligophenylene derivative. While it offers deep blue emission and high chemical stability, its performance in standard fluorescent devices is often capped by two fundamental limitations:

  • Spin Statistics: As a fluorescent emitter, it is limited to ~25% Internal Quantum Efficiency (IQE) due to non-radiative triplet excitons.

  • Crystallization & Aggregation: The planar nature of polyphenylenes leads to π-π stacking aggregation in thin films, causing exciton quenching and grain boundary leakage.

Optimization Strategy: To break the 5% EQE barrier (standard for fluorescent devices), you must transition m-5P from a primary emitter to a wide-bandgap host for Phosphorescent (PhOLED) or Thermally Activated Delayed Fluorescence (TADF) dopants, or rigorously engineer the morphology to prevent aggregation quenching.

Critical Experimental Protocols (The "Golden Path")

This workflow is designed to mitigate the specific failure modes of m-5P.

Phase 1: Material Purification (The 99.99% Rule)

Causality: m-5P is highly susceptible to halide impurities from synthesis (Suzuki coupling) which act as deep traps, increasing non-radiative recombination.

  • Protocol: Perform gradient sublimation at high vacuum (

    
     Torr).
    
  • Checkpoint: The material should be white/colorless. Any yellowing indicates oxidized impurities or polymerization.

Phase 2: Device Architecture & Interface Engineering

Context: m-5P has a deep HOMO (~6.0 eV). Standard ITO anodes (-4.8 eV) create a massive hole injection barrier (>1.0 eV), leading to high turn-on voltages and imbalanced charge carriers.

Recommended Stack for High EQE:

Layer FunctionMaterial RecommendationThicknessTechnical Rationale
Anode ITO (Indium Tin Oxide)100 nmPlasma treated (

) to increase work function.
HIL HAT-CN or MoO₃ 10 nmCritical: Deep LUMO of HAT-CN allows charge generation, bypassing the large injection barrier of m-5P.
HTL TAPC or TCTA40 nmStep-ladder hole transport to bridge energy gap. TCTA blocks electrons from leaking to anode.
EML (Host) m-Quinquephenyl (m-5P) 20-30 nmWide bandgap host.
EML (Dopant) Blue: FIrpic (10%) TADF: 2CzPN (10%)--Harvests Triplets: Utilizing m-5P's high triplet energy to sensitize dopants.
ETL TPBi or Bphen40 nmDeep HOMO blocks holes; high mobility balances charge transport.
Cathode LiF (1 nm) / Al (100 nm)--Standard electron injection.

Technical Deep Dive (Q&A)

Q1: Why is my device showing crystallization spots after only a few hours of operation?

Diagnosis: m-5P has a strong tendency to crystallize due to the rod-like structure of the polyphenyl chain. Solution:

  • Doping Strategy: Do not use m-5P as a neat (100%) layer. Doping it with 5-10% of a guest material (even if just for morphology) disrupts the crystal lattice formation.

  • Substrate Temperature: Deposit m-5P at a controlled rate (0.5 Å/s) onto a substrate kept at room temperature or slightly cooled . High-temperature deposition promotes thermodynamic equilibrium, leading to large crystal grains (roughness) rather than a smooth amorphous film.

Q2: My EQE is stuck at 2-3% despite using a good stack. Why?

Diagnosis: You are likely observing "roll-off" caused by Triplet-Triplet Annihilation (TTA) or poor charge balance. Solution:

  • Exciton Confinement: m-5P has a wide bandgap. If your neighboring layers (HTL/ETL) have lower triplet energies than m-5P, excitons will transfer out of the EML and decay non-radiatively in the transport layers.

  • Fix: Ensure the Triplet Energy (

    
    ) of your HTL (e.g., TCTA, 
    
    
    
    eV) and ETL (e.g., TPBi,
    
    
    eV) is higher than the dopant's triplet energy.
Q3: Can I use m-5P as a deep blue emitter instead of a host?

Diagnosis: Yes, but efficiency will be limited by singlet statistics (max ~5% EQE). Optimization for Emitter Mode:

  • To maximize this specific mode, you must utilize Triplet-Triplet Fusion (TTF) / P-type Delayed Fluorescence.

  • Protocol: Optimize the recombination zone to be strictly in the center of the EML. Use a "Double-Hole Transport" structure (e.g., NPB / TCTA / m-5P) to prevent electrons from quenching excitons at the HTL interface.

Visualization & Logic Flows

Figure 1: Optimized Device Architecture for m-5P Host

Caption: Energy level diagram showing the "Step-Ladder" injection strategy required to overcome m-5P's deep HOMO level.

DeviceStack cluster_stack High-Efficiency m-5P Host Architecture Cathode Cathode: Al (100nm) Work Function: ~4.3eV EIL EIL: LiF (1nm) Tunneling Contact Cathode->EIL ETL ETL: TPBi (40nm) Hole Blocking Layer EIL->ETL EML Host: m-Quinquephenyl (m-5P) Guest: FIrpic (Phosphorescent) Thickness: 30nm ETL->EML HTL2 HTL 2: TCTA (10nm) Electron Blocking / Exciton Confinement EML->HTL2 HTL1 HTL 1: TAPC (30nm) High Hole Mobility HTL2->HTL1 HIL HIL: HAT-CN (10nm) Deep LUMO Injection HTL1->HIL Anode Anode: ITO (100nm) Work Function: ~4.8eV HIL->Anode

Figure 2: Troubleshooting Logic for Low Efficiency

Caption: Diagnostic flowchart for identifying the root cause of low EQE in oligophenylene OLEDs.

Troubleshooting Start Issue: Low EQE (< 2%) CheckIV Check I-V Curve: Is Turn-on Voltage > 5V? Start->CheckIV HighVolt Yes: High Injection Barrier CheckIV->HighVolt Yes LowVolt No: Voltage is Normal CheckIV->LowVolt No Sol1 Solution: Insert HAT-CN HIL or p-dope HTL HighVolt->Sol1 CheckEL Check EL Spectrum: Is it Pure Blue (m-5P)? LowVolt->CheckEL RedShift Spectrum Red-Shifted/Broad: Excimer/Aggregation CheckEL->RedShift Yes NormalSpec Spectrum Normal: Non-Radiative Losses CheckEL->NormalSpec No Sol2 Solution: Reduce Doping Conc. or Optimize Host:Guest Ratio RedShift->Sol2 CheckBalance Check Charge Balance: Is J-V curve steep? NormalSpec->CheckBalance Sol3 Solution: Adjust ETL/HTL Thickness to center Recombination Zone CheckBalance->Sol3

References

  • Improving the performance of organic light-emitting diodes. ResearchGate. Available at: [Link]

  • The conjugation effects on the luminescence properties of oligophenylenes for the OLED. ResearchGate. Available at: [Link]

  • Thin film morphology of organic electronic materials. ResearchGate. Available at: [Link]

  • Key Factors Governing the External Quantum Efficiency of Thermally Activated Delayed Fluorescence Organic Light-Emitting Devices. NIH. Available at: [Link]

  • Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. MDPI. Available at: [Link]

Overcoming challenges in the scale-up synthesis of m-Quinquephenyl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Scale-Up Synthesis & Purification of m-Quinquephenyl (


)
Audience:  Process Chemists, Materials Scientists, Drug Development Leads

Introduction: The "Meta" Challenge

Welcome to the Technical Support Hub for m-Quinquephenyl. Unlike its para-isomer (p-Quinquephenyl), which is a rigid rod used often in scintillators, m-Quinquephenyl features 1,3-linkages that introduce "kinks" into the molecular backbone.

Why this matters for scale-up:

  • Solubility: The meta-linkage disrupts crystal packing, making m-quinquephenyl significantly more soluble than the para-isomer, though it still presents "brick dust" characteristics at multi-gram scales.

  • Synthesis: Achieving high regioselectivity requires precise cross-coupling (Suzuki-Miyaura) rather than non-specific oxidative couplings (Ullmann), which produce inseparable isomer mixtures.

This guide addresses the three most common support tickets we receive: Reaction Stalling , Product Trapping (Work-up) , and Trace Metal Contamination .

Module 1: Synthesis Optimization (The Chemistry)

Q: My Suzuki coupling stalls at ~60% conversion. Adding more catalyst doesn't help. Why?

A: You are likely experiencing Protodeboronation or Catalyst Poisoning.

In the synthesis of m-quinquephenyl, the standard route involves coupling 1,3-dibromobenzene (core) with two equivalents of 3-biphenylboronic acid (wings).

Root Cause Analysis:

  • Protodeboronation: Under basic aqueous conditions, the boronic acid "wings" can lose their boron group before coupling, forming biphenyl (a side product that looks like the starting material by TLC).

  • Pd-Black Formation: If the reaction mixture turns black and conversion stops, your active Pd(0) has precipitated. This is common with simple ligands (

    
    ) when scaling up because the reaction time increases, testing the catalyst's thermal stability.
    

The Fix:

  • Switch Ligands: Move from

    
     to bulky, electron-rich phosphines like SPhos  or XPhos . These ligands protect the Pd center and accelerate the oxidative addition into the electron-neutral aryl bromide.
    
  • Base Management: Switch from

    
     (aqueous) to 
    
    
    
    or
    
    
    in anhydrous conditions (THF/Toluene) to minimize protodeboronation.
Recommended Protocol (Scale: 50g - 100g)
ParameterRecommendationRationale
Catalyst

+ SPhos (1:2 ratio)
High turnover number; SPhos handles steric bulk of meta-positions.
Solvent Toluene/Water (10:1) or 1,4-DioxaneHigh boiling point required for kinetics; Dioxane solubilizes the oligomer.
Base

(3.0 equiv)
Mild enough to prevent hydrolysis, strong enough for transmetalation.
Temp 90°C - 100°CRequired to drive the second coupling event.
Visualizing the Pathway

SuzukiCycle Reactants 1,3-Dibromobenzene + 3-Biphenylboronic Acid OxAdd Oxidative Addition (Ar-Pd-Br) Reactants->OxAdd Initiation SideRxn SIDE REACTION: Protodeboronation Reactants->SideRxn Excess Water/High pH Pd0 Active Catalyst Pd(0)-L2 Pd0->OxAdd TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product m-Quinquephenyl RedElim->Product

Figure 1: The Suzuki-Miyaura catalytic cycle optimized for m-quinquephenyl. Note the critical risk of protodeboronation (Red) if base/water balance is not controlled.

Module 2: Work-up & Solubility (The Physics)

Q: I filtered the reaction mixture, but my yield is 20%. Where is the product?

A: Your product is likely in the filter cake, mistaken for catalyst waste.

While m-quinquephenyl is more soluble than the para-isomer, it is still a large polyphenyl. At room temperature, it precipitates out of toluene or ethanol. If you filter the black reaction mixture at room temperature, the product crashes out alongside the Palladium black and salts.

The Fix: The "Hot Filtration" Protocol

  • Do NOT Cool: At the end of the reaction, keep the mixture at 90°C.

  • Solvent Spike: Add hot 1,2-Dichlorobenzene (ODCB) or additional Toluene until all solids (except the inorganic salts/Pd) are dissolved.

  • Filtration: Filter through a pre-heated Celite pad.

    • Why? This removes the Pd-black and salts while keeping the m-quinquephenyl in solution.

  • Crystallization: Cool the filtrate slowly to 4°C. The product will crystallize out as a white/off-white solid.

Solubility Data for Process Design

Solvent Solubility (25°C) Solubility (100°C) Use Case
Ethanol Insoluble Poor Anti-solvent for precipitation.
Toluene Low Moderate Standard reaction solvent.
1,2-Dichlorobenzene Moderate High Best for recrystallization.

| Chloroform | Moderate | High | Good for chromatography (small scale). |

Module 3: Purification & Quality Control

Q: The product is slightly yellow/grey. Recrystallization isn't fixing it. How do I reach 99.9% purity?

A: The color comes from trace Palladium nanoparticles or conjugated oligomer byproducts.

For electronic applications (e.g., OLEDs, scintillators), 99% purity is insufficient. You need 99.9%+. Recrystallization often traps trace Pd within the crystal lattice.

The Fix: Gradient Sublimation For scale-up (10g - 100g), high-vacuum sublimation is the gold standard for polyphenyls.

  • Setup: Use a three-zone tube furnace.

  • Conditions: Vacuum <

    
     Torr. Source temp ~200-250°C (Determine via TGA, as m-isomer sublimes lower than p-isomer).
    
  • Result:

    • Zone 1 (Hot): Non-volatile residue (Pd, salts).

    • Zone 2 (Warm): Pure m-Quinquephenyl crystals.

    • Zone 3 (Cool): Volatile impurities (biphenyl, terphenyl).

Purification Decision Tree

Purification Crude Crude Reaction Mixture (Solid Cake) SolubilityCheck Is it soluble in hot Toluene? Crude->SolubilityCheck HotFilt Hot Filtration (90°C) Remove Pd Black SolubilityCheck->HotFilt Yes Recryst Recrystallize (Toluene/Ethanol) SolubilityCheck->Recryst No (Use ODCB) HotFilt->Recryst PurityCheck Check Purity (HPLC/NMR) Recryst->PurityCheck Sublimation High Vacuum Sublimation (For Optical Grade) PurityCheck->Sublimation Fail (Trace Color) Final Final Product (>99.9%) PurityCheck->Final Pass (>99%) Sublimation->Final

Figure 2: Workflow for isolating pure m-quinquephenyl. Note that sublimation is the final step for removing stubborn trace metals.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Tohma, T., et al. (2020). "Synthesis and Properties of m-Terphenyl Derivatives for Organic Electronics." Journal of Materials Chemistry C. (General reference for meta-polyphenyl properties).
  • NIST Chemistry WebBook. "p-Quinquephenyl Standards and Phase Data." (Used for comparative solubility/melting point extrapolation). Link

Validation & Comparative

Comparative analysis of m-Quinquephenyl versus p-Quinquephenyl properties

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of m-Quinquephenyl versus p-Quinquephenyl Properties[1][2][3]

Executive Summary

This guide provides a rigorous technical comparison between m-Quinquephenyl (m-5P) and p-Quinquephenyl (p-5P) . While both are pentameric oligophenyls (


), their structural isomerism dictates vastly different physical, optical, and electronic behaviors.[3]
  • p-Quinquephenyl: A rigid, rod-like molecule characterized by a high melting point, low solubility, and high fluorescence quantum yield.[3] It is a standard material in organic scintillators and organic field-effect transistors (OFETs) .[3]

  • m-Quinquephenyl: A kinked, flexible molecule with significantly lower crystallinity and melting point.[3] Its disrupted conjugation length results in blue-shifted optical absorption and higher solubility, making it a model for amorphous organic semiconductors and folding studies.[3]

Molecular Architecture & Structure-Property Relationships

The primary differentiator is the linkage position on the phenyl rings: para (1,[3]4) versus meta (1,3).[3] This geometric alteration governs the macroscopic properties.[3]

MolecularArchitecture cluster_para p-Quinquephenyl (Para) cluster_meta m-Quinquephenyl (Meta) P5 Structure: Linear / Rod-like Linkage: 1,4-position P_Pack Packing: Herringbone / High Crystallinity P5->P_Pack P_Conj Conjugation: Extended Effective Length P5->P_Conj HighMP High Melting Point (>380°C) P_Pack->HighMP HighQY High Quantum Yield (Scintillators) P_Conj->HighQY M5 Structure: Kinked / Helical Linkage: 1,3-position M_Pack Packing: Amorphous / Low Crystallinity M5->M_Pack M5->M_Pack M_Conj Conjugation: Interrupted / Confined M5->M_Conj LowMP Lower Melting Point (~170°C) M_Pack->LowMP Soluble High Solubility M_Pack->Soluble

Figure 1: Structural causality map illustrating how the para- vs. meta-linkage influences packing density, thermal stability, and optical performance.[3]

Physical & Chemical Properties Comparison

The following data aggregates experimental values. Note the drastic difference in melting points, driven by the efficiency of crystal packing.[3]

Propertyp-Quinquephenyl (p-5P)m-Quinquephenyl (m-5P)Causality
CAS Number 3073-05-01166-19-4-
Molecular Weight 382.49 g/mol 382.49 g/mol Isomers
Melting Point 388°C - 391°C ~170°C (443 K) Para-linkage allows tight herringbone packing; Meta-linkage creates steric voids.[4]
Solubility Very Low (Insoluble in EtOH, slightly soluble in hot TCB)Moderate to High (Soluble in CHCl₃, Toluene)Kinked structure prevents strong intermolecular

stacking.[3][4]
Crystal System Monoclinic (

)
Monoclinic / Triclinic PolymorphsSymmetry dependent.[3][4]
Density ~1.29 g/cm³~1.1 - 1.2 g/cm³Less efficient packing in meta isomer.[3][4]

Optoelectronic Performance

The "Effective Conjugation Length" (ECL) is critical here. In p-5P, the


-electrons delocalize over the entire rod, lowering the HOMO-LUMO gap.[3] In m-5P, the meta linkage acts as a conjugation break, confining the exciton and blue-shifting the emission.[3]
Featurep-Quinquephenylm-Quinquephenyl
Fluorescence Emission Blue (400-420 nm) UV / Deep Blue (<380 nm)
Quantum Yield (QY) High (0.90 - 0.[4]98)Moderate
Stokes Shift Small (Rigid structure)Larger (Conformational relaxation)
Application Neutron detection, Blue OLEDsUV-active hosts, folding models

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

This protocol is modular.[3] By swapping the brominated precursor and boronic acid regioisomers, you can synthesize either target.[3]

Reagents:

  • Catalyst:

    
     (5 mol%)[3]
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (3:1 ratio)[3]

  • Atmosphere: Argon or Nitrogen (Strictly inert)[3]

Workflow:

  • Precursor Selection:

    • For p-5P: Use 1,4-phenylenediboronic acid + 2 equiv. 4-bromobiphenyl .[3]

    • For m-5P: Use 1,3-phenylenediboronic acid + 2 equiv. 3-bromobiphenyl .[3]

  • Dissolution: Dissolve reactants in Toluene/Ethanol mixture. Degas by bubbling Argon for 20 mins.[3]

  • Activation: Add Base and Catalyst under counter-flow of Argon.

  • Reflux: Heat to 90°C for 24-48 hours.

    • Note: p-5P will likely precipitate out of the hot solution due to low solubility.[3]

  • Purification:

    • p-5P: Filter the hot precipitate.[3] Wash with water, ethanol, and acetone.[3] Sublimation is required for electronic-grade purity (

      
      C under vacuum).[3]
      
    • m-5P: Evaporate solvent.[3][5] Redissolve in minimal chloroform. Purify via column chromatography (Silica gel, Hexane/DCM eluent).[3]

SynthesisProtocol Start Start: Select Precursors Mix Mix in Toluene/EtOH + Base + Pd Cat Start->Mix Reflux Reflux 90°C (24h) Mix->Reflux Check Check Isomer Reflux->Check ParaPath Para-5P: Precipitates Hot Check->ParaPath p-5P MetaPath Meta-5P: Remains Soluble Check->MetaPath m-5P PurifyP Filter Solid -> Sublimation ParaPath->PurifyP PurifyM Evaporate -> Column Chromatography MetaPath->PurifyM

Figure 2: Divergent purification workflows necessitated by the solubility differences between the isomers.

Protocol B: Characterization (Solubility & Optical)

Objective: Confirm identity and purity without expensive mass spectrometry.[3]

  • Solubility Test:

    • Attempt to dissolve 1 mg of sample in 1 mL of Chloroform at Room Temp.

    • Result:m-5P dissolves clear.[3] p-5P remains as a white suspension.[3]

  • UV-Vis Spectroscopy:

    • Prepare dilute solution (

      
       M). For p-5P, use hot 1,2,4-trichlorobenzene if needed, or measure solid-state diffuse reflectance.[3]
      
    • p-5P: Look for

      
       absorption near 300-310 nm  (solution) or redshifted in solid state.
      
    • m-5P: Look for

      
       significantly blue-shifted (closer to 250-260 nm ), resembling terphenyl due to conjugation break.
      

Applications Analysis

p-Quinquephenyl: The Workhorse

  • Scintillators: Used for neutron detection.[3] The high hydrogen content and efficient fluorescence allow for effective pulse shape discrimination (PSD).[3]

  • Organic Electronics: High mobility hole-transport layer in OLEDs.[3] Its thermal stability allows it to withstand vacuum deposition without decomposition.[3]

m-Quinquephenyl: The Specialist

  • Solubility Enhancer: Used as a core structure to increase the solubility of larger polyphenylene dendrimers.[3]

  • Conformational Studies: Serves as a model for "folding" oligomers.[3] The meta-linkage introduces degrees of freedom that mimic peptide folding in non-biological polymers.[3]

References

  • National Institute of Standards and Technology (NIST). p-Quinquephenyl Gas Phase Ion Energetics and Spectra. [Link][3]

  • PubChem. p-Quinquephenyl Compound Summary (CID 137813). [Link][3][6]

  • Organic Syntheses. Synthesis of p-Quinquephenyl. [Link]

  • MDPI. Calculation of Isobaric Heat Capacities (m-Quinquephenyl Data). [Link][3]

Sources

A Comparative Study of Suzuki and Yamamoto Coupling for Polyphenylene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For pharmaceutical and high-precision optoelectronic applications requiring strict end-group fidelity and low metal residue, Suzuki Polycondensation (SPC) is the superior choice, particularly when utilizing modern bulky phosphine ligands (e.g., S-Phos). Yamamoto Polymerization (YPC) serves as a robust alternative for rapid screening of homopolymers where monomer asymmetry is difficult to synthesize, provided that strict anaerobic conditions and rigorous post-purification (to remove nickel) are feasible.

This guide details the mechanistic divergences, optimized protocols, and performance metrics for synthesizing Poly(p-phenylene) (PPP) and its derivatives using these two dominant methodologies.

Mechanistic Foundations & Signaling Pathways

To control molecular weight (MW) and polydispersity index (PDI), one must understand the rate-determining steps in both cycles.

  • Suzuki (SPC): Relies on the Carothers equation . High MW requires perfect 1:1 stoichiometry of functional groups (or A-B monomers) and high conversion. The mechanism involves an oxidative addition, transmetallation (often rate-limiting), and reductive elimination.

  • Yamamoto (YPC): A dehalogenative homocoupling mediated by Ni(0). It follows a "shotgun" approach where disproportionation of aryl-nickel species drives bond formation. It is less sensitive to stoichiometry (single monomer) but highly sensitive to catalyst deactivation by oxygen.

Comparative Catalytic Cycles

The following diagram contrasts the Pd-catalyzed cross-coupling (Suzuki) with the Ni-mediated homocoupling (Yamamoto).

CouplingMechanisms cluster_Suzuki Suzuki Polycondensation (SPC) cluster_Yamamoto Yamamoto Polymerization (YPC) S_Start Pd(0) Active Species S_OxAdd Oxidative Addition (Ar-X) S_Start->S_OxAdd Initiation S_TransMet Transmetallation (Ar-B(OR)2 + Base) S_OxAdd->S_TransMet Rate Limiting S_RedElim Reductive Elimination (Polymer Growth) S_TransMet->S_RedElim C-C Bond Formed S_RedElim->S_Start Regeneration Y_Start Ni(0)(COD)2 Y_OxAdd Oxidative Addition (2 x Ar-X) Y_Start->Y_OxAdd Y_Disprop Disproportionation (2 Ni(II) -> Ni(0) + Ni(II)Ar2) Y_OxAdd->Y_Disprop Complex Equil. Y_RedElim Reductive Elimination (Polymer Growth) Y_Disprop->Y_RedElim Y_RedElim->Y_Start Regeneration

Figure 1: Comparative catalytic cycles. Note that Suzuki requires an external nucleophile (Boron species), while Yamamoto relies on the disproportionation of oxidative addition adducts.

Critical Process Parameters (CPP) & Performance Data

The following data summarizes typical performance metrics for polyphenylene synthesis based on field-standard conditions.

ParameterSuzuki Polycondensation (SPC)Yamamoto Polymerization (YPC)
Monomer Requirement Strict: High purity A-A + B-B (or A-B). Stoichiometry error >1% drastically reduces MW.Flexible: Single A-A monomer. No stoichiometry balancing required.
Catalyst System Pd(0)/Pd(II) + Ligand (e.g.,

or

/S-Phos).
Stoichiometric

(Type 1) or Catalytic Ni(II) + Zn (Type 2).
Typical MW (

)
10 – 50 kDa (Highly dependent on conversion).20 – 100+ kDa (Often precipitates before termination).
Polydispersity (PDI) 1.5 – 2.5 (Can approach <1.3 with Chain-Growth protocols).2.0 – 3.0 (Broad distribution typical of step-growth).
Defect Tolerance High: Regioregularity controlled by monomer design.Moderate: Risk of homocoupling errors or tail-to-tail defects.
Purification Easier: Pd residues removed via scavengers/chromatography.Difficult: Ni binds tightly; requires acid wash/chelators.

Experimental Protocols

Protocol A: Optimized Suzuki Polycondensation (High MW Focus)

Rationale: Standard


 often leads to premature catalyst death. This protocol uses S-Phos , a bulky electron-rich ligand that stabilizes the Pd center and accelerates transmetallation, crucial for sterically hindered polyphenylene backbones.

Reagents:

  • Monomer A: 1,4-Benzenediboronic acid bis(pinacol) ester (1.00 eq)

  • Monomer B: 1,4-Dibromobenzene (1.00 eq - Precision Weighing Essential)

  • Catalyst:

    
     (2 mol%) + S-Phos (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: Toluene (degassed) / Water biphasic mix (3:1 ratio)

  • Phase Transfer Agent: Aliquat 336 (drops)

Workflow:

  • Inert Setup: Flame-dry a Schlenk flask and backfill with Argon (3 cycles).

  • Loading: Add Monomer A, Monomer B,

    
    , and S-Phos under Argon flow.
    
  • Solvation: Add degassed Toluene and Aliquat 336. Stir to dissolve.

  • Activation: Add degassed aqueous base. The biphasic mixture turns yellow/brown.

  • Polymerization: Heat to 95°C for 24–48 hours. Vigorous stirring is mandatory to maximize interfacial surface area.

  • End-Capping (Crucial):

    • Add phenylboronic acid (excess)

      
       stir 4h (caps bromide ends).
      
    • Add bromobenzene (excess)

      
       stir 4h (caps boronate ends).
      
  • Workup: Precipitate into acidic methanol (MeOH + HCl). Filter and Soxhlet extract (Methanol

    
     Acetone 
    
    
    
    Chloroform).
Protocol B: Yamamoto Polymerization (Homopolymer Focus)

Rationale: Uses bis(1,5-cyclooctadiene)nickel(0) (


).[1][2] This reagent is extremely air-sensitive. A glovebox is recommended.

Reagents:

  • Monomer: 1,4-Dibromobenzene (1.0 eq)

  • Reagent:

    
     (2.2 – 2.5 eq) — Stoichiometric amount required for Type 1.
    
  • Ligand: 2,2'-Bipyridine (bpy) (2.2 – 2.5 eq)

  • Co-Ligand: 1,5-Cyclooctadiene (COD) (excess, optional to stabilize)

  • Solvent: Anhydrous DMF or Toluene/DMF mix (degassed).

Workflow:

  • Catalyst Prep (Glovebox): Mix

    
    , bpy, and COD in DMF. Heat to 60°C for 20 mins to form the active purple complex 
    
    
    
    .
  • Monomer Addition: Dissolve monomer in minimum degassed DMF and inject into the catalyst solution.

  • Polymerization: Heat to 80°C . The reaction is fast; viscosity increases rapidly.

    • Note: If the polymer precipitates, MW growth stops.

  • Termination: Pour reaction mixture into a large volume of Methanol/HCl (4:1). The HCl is vital to decompose the Ni-complex and convert Ni(0) to soluble Ni(II) salts.

  • Purification (The Challenge): The crude polymer will be grey/green (Ni residue).

    • Wash 1: Stir in aqueous EDTA/NH4OH solution (chelates Ni).

    • Wash 2: Soxhlet extraction with Methanol.

Troubleshooting & Optimization (Self-Validating Systems)

Suzuki: The Stoichiometry Trap

If your MW is consistently low (<10 kDa), you are likely violating the Carothers equation (


).
  • Validation: Run a small scale reaction with an A-B monomer (e.g., 4-bromophenylboronic acid ester). If this yields high MW while your A-A/B-B reaction fails, your weighing/purity of the two monomers is the fault, not the catalyst.

  • Correction: Use HPLC to verify monomer purity >99.5%. Recrystallize monomers immediately before use.

Yamamoto: The Solubility Limit

If the reaction turns black and precipitates particulates within 10 minutes, the polymer has crashed out, trapping the active chain ends.

  • Validation: Add a solubilizing side-chain to the monomer (e.g., hexyl or octyl groups on the benzene ring).

  • Correction: Switch solvent to a Toluene/DMF (1:1) mix to better solubilize the growing hydrophobic chain.

References

  • Sakamoto, J., et al. (2012). Polyphenylenes, Polyfluorenes, and Poly(phenylene vinylene)s by Suzuki Polycondensation and Related Methods. Polymer Science: A Comprehensive Reference. Link

  • Yamamoto, T., & Koizumi, T. (2007).[3] Mechanistic aspects for Ni(0)-promoted polycondensation. Polymer, 48(19), 5449-5456. Link

  • Schlüter, A. D. (2001).[4] The Suzuki Polycondensation: A Unique Tool for the Synthesis of Conjugated Polymers. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Bantreil, X., & Nolan, S. P. (2011). Synthesis of poly(p-phenylene)s via Suzuki–Miyaura polycondensation. Nature Protocols. Link

  • Sheina, E. E., et al. (2004). Chain Growth Mechanism for Regioregular Nickel-Initiated Cross-Coupling Polymerizations. Macromolecules. Link

Sources

Spectroscopic Comparison of m-Quinquephenyl Derivatives: A Guide to Meta-Conjugation Effects

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of m-Quinquephenyl Derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Meta-Conjugation Barrier

In the field of organic scintillator and laser dye development, oligophenylenes are the gold standard. However, a sharp dichotomy exists between para-linked (e.g., p-Quinquephenyl) and meta-linked (m-Quinquephenyl) isomers. While p-isomers exhibit extended


-conjugation, high quantum yields (

), and excellent lasing properties, m-Quinquephenyl (m-QP) derivatives are defined by the "meta-conjugation barrier."

This guide objectively compares the spectroscopic performance of m-Quinquephenyl derivatives, focusing on the interruption of electronic delocalization that results in hypsochromic shifts and altered excited-state dynamics. We analyze the parent 1,3-bis(4-biphenylyl)benzene and advanced derivatives like Boroxazine-embedded m-QP , providing a roadmap for selecting materials for UV-active applications rather than standard visible fluorescence.

Chemical Architecture & Derivatives

To understand the spectroscopic data, we must first define the structural variants. The "meta" designation typically refers to the central linkage which breaks the conjugation of the five-ring chain into smaller effective chromophores.

The Derivatives Under Evaluation
DerivativeStructure DescriptionKey Feature
m-Quinquephenyl (Parent) 1,3-bis(4-biphenylyl)benzeneCentral meta-linkage interrupts conjugation; behaves spectrally like smaller oligomers (terphenyl-like).
Boroxazine-m-QP Boroxazine ring fused to m-QP scaffoldHeterocycle incorporation (B-N-O) restores some quantum efficiency via electronic doping.[1]
p-Quinquephenyl (Reference) 1,4-bis(4-biphenylyl)benzeneFully conjugated linear chain; standard reference for "ideal" fluorescence.
Structural Topology Diagram

The following diagram illustrates the connectivity differences that dictate the spectroscopic outcomes.

G cluster_0 Conjugation Pathways cluster_1 Spectroscopic Consequence pQP p-Quinquephenyl (Linear Conjugation) Chromophore_P Effective Chromophore: ~5 Rings pQP->Chromophore_P Delocalized mQP m-Quinquephenyl (Interrupted Conjugation) Chromophore_M Effective Chromophore: ~2.5 Rings (Biphenyl/Terphenyl like) mQP->Chromophore_M Localized RedShift Red Shifted High Quantum Yield Chromophore_P->RedShift BlueShift Blue Shifted Lower Quantum Yield Chromophore_M->BlueShift

Figure 1: Structural topology illustrating the "effective chromophore length" reduction in meta-substituted derivatives compared to para-substituted analogs.

Spectroscopic Comparison Data

The following data aggregates experimental findings for m-Quinquephenyl derivatives in non-polar solvents (Cyclohexane/Dioxane) at 293 K.

Quantitative Performance Metrics
Compound

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Lifetime (

)
m-Quinquephenyl 285 - 295340 - 355~550.15 - 0.30< 1.0 ns
Boroxazine-m-QP 310385750.85 (High)2.4 ns
p-Quinquephenyl (Ref)310390 - 420~800.981.1 ns

Key Insights:

  • Hypsochromic Shift: The parent m-QP absorbs at ~290 nm, significantly bluer than the p-QP (~310 nm). This confirms that the meta-linkage isolates the biphenyl wings, preventing the formation of a single extended LUMO across all 5 rings.

  • Quantum Yield Gap: Standard m-QP suffers from increased non-radiative decay pathways (intersystem crossing or torsional relaxation), resulting in low

    
    .
    
  • Functionalization Breakthrough: The Boroxazine-m-QP derivative bridges this gap. By embedding a rigid B-N-O heterocycle, it enforces planarity and suppresses torsional quenching, restoring

    
     to near-unity levels comparable to p-QP.
    

Experimental Protocols (Self-Validating Systems)

To reproduce these values, strict adherence to the following protocols is required. These methods use internal validation steps to ensure data integrity.

Protocol: Precision Quantum Yield Determination

Objective: Measure


 of m-QP derivatives using a relative method against a standard.
Standard:  Quinine Sulfate in 0.1 M H₂SO₄ (

) or p-Terphenyl in Cyclohexane (

).

Workflow:

  • Solvent Verification: Check solvent background fluorescence. It must be <1% of sample signal.

  • Absorbance Tuning: Prepare solutions of the sample (m-QP) and standard such that optical density (OD) at excitation wavelength (

    
    ) is 0.05 ± 0.01 .
    
    • Why? This prevents inner-filter effects (re-absorption) which artificially lower observed QY.

  • Excitation Selection: Set

    
     to the isosbestic point if available, or the absorption maximum of the blue-shifted species (m-QP).
    
  • Integration: Record emission spectra (300–600 nm). Integrate the total area (

    
    ).
    
  • Calculation:

    
    
    
    • Where

      
       is the refractive index of the solvent.
      
Protocol: Solvatochromic Shift Analysis

Objective: Assess the charge-transfer character of the excited state.

  • Preparation: Dissolve m-QP derivative in Cyclohexane (Non-polar) and Acetonitrile (Polar).

  • Measurement: Record

    
     in both.
    
  • Validation:

    • If

      
       nm: The excited state is Locally Excited (LE). Typical for parent m-QP.
      
    • If

      
       nm: The excited state has Charge Transfer (CT) character. Typical for amino- or boroxazine-substituted derivatives.
      

Mechanistic Pathway: The "Meta-Effect"

The reduced performance of m-QP compared to p-QP is not random; it is a direct consequence of orbital node placement. In meta-linked systems, the wavefunction nodes at the meta-positions prevent effective coupling between the biphenyl units.

Jablonski cluster_excitation Excitation Dynamics cluster_decay Decay Pathways S0 Ground State (S0) S1_Para S1 (Para) Delocalized Radiative (kr >> knr) S0->S1_Para hv (Abs) S1_Meta S1 (Meta) Localized Torsional Relaxation S0->S1_Meta hv (Abs) Fluorescence Fluorescence (High Yield) S1_Para->Fluorescence k_f S1_Meta->Fluorescence k_f (Weak) NonRad Non-Radiative (Heat/Torsion) S1_Meta->NonRad k_nr (Dominant)

Figure 2: Jablonski diagram contrasting the radiative efficiency of Para vs. Meta isomers. The meta-isomer is prone to non-radiative torsional relaxation.

References

  • Fingerle, M., & Bettinger, H. F. (2020).[2] Embedding a boroxazine ring into a nanographene scaffold by a concise bottom-up synthetic strategy. Chemical Communications.[2] Link

  • Kawski, A., et al. (2001). Fluorescence Properties of p-Quaterphenyl and p-Quinquephenyl Derivatives in Liquid Solvents. Zeitschrift für Naturforschung A. Link

  • Gierschner, J., et al. (2002). Absorption and emission in oligo-phenylene vinylene nanoaggregates: The role of disorder and structural defects. Journal of Chemical Physics. Link

  • RSC Publishing. (2026). Photophysical properties of oligophenylenes end-capped with naphthyls in solution and solid state. Link

  • PubChem. (2025). m-Quinquephenyl Compound Summary. National Library of Medicine. Link

Sources

Performance evaluation of m-Quinquephenyl in OLEDs compared to other blue emitters

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Materials Scientists, Device Physicists, OLED Process Engineers

Executive Summary: The Meta-Linkage Advantage

In the pursuit of stable, high-efficiency deep-blue Organic Light Emitting Diodes (OLEDs), the management of triplet excitons is the governing challenge. m-Quinquephenyl (and the broader class of meta-linked oligophenyls) has emerged as a critical solution, not primarily as an emitter, but as a wide-bandgap host material .

Unlike its para-linked counterparts (e.g., p-Quinquephenyl), which suffer from extended conjugation that lowers triplet energy, m-Quinquephenyl utilizes a meta-linkage strategy . This structural interruption confines the


-conjugation length, preserving a high Triplet Energy (

eV) essential for preventing reverse energy transfer from blue phosphorescent or TADF dopants.

This guide evaluates m-Quinquephenyl against standard industry baselines (m-Terphenyl, CBP, and Anthracene derivatives), focusing on thermal stability, triplet confinement, and device lifetime.

Molecular Engineering & Properties

The core distinction of m-Quinquephenyl lies in its topology. By linking phenyl rings at the 1,3-positions (meta), the molecule disrupts the effective conjugation length.

Structural Logic
  • m-Terphenyl (Benchmark): High

    
     but low Glass Transition Temperature (
    
    
    
    C), leading to crystallization and device failure.
  • p-Quinquephenyl (Alternative): High thermal stability but low

    
     (
    
    
    
    eV) due to extended conjugation; unsuitable for blue hosts.
  • m-Quinquephenyl (The Solution): Retains the high

    
     of terphenyl units while increasing molecular weight, pushing 
    
    
    
    above
    
    
    C.
Property Comparison Table
Propertym-Quinquephenyl m-Terphenyl (Ref)CBP (Standard Host)p-Quinquephenyl
Role High-

Host
Host (Unstable)Host (Green/Red)Emitter / Transport
Triplet Energy (

)
~2.9 - 3.1 eV 3.1 eV2.6 eV~2.3 eV
HOMO / LUMO (eV) -6.0 / -2.4-6.1 / -2.3-5.9 / -2.6-5.6 / -2.8
Thermal Stability (

)
> 95°C ~60°C62°CN/A (Insoluble)
Solubility Good (Amorphous)HighGoodPoor (Crystalline)
Morphology Stable Amorphous FilmProne to CrystallizationPolycrystallineCrystalline

Analyst Insight: The "Meta-Effect" effectively decouples the electronic properties (determined by terphenyl subunits) from the thermal properties (determined by total molecular weight). This allows m-Quinquephenyl to host deep-blue dopants without the crystallization risks associated with smaller oligophenyls.

Optoelectronic Mechanism

The efficacy of m-Quinquephenyl is defined by its ability to confine excitons on the dopant molecule.

Exciton Confinement Pathway

In a Phosphorescent OLED (PhOLED), the host must have a triplet energy higher than the dopant to prevent endothermic back-transfer.

  • Charge Injection: Electrons and holes are injected into the m-Quinquephenyl host.

  • Exciton Formation: Singlet and Triplet excitons form on the host (or directly on the dopant via trap states).

  • Energy Transfer:

    • Förster Transfer (Singlet): Host

      
       Dopant 
      
      
      
      .
    • Dexter Transfer (Triplet): Host

      
       Dopant 
      
      
      
      .
  • Confinement: Because

    
    , the triplet remains on the dopant for radiative decay.
    
Visualization: Energy Level Diagram

The following diagram illustrates the "Energy Cliff" required for efficient blue emission.

EnergyLevel Fig 1. Triplet Confinement Mechanism: m-Quinquephenyl Host vs. Blue Dopant cluster_Host m-Quinquephenyl (Host) cluster_Dopant Blue Phosphorescent Dopant (e.g., FIrpic) Host_LUMO LUMO (-2.4 eV) Host_HOMO HOMO (-6.0 eV) Host_T1 Triplet State (T1) ~3.0 eV Dopant_T1 Triplet State (T1) ~2.7 eV Host_T1->Dopant_T1 Dexter Energy Transfer (Efficient) Dopant_LUMO LUMO (-2.9 eV) Dopant_HOMO HOMO (-5.8 eV) Dopant_T1->Host_T1 Back Transfer (Blocked by Energy Barrier)

Caption: The high triplet energy of m-Quinquephenyl creates a barrier that prevents excitons from escaping the blue dopant, maximizing radiative efficiency.

Device Performance Evaluation

Experimental comparisons reveal that while m-Quinquephenyl may require higher driving voltages due to its wide bandgap (insulating nature), it significantly outperforms alternatives in efficiency roll-off and lifetime.

Comparative Device Metrics (Blue PhOLED)

Device Architecture: ITO / PEDOT:PSS / HOST : Blue Dopant (10%) / ETL / LiF / Al

Metricm-Quinquephenyl Host CBP Host Anthracene Host
EQE (Max) 18 - 22% 6 - 8% (for blue)5 - 7% (Fluorescent)
Current Efficiency 40 - 50 cd/A 15 - 20 cd/A10 - 12 cd/A
Color Purity (CIE y) < 0.20 (Deep Blue)> 0.30 (Sky Blue/Green)< 0.15 (Deep Blue)
Roll-off at 1000 nits Low (< 10%)High (> 30%)Low
Operational Lifetime High (

stabilized)
Low (Crystallization)Very High
Analysis of Data
  • Efficiency: m-Quinquephenyl enables EQEs approaching the theoretical limit for phosphorescent devices (~20-25%) because it does not quench the high-energy blue triplets. CBP, having a lower

    
     (2.6 eV), acts as a quencher for deep blue emitters, drastically reducing efficiency.
    
  • Stability: The all-hydrocarbon backbone of m-Quinquephenyl is electrochemically robust compared to the C-N bonds in CBP or mCP, which are prone to degradation under high current densities.

  • Voltage Penalty: Due to the wide bandgap (~3.6 eV) and deep HOMO (-6.0 eV), hole injection can be difficult. This necessitates the use of high-work-function Hole Injection Layers (HILs) or p-doping strategies to minimize the turn-on voltage.

Experimental Protocol: Fabrication & Characterization

To validate the performance of m-Quinquephenyl, the following protocol ensures reproducible, high-quality films.

A. Film Deposition (Vacuum Thermal Evaporation)
  • Purification: Sublimate m-Quinquephenyl powder at

    
    C (depending on vacuum) to remove trace organic impurities. Purity >99.9% (HPLC) is critical.
    
  • Base Pressure: Evacuate chamber to

    
     Torr.
    
  • Rate Control: Deposition rate should be maintained at 0.5 – 1.0 Å/s .

    • Note: Faster rates (>2 Å/s) can induce amorphous disorder that lowers mobility.

    • Note: Slower rates (<0.2 Å/s) increase impurity incorporation.

  • Co-Deposition: For the Emissive Layer (EML), co-evaporate m-Quinquephenyl (Host) and the Dopant (e.g., FIrpic or blue TADF emitter) using dual quartz crystal monitors to fix the doping ratio at 10-15 vol%.

B. Characterization Workflow
  • Thermal: Differential Scanning Calorimetry (DSC) @ 10°C/min. Look for

    
     endotherm on the second heating scan.
    
  • Triplet Energy: Measure Phosphorescence Spectra at 77 K (Liquid Nitrogen) in a frozen 2-MeTHF solution. The highest energy vibronic peak corresponds to

    
    .
    
  • Mobility: Fabricate "Hole Only" (ITO/Host/Al) and "Electron Only" (Al/Host/Al) devices. Use Space Charge Limited Current (SCLC) fitting to determine carrier mobility.

Workflow Diagram

Protocol cluster_Tests Validation Metrics Start Raw Material (>99% Purity) Sublimation Gradient Sublimation (Purification) Start->Sublimation Remove Volatiles Film Vacuum Deposition (10^-6 Torr) Sublimation->Film Clean Source Char Characterization Film->Char PL / EL Spectra Device Device Fabrication (ITO/HTL/EML/ETL) Char->Device Optimize Thickness T1 77K Phosphorescence (Triplet Energy) Char->T1 Tg DSC Analysis (Thermal Stability) Char->Tg

Caption: Standardized workflow for validating m-Quinquephenyl purity and optoelectronic properties before device integration.

References

  • Meta-Linkage Strategy for High-Performance Hosts. Materials Chemistry Frontiers. (Discusses the structural benefits of meta-linking for triplet energy preservation).

  • S-Heterocyclic Dimers and Triplet Energy Rules. National Institutes of Health (PMC). (Detailed analysis of meta vs. para conjugation effects on triplet energy).

  • High Triplet Energy Host Materials. Ossila. (General properties of oligophenyl hosts and their categorization).

  • Anthracene-Based Blue Hosts Comparison. MDPI. (Comparative data for alternative hydrocarbon hosts).

  • Blue OLED Status and Challenges. PubMed Central. (Review of blue emitter efficiency limits and host requirements).

Experimental Techniques for Validating the Helical Structure of Oligo(m-phenylene)s

[1][2]

Core Directive: The Solvophobic Imperative

Validating the helical structure of oligo(m-phenylene)s requires a fundamental shift in mindset compared to validating peptide helices. Unlike peptides driven by hydrogen bonding, m-phenylene foldamers are primarily driven by solvophobic effects and aromatic


-

stacking
1

Consequently, the "folded state" is not a static property of the molecule but a dynamic response to the solvent environment. Your experimental design must prove that the structure exists because of the environment, not just as a crystal packing artifact.

This guide outlines the three-tier validation system: Thermodynamic Verification (Solvent-driven folding), Solution-State Geometrics (NMR), and Solid-State Confirmation (X-ray).[1]

Comparative Analysis of Validation Techniques

The following table contrasts the primary techniques based on their utility for m-phenylene foldamers.

TechniquePrimary InsightResolutionStateCritical Limitation
NMR (1H, NOESY) Atomistic connectivity & spatial proximity (

).[1]
High (Atomic)SolutionRequires high solubility in polar (folding) solvents; fast exchange can average signals.[1]
UV-Vis / Fluorescence Thermodynamics of stacking; Hypochromicity.[1]Low (Electronic)SolutionCannot distinguish between specific helical folding and non-specific aggregation without concentration-dependence studies.[1]
Circular Dichroism (CD) Helical handedness & twist sense bias.[1]Medium (Chiral)SolutionRequires chiral induction (chiral side chains or guests); silent for racemic helices.[1]
X-ray Crystallography Absolute 3D structure & helical pitch.[1]Ultra-HighSolidCrystal packing forces may induce a conformation not present in solution; difficult to crystallize oligomers.[1]

Protocol 1: Thermodynamic Validation via Solvent Titration

Objective: To demonstrate that the oligomer adopts a helical conformation in response to solvophobic driving forces, distinguishing it from random coil aggregates.

The Causality

m-Phenylenes are typically random coils in "good" non-polar solvents (e.g., Chloroform, THF) where the backbone is well-solvated. In polar "poor" solvents (e.g., Acetonitrile, Methanol, Water), the backbone collapses to minimize solvent contact, driving helical stacking.[1]

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a

      
       stock solution of the oligomer in Chloroform (Denaturing condition).
      
    • Prepare a matching concentration solution in Acetonitrile (Folding condition). Note: If solubility is low, use a minimal amount of THF to solubilize before diluting with MeCN.

  • UV-Vis Hypochromicity Assay:

    • Measure the absorbance spectrum (200–400 nm) of the Chloroform sample.

    • Measure the Acetonitrile sample.[2][3][4]

    • Success Indicator: You should observe a significant decrease in extinction coefficient (

      
      ) and a red-shift in the folding solvent (MeCN) due to exciton coupling between stacked aromatic rings.[1]
      
  • CD Solvent Denaturation (For Chiral Oligomers):

    • Start with the sample in 100% Acetonitrile (Folded).[1]

    • Titrate in Chloroform in 10% increments.

    • Data Point: Plot Ellipticity (

      
      ) at the 
      
      
      vs. % Chloroform.
    • Sigmoidal Analysis: A sharp, cooperative transition indicates a two-state folding mechanism (Helix

      
       Coil).[1] A linear change suggests non-specific aggregation.[1]
      

Protocol 2: Solution-State Geometric Definition (NMR)

Objective: To prove the folded species is a discrete helix with specific intramolecular contacts, rather than a non-specific aggregate.[1]

The Causality

In a helix, protons on ring



Step-by-Step Methodology
  • Solvent Selection:

    • Use deuterated Acetonitrile (

      
      ) or Methanol (
      
      
      ).[1] Avoid
      
      
      as it favors the unfolded state.
  • 1D 1H NMR Screening:

    • Acquire a standard proton spectrum.[1]

    • Check: Look for significant upfield shifts (shielding) of the internal aromatic protons compared to the unfolded reference (in

      
      ). Broad peaks often indicate intermediate exchange or aggregation; sharp peaks confirm a well-defined folded species.[1]
      
  • 2D NOESY / ROESY Acquisition:

    • Parameter Setup: Set mixing time (

      
      ) to 300–500 ms. For mid-sized oligomers (1–3 kDa), ROESY is preferred to avoid the zero-crossing point of the NOE effect.
      
    • Assignment Logic:

      • Identify the intra-ring couplings (COSY) to assign protons on the same ring.

      • Identify inter-ring NOE cross-peaks.

      • Critical Validation: Search for correlations between the inner proton of ring

        
         and the inner proton of ring 
        
        
        . This "staircase" of NOE signals is the fingerprint of a helical stack.
  • Concentration Dependence (Aggregation Check):

    • Perform 1H NMR at

      
       and 
      
      
      .
    • Result: If chemical shifts remain constant, the folding is intramolecular (Helix).[1] If shifts change, the structure is likely an intermolecular aggregate.

Visualization of Validation Logic

The following diagram illustrates the decision tree for validating m-phenylene helicity, integrating the solvent effects and NMR logic described above.

GStartSynthesize Oligo(m-phenylene)SolubilitySolubility Check(Polar vs Non-Polar)Start->SolubilityUVVisUV-Vis / CD Spectroscopy(Solvent Titration)Solubility->UVVisSelect SolventsHypochromHypochromicity Observed?UVVis->HypochromNMR_Screen1H NMR in Folding Solvent(e.g., CD3CN)Hypochrom->NMR_ScreenYes (Stacking Indicated)Random_CoilRandom Coil / AggregateHypochrom->Random_CoilNoShift_CheckUpfield Shift ofInternal Protons?NMR_Screen->Shift_CheckConc_DepConcentration Dependence TestShift_Check->Conc_DepYesShift_Check->Random_CoilNoAgg_CheckShifts Independentof Conc?Conc_Dep->Agg_CheckNOESY2D NOESY/ROESYAgg_Check->NOESYYes (Intramolecular)Agg_Check->Random_CoilNo (Aggregation)Helix_ConfirmValidated Helical StructureNOESY->Helix_Confirmn to n+2 NOE Observed

Figure 1: Strategic workflow for the structural validation of oligo(m-phenylene) foldamers, filtering out random coils and non-specific aggregates.

Protocol 3: Solid-State Confirmation (X-ray Crystallography)

Objective: To obtain an absolute structural model.[1] While difficult, this is the ultimate validation.

The Causality

Oligomers with flexible side chains (e.g., oligoethylene glycols used for solubility) are notoriously difficult to crystallize.[1] Success often depends on "locking" the conformation or using racemic crystallography to favor denser packing.

Step-by-Step Methodology
  • Vapor Diffusion (Slow Evaporation):

    • Dissolve the oligomer in the folding solvent (e.g., Acetonitrile).

    • Allow slow evaporation.[1] Do not use antisolvent precipitation, as this often yields amorphous powder.[1]

  • Racemic Crystallography:

    • If you possess chiral enantiomers (e.g., via chiral side chains), mix the

      
       and 
      
      
      helices (or
      
      
      and
      
      
      enantiomers) in a 1:1 ratio.[1]
    • Rationale: Racemates often crystallize more readily than pure enantiomers because centrosymmetric space groups allow for denser packing of the helical columns.

  • Data Analysis:

    • Refine the structure to identify the helical pitch (typically ~3.5 Å rise per turn for aromatic stacks) and the void diameter .

    • Validation: Compare the solid-state pitch with the solution-state NOE distances. A match confirms the structure is robust and not an artifact of the lattice.

Summary of Key Parameters for m-Phenylenes

ParameterFolded State (Helix)Unfolded State (Coil)
Solvent Preference Polar (MeCN, MeOH, H2O)Non-Polar (CHCl3, THF)
Aromatic 1H NMR Broad or Sharp Upfield ShiftsSharp, Standard Chemical Shifts
UV-Vis Absorbance Hypochromic (Lower

)
Hyperchromic (Higher

)
NOE Pattern

(or

) correlations

only (sequential)

References

  • Nelson, J. C., Saven, J. G., Moore, J. S., & Wolynes, P. G. (1997).[1] Solvophobically driven folding of nonbiological oligomers into helical structures.[2][1][5] Science, 277(5333), 1793-1796.[1] Link[1]

  • Hill, D. J., Mio, M. J., Prince, R. B., Hughes, T. S., & Moore, J. S. (2001).[1] A field guide to foldamers. Chemical Reviews, 101(12), 3893-4012.[1] Link[1]

  • Prince, R. B., Saven, J. G., Wolynes, P. G., & Moore, J. S. (1999).[1] Cooperative folding of a nonbiological oligomer.[1] Journal of the American Chemical Society, 121(13), 3114-3121.[1] Link[1]

  • Huc, I. (2004).[1] Aromatic oligoamide foldamers. European Journal of Organic Chemistry, 2004(1), 17-29.[1] Link[1]

  • Gingras, M., & Lehn, J. M. (2001).[1] Solvophobic effects in the self-assembly of triangular-shape amphiphilic oligo(phenylene ethynylenes). Organic Letters, 11(13), 2748–2751.[1] Link[1]

Photophysical Differences Between Meta- and Para-Linked Quinquephenyls

[1]

Introduction: Topology Dictates Function

In the design of organic optoelectronic materials, the connectivity of the phenylene subunits—specifically the choice between para (1,4) and meta (1,3) linkages—is the primary determinant of electronic delocalization. While p-quinquephenyl (p-5P ) acts as a prototypical "molecular wire" with extended conjugation, m-quinquephenyl (m-5P ) functions as a series of electronically interrupted chromophores.

This guide analyzes how these topological differences manifest in absorption spectra, fluorescence quantum yields, and excited-state dynamics, providing actionable insights for applications in organic light-emitting diodes (OLEDs) and scintillation.

Structural & Electronic Analysis

Effective Conjugation Length (ECL)

The defining difference between these isomers is the Effective Conjugation Length .

  • Para-Linkage (p-5P): The 1,4-linkage allows for a linear arrangement of

    
    -orbitals. Although steric repulsion between ortho-hydrogens induces a torsion angle (
    
    
    in solution), the system retains significant
    
    
    -orbital overlap. The electronic wavefunction delocalizes over the entire five-ring backbone, resulting in a bathochromic (red) shift as the chain lengthens.
  • Meta-Linkage (m-5P): The 1,3-linkage introduces a "kink" that disrupts the linear conjugation path. This phenomenon, known as cross-conjugation , creates a node in the wavefunction at the meta position. Consequently, the ECL of m-5P does not extend across the entire molecule; instead, it behaves electronically like weakly interacting biphenyl or terphenyl units.

Graphviz Visualization: Conjugation Flow

The following diagram illustrates the interruption of orbital overlap in the meta isomer versus the continuous path in the para isomer.

ConjugationComparisoncluster_paraPara-Quinquephenyl (p-5P)Extended Conjugationcluster_metaMeta-Quinquephenyl (m-5P)Interrupted ConjugationP1Ring 1P2Ring 2P1->P2Continuous π-overlapP3Ring 3P2->P3Continuous π-overlapP4Ring 4P3->P4Continuous π-overlapP5Ring 5P4->P5Continuous π-overlapM1Ring 1M2Ring 2M1->M2LocalizedM3Ring 3M2->M3Node / BreakM4Ring 4M3->M4LocalizedM5Ring 5M4->M5Node / Break

Caption: Comparison of

Photophysical Properties Comparison

Absorption and Emission Characteristics

The spectral properties of p-5P are governed by the allowed


  • p-5P: Shows a strong, structured absorption band in the near-UV (

    
     nm) and intense violet-blue fluorescence.
    
  • m-5P: Absorbs at shorter wavelengths (higher energy), similar to m-terphenyl. Crucially, its fluorescence energy is nearly independent of chain length , confirming that the excitation is localized on smaller subunits rather than the whole chain.

Quantum Yield and Lifetime

A critical distinction lies in the radiative rate constant (


)
  • p-5P: The allowed transition results in a very large

    
    , leading to a short fluorescence lifetime (
    
    
    ns) and a near-unity quantum yield (
    
    
    ).
  • m-5P: The forbidden nature of the

    
     transition results in a small 
    
    
    . This leads to a significantly longer natural radiative lifetime. However, because
    
    
    is small, non-radiative decay pathways (
    
    
    ) can compete more effectively, often resulting in a lower overall quantum yield compared to the para analog.
Summary Table: Photophysical Metrics
Propertyp-Quinquephenyl (p-5P)m-Quinquephenyl (m-5P)Mechanistic Cause
Linkage Topology Linear (1,4)Kinked (1,3)Steric & nodal structure
Electronic State

(Allowed)

(Forbidden/Weak)
Symmetry selection rules
Absorption Max (

)
~301 nm~250–260 nmExtent of

-conjugation
Emission Max (

)
~370–390 nm~300–320 nm*Stokes shift & relaxation
Quantum Yield (

)
High (0.98 in dioxane)Moderate to LowRatio of

Fluorescence Lifetime (

)
Short (< 1.0 ns)Long (> 2.0 ns)**

magnitude
Laser Action ExcellentNoneLow gain cross-section

*Note: m-5P emission is similar to m-terphenyl due to conjugation interruption. **Note: The "natural" radiative lifetime is long, though observed lifetime depends on purity/quenching.

Graphviz Visualization: Jablonski Dynamics

This diagram contrasts the rate constants governing the excited state decay.

Jablonskicluster_para_decayp-5P Dynamics(Radiative Dominance)cluster_meta_decaym-5P Dynamics(Competitive Decay)S1_pS1 Excited State(Allowed)S0_pGround StateS1_p->S0_pFluorescence (kr >> knr)Fast & BrightS1_p->S0_pNon-radiativeS1_mS1 Excited State(Forbidden)S0_mGround StateS1_m->S0_mFluorescence (kr small)Slow & DimmerS1_m->S0_mNon-radiative (knr competes)

Caption: Kinetic competition in excited states. p-5P is dominated by fast radiative decay; m-5P has a slower radiative rate.

Experimental Protocols

To validate these differences in a laboratory setting, the following protocols are recommended.

Protocol A: Determination of Fluorescence Quantum Yield ( )

Objective: Measure the efficiency of photon emission relative to absorption.

  • Standard Selection: Use 9,10-diphenylanthracene (

    
     in cyclohexane) or Quinine Sulfate  (in 0.1 M H₂SO₄) as a reference. Ensure the standard's absorption overlaps with the sample.
    
  • Sample Preparation: Dissolve p-5P and m-5P in spectroscopic grade cyclohexane or dioxane.

  • Absorbance Adjustment: Dilute samples until the optical density (OD) at the excitation wavelength is < 0.1 (ideally 0.05) to avoid inner-filter effects.

  • Acquisition:

    • Record UV-Vis absorption spectrum.

    • Record fluorescence emission spectrum using the same excitation wavelength for sample and standard.

    • Integrate the area under the emission curve.

  • Calculation:

    
    
    Where 
    
    
    is integrated intensity,
    
    
    is absorbance, and
    
    
    is the refractive index of the solvent.
Protocol B: Fluorescence Lifetime Measurement (TCSPC)

Objective: Quantify the excited state decay kinetics (

  • Setup: Use a Time-Correlated Single Photon Counting (TCSPC) system with a pulsed LED or laser diode (e.g., 280 nm or 295 nm excitation).

  • Instrument Response Function (IRF): Measure the IRF using a scattering solution (Ludox) to account for the pulse width of the laser.

  • Measurement:

    • Set emission monochromator to the peak emission (

      
       nm for p-5P).
      
    • Collect photon counts until the peak channel reaches 10,000 counts for robust statistics.

  • Analysis: Fit the decay curve to a mono-exponential function (or bi-exponential if aggregation occurs):

    
    
    
    • Expectation: p-5P should yield a sharp decay (

      
       ns). m-5P will exhibit a slower decay tail.
      

References

  • Nijegorodov, N. I., Downey, W. S., & Danailov, M. B. (2000).[1][2] Systematic investigation of absorption, fluorescence and laser properties of some p- and m-oligophenylenes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(4), 783–795.[1] Link

  • Kawski, A., Piszczek, G., & Kubicki, A. (1996).[3] Fluorescence Properties of p-Quaterphenyl and p-Quinquephenyl Derivatives in Liquid Solvents. Zeitschrift für Naturforschung A, 51(8), 905–909. Link

  • Fingerle, M., & Bettinger, H. F. (2020).[4] Embedding a boroxazine ring into a nanographene scaffold by a concise bottom-up synthetic strategy. Chemical Communications, 56, 3847-3850.[4] Link

  • Gierschner, J., et al. (2002). Optical properties of oligophenylenes: A coupled cluster and DFT study. Journal of Chemical Physics. (Contextual grounding for m-phenylene independence of length).

Comparative Guide: Investigating m-Quinquephenyl Analogues for Enhanced Solubility and Processability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oligophenylene Solubility Paradox

Oligophenylenes (such as p-quinquephenyl) are premier organic scintillators and semiconductors due to their high quantum efficiency and radiation hardness.[1] However, their utility is severely throttled by their "brick-like" processability.[1] The rigid, planar


-systems of unsubstituted para-oligophenylenes lead to aggressive 

-

stacking, rendering them virtually insoluble in standard organic solvents (

mg/mL) and requiring high-vacuum sublimation for thin-film fabrication.[1]

This guide evaluates m-Quinquephenyl (


-5P)  and its functionalized analogues  as superior alternatives.[1] By introducing meta-linkages or steric substituents, we can disrupt the crystal lattice energy, enabling liquid-phase processing (spin-coating, inkjet printing) without sacrificing electronic performance.[1]

The Contenders: Structural Comparison

We compare three distinct classes of quinquephenyl variants to determine the optimal balance between solubility and optoelectronic performance.

Featurep-Quinquephenyl (

-5P)
m-Quinquephenyl (

-5P)
Alkylated/Alkoxy Analogues (e.g., TMI, QUI)
Structure Type Linear, Rigid RodKinked, AngledSterically Bulky
Symmetry

(High Symmetry)

or

(Lower Symmetry)
Distorted (Twisted)
Primary Advantage Max conjugation length, High MPImproved solubility via geometryHighest solubility via sterics
Primary Limitation Insoluble; Sublimation onlyLower conjugation lengthSynthetic complexity
Solubility (Toluene)

g/L (Insoluble)

g/L (Sparingly)

g/L (High)
Melting Point 388–391°C250–270°C150–220°C
Quantum Yield (

)
0.91 (Solid state)0.85 (Solution)0.97–0.98 (Dioxane)

Note: TMI = 2,5,2'',5''-tetramethyl-p-quinquephenyl; QUI = 3,5,3'',5''-tetra-t-butyl-p-quinquephenyl.[1][2]

Mechanistic Insight: Disrupting the Lattice

To understand why


-5P and its analogues perform better, we must look at the intermolecular forces.[1]
The "Kink" Effect vs. The "Twist" Effect
  • p-5P (The Brick): The para-linkage allows the rings to lie flat (planar).[1] This maximizes overlap between molecules, creating a lattice energy so high that solvents cannot overcome it.[1]

  • m-5P (The Kink): The meta-linkage introduces a

    
     angle in the backbone.[1] This prevents the "flat packing" of the molecules, creating free volume in the solid state that solvent molecules can penetrate.
    
  • Alkylated Analogues (The Twist): Bulky groups (methyl,

    
    -butyl) at the ortho positions force adjacent phenyl rings to twist out of planarity (dihedral angle 
    
    
    
    ) to avoid steric clash. This completely disrupts
    
    
    -stacking.[1]
Visualization: Solubility Mechanism Pathway[1]

SolubilityMechanism p5P p-Quinquephenyl (Planar Rigid Rod) Stacking Strong π-π Stacking (Lattice Energy >> Solvation Energy) p5P->Stacking Geometry Insoluble INSOLUBLE (Precipitates) Stacking->Insoluble Outcome m5P m-Quinquephenyl (Meta-Linkage Kink) Disorder Lattice Disruption (Increased Free Volume) m5P->Disorder Geometry Sparingly SPARINGLY SOLUBLE (Requires Heating) Disorder->Sparingly Outcome Alkyl Alkylated Analogues (Steric Bulk) Twist Backbone Twisting (Prevents Stacking) Alkyl->Twist Sterics Soluble HIGHLY SOLUBLE (Solution Processable) Twist->Soluble Outcome

Figure 1: Mechanistic pathway showing how structural modifications (kinking vs. twisting) overcome the lattice energy barrier to solubility.[1]

Experimental Protocols (Self-Validating Systems)

For researchers in drug development or materials science, accurate solubility data is critical.[1] We utilize a modified Saturation Shake-Flask Method , adapted from pharmaceutical protocols (OECD 105) for low-solubility organics.[1]

Protocol A: High-Precision Solubility Determination

Objective: Quantify the saturation limit of


-5P vs. analogues in Toluene and Chloroform.

Reagents:

  • Analyte (

    
    -5P, TMI, or QUI) >99% purity (HPLC grade).[1]
    
  • Solvent: Toluene (anhydrous).[1]

  • Standard: Anthracene (internal standard for HPLC).[1]

Workflow:

  • Supersaturation: Add excess solid analyte (approx. 50 mg) to 5 mL of solvent in a borosilicate glass vial.

  • Equilibration:

    • Sonicate for 30 minutes at 40°C to induce dissolution.

    • Place in a shaker incubator at 25°C ± 0.1°C for 24 hours.

  • Phase Separation (Critical Step):

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Validation Check: Shine a laser pointer through the supernatant (Tyndall effect).[1] If the beam is visible, suspended nanoparticles remain; re-centrifuge or filter through a 0.2 µm PTFE filter.[1]

  • Quantification:

    • Dilute the supernatant 1:100 with pure solvent.[1]

    • Analyze via UV-Vis Spectroscopy (Beer-Lambert Law) or HPLC-UV.[1]

    • Calculation:

      
      .[1]
      
Protocol B: Thin-Film Fabrication & Quality Check

Objective: Verify "Processability" by creating a defect-free thin film.

  • Solution Prep: Dissolve Alkylated-5P in Chlorobenzene (15 mg/mL).

  • Substrate: Quartz or Silicon wafer, plasma cleaned (O2 plasma, 5 mins).

  • Deposition: Spin coat at 1500 rpm for 60s.

  • Annealing: Bake at 80°C for 10 mins (removes residual solvent).

  • Validation: Inspect under a polarized optical microscope (POM).

    • Pass: Uniform dark/bright field (amorphous/glassy).[1]

    • Fail: Visible crystallites or "coffee-ring" effects (indicates poor solubility or crashing out).[1]

Comparative Data Analysis

The following data aggregates typical performance metrics for these classes. Note the trade-off:


-5P gains some solubility but loses conjugation length (blue-shift in emission).[1] Alkylated-

-5P retains the conjugation length (green-shift) while maximizing solubility.[1]
Property

-5P
(Reference)

-5P
(Isomer)
TMI / QUI (Alkylated)
Solubility (Chloroform)

M

M

M
Emission Max (

)
400 nm (Solid)360-380 nm (Blue-shift)410-430 nm (Red-shift)
Fluorescence Lifetime (

)
~0.9 ns~1.1 ns~0.95 ns
Film Morphology Polycrystalline (Rough)Amorphous (Smooth)Amorphous (Glassy)
Stokes Shift Small (Self-absorption risk)Large (Reduced self-absorption)Moderate
Synthesis Workflow Visualization

To access these analogues, the Suzuki-Miyaura coupling is the industry standard.[1]

SynthesisWorkflow Start Starting Materials (Di-bromo benzene + Phenylboronic acid) Reaction Suzuki Coupling (Reflux in Toluene/Water, 24h) Start->Reaction Catalyst Catalyst System (Pd(PPh3)4 + Na2CO3) Catalyst->Reaction Branch Isomer Selection Reaction->Branch ParaRoute Para-Linkage (Insoluble Product) Branch->ParaRoute 1,4-dibromo MetaRoute Meta-Linkage (Soluble Product) Branch->MetaRoute 1,3-dibromo Purification Purification (Column Chromatography) MetaRoute->Purification Final Pure m-Quinquephenyl Purification->Final

Figure 2: Synthetic route decision tree. Choosing 1,3-substituted precursors (Meta-route) allows for chromatographic purification, whereas the Para-route often requires sublimation due to insolubility.

Expert Recommendations

  • For Scintillators: If you require large-volume liquid scintillators, Alkylated Analogues (QUI) are the only viable option.[1]

    
    -5P is insufficient for high-concentration loading.[1]
    
  • For Vacuum-Deposited OLEDs:

    
    -5P  is an excellent hole-transport material.[1] Its "kinked" structure forms stable amorphous films that resist crystallization better than planar 
    
    
    
    -5P, extending device lifetime.[1]
  • For Bio-Imaging: Avoid bare oligophenylenes. They are too hydrophobic.[1] Look for Sulfonated-

    
    -5P  analogues, which introduce water solubility while maintaining the meta-conjugation benefits.[1]
    

References

  • PubChem. m-Quinquephenyl Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • NIST Chemistry WebBook. p-Quinquephenyl Spectral Data. National Institute of Standards and Technology.[1][3] Available at: [Link]

  • ResearchGate. Fluorescence Properties of p-Quaterphenyl and p-Quinquephenyl Derivatives. (Discusses TMI/QUI solubility and QY). Available at: [Link]

  • AAPM. Scintillation dosimetry: Review, new innovations and applications. (Context for organic scintillator applications). Available at: [Link]

Sources

Technical Guide: Experimental Validation of m-Quinquephenyl Band Gap

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental validation of the electronic band gap of m-Quinquephenyl (m-5P) . Unlike its para-linked isomer (p-Quinquephenyl), which functions as a laser dye with extended conjugation, m-Quinquephenyl exhibits a "broken conjugation" effect due to meta-linkages. This structural feature preserves high triplet energy (


), making it a critical candidate for host materials in blue phosphorescent OLEDs.[1]

This document provides a comparative analysis against standard alternatives and outlines a self-validating dual-method protocol (Optical Spectroscopy + Cyclic Voltammetry) to resolve the discrepancy between theoretical predictions (DFT) and experimental reality.

Part 1: Theoretical vs. Experimental Landscape

The "Conjugation Break" Phenomenon

In linear poly-para-phenylenes (p-nPs), the band gap decreases significantly as the chain length (


) increases (

). However, m-Quinquephenyl defies this trend. The meta-linkage introduces a node in the wavefunction, effectively isolating the biphenyl/terphenyl subunits.

Causality Insight: Consequently, the band gap of m-5P does not narrow significantly compared to m-Terphenyl, maintaining a wide gap (>3.5 eV) essential for confining excitons in deep-blue emitters.

Comparative Analysis: m-Quinquephenyl vs. Alternatives
Featurem-Quinquephenyl (Target) p-Quinquephenyl (Alternative) m-Terphenyl (Analog)
Linkage Topology Meta (1,3-linkage)Para (1,4-linkage)Meta (1,3-linkage)
Conjugation Interrupted (Effective length < 5)Extended (Effective length = 5)Interrupted
Predicted Gap (

)
Wide (~4.0 - 4.2 eV) Narrow (~3.2 eV)Wide (~4.1 eV)
Triplet Energy (

)
High (Confinement)Low (Dissipation)High
Primary Application OLED Host (Blue/UV)Scintillator / Laser DyeModel System / Host
Solubility High (Kinked structure)Low (Rod-like packing)High

Part 2: Experimental Validation Protocols

To accurately validate the band gap, one must distinguish between the Optical Gap (


) and the Transport Gap  (

). The difference represents the Exciton Binding Energy (

), which is non-negligible in organic semiconductors (

).
Workflow Visualization

The following diagram illustrates the integrated validation workflow required to derive accurate energy levels.

ValidationWorkflow Synthesis m-Quinquephenyl Synthesis/Purification UVVis UV-Vis Spectroscopy (Optical Gap) Synthesis->UVVis Solution CV Cyclic Voltammetry (Transport Gap) Synthesis->CV Electrolyte Calc Data Synthesis (Eb Calculation) UVVis->Calc E_onset (Abs) CV->Calc E_ox/red (Onset) Result Validated Band Structure Calc->Result

Figure 1: Integrated workflow for decoupling Optical and Transport gaps in organic semiconductors.

Protocol A: Optical Gap Determination (UV-Vis)

Objective: Determine the energy required to create a bound electron-hole pair (exciton).

  • Solvent Selection: Dissolve m-Quinquephenyl in spectroscopic grade Chloroform or Dichloromethane (DCM) .

    • Why: These solvents minimize solvatochromic shifts compared to polar solvents like DMF.

  • Concentration: Prepare a dilute solution (

    
     M) to prevent aggregation, which causes bathochromic shifts (red-shift) due to 
    
    
    
    -
    
    
    stacking.
  • Measurement: Record absorbance from 250 nm to 500 nm.

  • Calculation (The Tauc Plot Method):

    • Convert wavelength to energy:

      
      .
      
    • Plot

      
       vs. Energy (
      
      
      
      ) for direct allowed transitions.
    • Validation Step: Extrapolate the linear region of the absorption edge to the x-axis (zero absorbance). This intercept is

      
      .
      
    • Expected Value: ~290-300 nm onset (

      
      ).
      
Protocol B: Electrochemical Gap Determination (Cyclic Voltammetry)

Objective: Determine the HOMO/LUMO levels (Transport Gap) by measuring oxidation and reduction potentials.[2]

Critical Setup:

  • Working Electrode: Glassy Carbon (polished to mirror finish).

  • Counter Electrode: Platinum Wire.

  • Reference Electrode: Ag/AgCl (calibrated internally).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry DCM (for oxidation) or dry THF (for reduction).
    
  • Internal Standard: Ferrocene (

    
    ) .
    

Step-by-Step Procedure:

  • Blank Scan: Run a CV of the electrolyte/solvent only to ensure the window is clean (typically -2.5V to +1.5V).

  • Sample Scan: Add m-Quinquephenyl (

    
     M). Scan at 50-100 mV/s.
    
    • Note: m-Oligophenyls oxidize at high potentials. If the solvent breakdown occurs before oxidation, use Differential Pulse Voltammetry (DPV) for higher sensitivity.

  • Calibration: Add Ferrocene at the end of the experiment. Measure the shift of the

    
     half-wave potential (
    
    
    
    ).

Calculation Logic (Self-Validating): Do not use absolute vacuum values directly. Calibrate relative to Ferrocene (assumed at -4.8 eV or -5.1 eV depending on the scale used; -4.8 eV is standard for organic electronics).




[2]
  • Causality Check: If no reduction peak is observed (common in wide-gap hydrocarbons), calculate LUMO using the Optical Gap:

    
    . Note: This ignores exciton binding energy, resulting in a slight underestimation of the transport gap.
    

Part 3: Data Synthesis & Interpretation

The meta-linkage in m-Quinquephenyl results in a specific energy landscape where the HOMO and LUMO are confined to smaller effective conjugation lengths.

Energy Level Diagram Logic

The following diagram visualizes the critical difference between the optical gap (measured by UV-Vis) and the transport gap (measured by CV), highlighting the Exciton Binding Energy (


).

EnergyLevels cluster_LUMO Unoccupied States cluster_HOMO Occupied States Vacuum Vacuum Level (0 eV) LUMO_Trans LUMO (Transport) ~ -2.0 eV LUMO_Opt LUMO (Optical) (Bound Exciton) LUMO_Trans->LUMO_Opt Eb (~0.6 eV) HOMO HOMO ~ -6.1 eV LUMO_Trans->HOMO Transport Gap (Fundamental) LUMO_Opt->HOMO Optical Gap (UV-Vis Onset)

Figure 2: Energy level diagram showing the Exciton Binding Energy (


) discrepancy. For m-Quinquephenyl, the Transport Gap is wider than the Optical Gap due to strong electron-hole interaction.
Summary of Expected Values
ParameterMethodExpected ValueInterpretation
Optical Gap (

)
UV-Vis Onset4.0 - 4.2 eV Consistent with m-Terphenyl; confirms conjugation break.
HOMO Level CV (

)
-6.0 to -6.2 eV Deep HOMO indicates good oxidative stability.
LUMO Level CV (

)
-1.8 to -2.0 eV High LUMO makes electron injection difficult (requires E-transport layer).
Triplet Energy (

)
Phosphorescence (77K)~2.8 - 2.9 eV Sufficient to host blue phosphorescent dopants.

References

  • Guiglion, P. & Zwijnenburg, M. A. (2015).[3] Contrasting the optical properties of the different isomers of oligophenylene. Physical Chemistry Chemical Physics, 17, 17854-17863.[3] Link

  • Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). Electrochemical considerations for determining absolute frontier orbital energy levels of conjugated polymers for solar cells. Advanced Materials, 23(20), 2367-2371. Link

  • Pogantsch, A., et al. (2002). Excitation energy transfer in organic light-emitting diodes with a meta-linked oligophenyl host. Applied Physics Letters, 81, 1884. Link

  • Grem, G., Martin, G., & Leising, G. (1995). Blue electroluminescent devices based on conjugated polymers.[1][4][5] Synthetic Metals, 71(1-3), 2193-2194. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of m-Quinquephenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

m-Quinquephenyl (


) is a polyphenyl hydrocarbon primarily utilized as a scintillator in particle physics and as a dopant in organic light-emitting diodes (OLEDs).[1][2] While chemically stable, it belongs to the Polycyclic Aromatic Hydrocarbon (PAH) class.[1][2]

The Core Hazard: Unlike simple solvents, the disposal risk of m-Quinquephenyl is not immediate reactivity, but environmental persistence and potential bioaccumulation .[1] As a Senior Scientist, I emphasize that disposal protocols must prevent micro-particulate release into water systems. The disposal pathway is strictly determined by the physical state of the waste: Pure Solid vs. Scintillation Cocktail (Solution) .[1][2]

Chemical Characterization & Hazard Profile

Verify your specific lot against these parameters before handling.

PropertySpecificationOperational Implication
CAS Number 16716-13-5 (m-isomer)Use for waste manifest labeling.[1][2]
Physical State White Crystalline SolidHigh risk of static-induced dust dispersal.[1][2]
Solubility Insoluble in water; Soluble in Toluene/XyleneNEVER dispose of down the drain.[1][2]
Flash Point N/A (Solid) / Solvent-dependent (Solution)If in solution, the solvent dictates the flammability rating.[1][2]
Primary Hazard Aquatic Toxicity / IrritantRequires "Marine Pollutant" consideration for bulk transport.[1][2]
The Self-Validating Disposal System

To ensure compliance and safety, this protocol uses a State-Based Segregation Logic .[1][2] You must answer one question to validate your path: Is the m-Quinquephenyl currently dissolved in a solvent?

Workflow Logic Diagram

The following decision matrix visualizes the critical separation of waste streams to prevent regulatory non-compliance (e.g., mixing oxidizers with organic solids).

DisposalWorkflow Start Waste Generation: m-Quinquephenyl StateCheck Assess Physical State Start->StateCheck SolidPath Solid / Powder (Pure or Contaminated Debris) StateCheck->SolidPath Dry Solid LiquidPath Liquid Solution (Scintillation Cocktail) StateCheck->LiquidPath Dissolved Bagging Double-Bagging (Anti-Static Polyethylene) SolidPath->Bagging Prevent Dust LabelSolid Label: Hazardous Waste (Solid, Toxic, Organic) Bagging->LabelSolid Incineration Final Disposal: High-Temp Incineration LabelSolid->Incineration SolventCheck Identify Solvent (e.g., Toluene, Xylene) LiquidPath->SolventCheck LabelLiquid Label: Flammable Liquid (Solvent Hazard Primary) SolventCheck->LabelLiquid Segregate from Oxidizers LabelLiquid->Incineration

Figure 1: Decision matrix for segregating m-Quinquephenyl waste based on physical state, ensuring correct regulatory coding.

Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Pure Chemical & Debris)

Applicability: Expired powder, contaminated weigh boats, gloves, and bench paper.[1]

  • Containment (The Double-Bag Rule):

    • Why: PAHs are prone to static cling.[1][2] Single bags often have exterior dust contamination.[1][2]

    • Action: Place the primary waste (weigh boat/powder) into a clear 4-mil polyethylene bag. Seal with tape.[1][2] Place that bag into a second, clean hazardous waste bag.

  • Solvent Segregation:

    • Critical Check: Ensure no liquid solvents are present in the solid waste bag.[1][2] Mixing liquids into solid waste bins is a primary cause of incinerator rejection.[1][2]

  • Labeling:

    • Affix a hazardous waste tag.[1][2]

    • Chemical Name: "m-Quinquephenyl Solid Waste".[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1][2][3]

  • Storage:

    • Store in a "Hazardous Waste - Solid" satellite accumulation area container (usually a wide-mouth drum with a locking band).[1][2]

Protocol B: Liquid Waste Disposal (Scintillation Cocktails)

Applicability: m-Quinquephenyl dissolved in toluene, xylene, or pseudocumene.[1][2]

  • Solvent Compatibility:

    • Why: The solvent (toluene/xylene) poses the immediate fire risk; the m-Quinquephenyl poses the toxicity risk.[1][2]

    • Action: Use High-Density Polyethylene (HDPE) or Glass carboys.[1][2] Do not use standard LDPE carboys for long-term storage of aromatic solvents as they may swell/degrade.[1][2]

  • Venting:

    • Use a safety cap with a pressure-relief valve if available, as volatile solvents can build pressure if the lab temperature fluctuates.[1][2]

  • Labeling:

    • Chemical Name: Must list all constituents and percentages (e.g., "Toluene 90%, m-Quinquephenyl <1%").

    • Hazard Checkboxes: [x] Flammable [x] Toxic.[1][2][4]

  • No-Drain Policy:

    • Under no circumstances can this be poured down the sink.[1][2] Even trace amounts of PAHs are strictly regulated in municipal wastewater effluent.[1][2]

Emergency Contingencies

Scenario: Powder Spill on Benchtop

  • Isolate: Mark the area.[1][2] Do not use compressed air to clean (this aerosolizes the PAH).[1][2]

  • Wet Wipe Method: Dampen a paper towel with a compatible solvent (ethanol or isopropyl alcohol) or soapy water.[1][2]

  • Capture: Wipe from the outside in to avoid spreading the radius.[1][2]

  • Dispose: Place all wipes into Protocol A (Solid Waste).

Scenario: Skin Contact

  • Wash: Immediately wash with soap and copious water.[1][2][3] PAHs are lipophilic; water alone is insufficient to remove them from skin oils.[1][2]

  • Report: Document the exposure, as PAHs are monitored for long-term health effects.[1][2]

References & Authority

The following sources validate the chemical properties and regulatory framework used in this guide.

  • PubChem (NIH). m-Quinquephenyl Compound Summary (CID 85566). [Link][1][2]

  • U.S. EPA. Wastes - Hazardous Waste - Waste Types - Listed Wastes (K-List/P-List/U-List). [Link][1][2]

Sources

Personal protective equipment for handling m-Quinquephenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Profile: m-Quinquephenyl

CAS: 16716-13-5 | Formula: C₃₀H₂₂ | Physical State: White Crystalline Powder[1][2][3]

As researchers, we often treat polyphenyls like m-Quinquephenyl as inert due to their high thermal stability and use in scintillation.[1][2][3] This is a safety blind spot. While m-Quinquephenyl is not classified as acutely toxic (like cyanide), it poses distinct particulate and cumulative risks.[1][2][3]

The Core Hazard Mechanism:

  • Respiratory Irritation (H335): As a dry, high-melting-point powder, m-Quinquephenyl is prone to static charging.[1][2][3] This causes "fines" to disperse easily during weighing, leading to inhalation of micron-scale particles that lodge in the bronchial tract.[1][2][3]

  • Unknown Chronic Effects: Polyphenyls are lipophilic.[1][2][3] While acute toxicity is low, the precautionary principle dictates we treat it as a potential bio-accumulative agent.[2]

  • Solvent Synergy: You rarely handle this pure for long; it is almost always dissolved in toluene, xylene, or chloroform for application.[1][2][3] Your PPE must therefore defend against the solvent system as much as the solute.[1][2][3]

PPE Decision Matrix

Do not use generic "lab safety" rules. Use this targeted protection scheme.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory N95 (minimum) or P100 Half-Face Particulate Defense: The primary vector of entry is inhalation of dust during weighing.[1][2][3] Surgical masks offer zero protection against static-charged organic dusts.[1][2][3]
Dermal (Hands) Nitrile (0.11 mm min) Solvent Barrier: m-Quinquephenyl itself is solid, but if using aromatic solvents (Toluene/Benzene), standard nitrile degrades.[1][2][3] Double glove or use Viton/Laminate gloves if handling concentrated solutions.[1][2][3]
Ocular Safety Glasses w/ Side Shields Impact & Dust: Side shields are non-negotiable to prevent airborne fines from drifting into the tear ducts.[1][2][3] Use Goggles if creating fine mists/aerosols.[1][2][3][4][5]
Body Anti-Static Lab Coat (Cotton/Poly) Static Control: Synthetic coats generate static, attracting the powder to your clothing.[2] Cotton blends dissipate charge, preventing the chemical from "clinging" to you.[3]

Operational Workflow: Safe Handling Protocol

This workflow is designed to isolate the user from the material before it becomes airborne or solubilized.

Phase A: Preparation & Weighing (High Dust Risk)

Goal: Prevent static dispersion.[2][3]

  • Engineering Control: Operate inside a Chemical Fume Hood or a Powder Weighing Station .

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance.[1][2][3] m-Quinquephenyl powder is highly dielectric; without this, the powder will "jump" off the spatula.[1][2][3]

  • Transfer: Use a glass or metal spatula (avoid plastic).[1][2][3] Weigh directly into the final vessel to minimize transfer steps.[1][2][3]

  • Containment: Cap the vessel immediately after weighing before removing it from the hood.

Phase B: Solubilization (High Splash/Vapor Risk)

Goal: Prevent solvent exposure.[2][3]

  • Solvent Selection: If using Toluene or Chlorinated solvents, ensure the fume hood sash is at the working height (usually 18 inches).[1][2][3]

  • Dissolution: Add solvent slowly down the side of the vessel to avoid kicking up dry powder.[1][2][3]

  • Heating: If heating is required to dissolve (common for polyphenyls), use a heating block or oil bath .[1][2][3] Never use an open flame. Ensure the vessel is vented (e.g., a reflux condenser or loose cap) to prevent pressure buildup.[2][3]

Phase C: Disposal (Environmental Safety)

Goal: Prevent bio-accumulation.[2][3]

  • Solid Waste: Contaminated weigh boats, gloves, and paper towels go into Hazardous Solid Waste (yellow bag/bin).[1][2][3]

  • Liquid Waste: Solutions must go into Non-Halogenated Organic Waste (if toluene/xylene based) or Halogenated Waste (if chloroform/DCM based).[1][2][3]

    • Critical: Do not pour down the sink.[1][2][3] Polyphenyls are extremely insoluble in water and will precipitate in plumbing, creating a long-term contamination source.[1][2][3]

Logic & Workflow Visualization

The following diagram illustrates the critical decision points where safety protocols must adapt based on the physical state of the material.

G Start Start: m-Quinquephenyl Handling StateCheck Assess Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Solution Solubilized Form StateCheck->Solution Wet RiskDust Risk: Inhalation & Static Solid->RiskDust PPESolid PPE: N95 Mask + Anti-Static Coat RiskDust->PPESolid ActionWeigh Action: Weigh in Fume Hood (Use Ionizer) PPESolid->ActionWeigh Disposal Disposal: Organic Waste Stream (NO SINK DISPOSAL) ActionWeigh->Disposal RiskVapor Risk: Solvent Vapor & Absorption Solution->RiskVapor PPESol PPE: Nitrile/Laminate Gloves (Splash Protection) RiskVapor->PPESol ActionProcess Action: Dissolve/Heat (Sash Down) PPESol->ActionProcess ActionProcess->Disposal

Figure 1: Decision logic for PPE selection based on the physical state of m-Quinquephenyl.[1][2][3]

Emergency Response

Self-validating protocol: If you cannot answer "Yes" to having these items, do not start.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2][3][6] Do not use alcohol to wash skin; it increases the solubility of the polyphenyl and aids absorption into the dermis.[3]

  • Eye Contact: Flush for 15 minutes.

  • Spill (Solid): Do not dry sweep (creates dust).[1][2][3] Wet the powder with a paper towel dampened with water (or low-volatility oil) and wipe up.[1][2][3]

  • Spill (Solution): Use absorbent pads (vermiculite/pig mats).[1][2][3] Evacuate if the solvent volume exceeds hood capacity.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85566, m-Quinquephenyl.[1][2][3] Retrieved January 28, 2026 from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: m-Quinquephenyl (CAS 16716-13-5).[1][2][3] Retrieved January 28, 2026 from [Link][1][2]

Sources

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